Retusin (Standard)
Descripción
Retusin has been reported in Spiranthes vernalis, Boesenbergia rotunda, and other organisms with data available.
from the rhizome of Kaempferia parviflora; inhibits monocyte adhesion and cellular reactive oxygen species production in human umbilical vein endothelial cells
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-8-12(20)16-15(9-11)26-18(19(25-4)17(16)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPYJLEJGNWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924839 | |
| Record name | Retusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245-15-4 | |
| Record name | 5-Hydroxy-3,7,3′,4′-tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retusine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retusin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETUSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8591903SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Retusin standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retusin is an O-methylated flavonol, a class of flavonoids increasingly recognized for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of the Retusin standard. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document details experimental protocols for its analysis and discusses its potential interactions with key cellular signaling pathways.
Core Chemical Properties of Retusin
Retusin, systematically named 5-hydroxy-3,3',4',7-tetramethoxyflavone, is a derivative of quercetin.[1] Its chemical identity is well-established, and it is found in various plant species, including Origanum vulgare and Ariocarpus retusus.[1]
| Property | Value | Reference(s) |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one | [2] |
| Synonyms | Retusin, Quercetin-3,3',4',7-tetramethylether, 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | [2] |
| CAS Number | 1245-15-4 | [1][2] |
| Molecular Formula | C₁₉H₁₈O₇ | [1][2] |
| Molecular Weight | 358.34 g/mol | [1][2] |
Spectroscopic and Physicochemical Data
The structural elucidation and confirmation of Retusin rely on various spectroscopic techniques. The following table summarizes key spectroscopic and physicochemical data.
| Data Type | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to aromatic protons and methoxy (B1213986) groups. | [3][4] |
| ¹³C NMR | Resonances for the flavonoid carbon skeleton and methoxy carbons. | [3] |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern for structural confirmation. | [2] |
| Appearance | Crystalline solid. | |
| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, and DMSO. | [5] |
Biological Activities and Potential Therapeutic Applications
Retusin has demonstrated a range of biological activities that suggest its potential as a therapeutic agent.
-
Anticancer Activity: Retusin has been shown to induce apoptosis in cancer cells.
-
Reversal of Drug Resistance: It has been found to reverse multidrug resistance in cancer cells, particularly through the inhibition of the BCRP/ABCG2 transporter.[6]
-
Antiviral Activity: Preliminary studies suggest that Retusin may possess antiviral properties.
Signaling Pathways
Flavonoids, including Retusin, are known to modulate various cellular signaling pathways. While direct studies on Retusin are emerging, the effects of structurally similar flavonols on key pathways like MAPK and PI3K/Akt provide valuable insights into its potential mechanisms of action.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Flavonols have been shown to inhibit the activation of key components of this pathway, such as JNK, ERK, and p38, which can contribute to their anti-inflammatory and anticancer effects.[[“]][8][9]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is common in many diseases, including cancer. Several flavonoids have been demonstrated to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[10][11]
Experimental Protocols
Isolation of Retusin from Ariocarpus retusus (General Procedure)
This protocol provides a general workflow for the isolation of Retusin from its natural source, Ariocarpus retusus.[12][13]
-
Extraction: Dried and powdered plant material is macerated with methanol at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient), is used to separate the components.
-
Purification: Fractions containing Retusin, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Synthesis of 5-hydroxy-3,3',4',7-tetramethoxyflavone (General Procedure)
The synthesis of Retusin can be achieved through established methods for flavone (B191248) synthesis. A general two-step procedure is outlined below.
-
Chalcone (B49325) Formation: A substituted acetophenone (B1666503) is reacted with a substituted benzaldehyde (B42025) in the presence of a base (e.g., potassium hydroxide) in an alcoholic solvent to form a chalcone intermediate.
-
Oxidative Cyclization: The purified chalcone is then subjected to oxidative cyclization using a reagent like iodine in a suitable solvent (e.g., dimethyl sulfoxide) to form the flavone ring system. The final product is then purified by recrystallization.
High-Performance Liquid Chromatography (HPLC) Analysis of Retusin Standard
This protocol provides a starting point for the development of a validated HPLC method for the quantitative analysis of Retusin.[5][14]
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV or PDA detector |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detection Wavelength | Determined by UV-Vis scan of Retusin standard (typically in the range of 254-370 nm for flavonols) |
| Injection Volume | 10-20 µL |
Standard Preparation:
-
Prepare a stock solution of Retusin standard (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation:
-
Extract the sample containing Retusin with a suitable solvent.
-
Filter the extract through a 0.45 µm syringe filter before injection.
Conclusion
Retusin is a promising natural product with a range of biological activities that warrant further investigation. This technical guide provides a solid foundation for researchers and drug development professionals by consolidating the current knowledge on its chemical properties, biological functions, and analytical methodologies. The provided experimental protocols and discussion of signaling pathways are intended to facilitate future research into the therapeutic potential of this O-methylated flavonol.
References
- 1. Retusin (flavonol) - Wikipedia [en.wikipedia.org]
- 2. 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | C19H18O7 | CID 5352005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Modulatory Effect of Croton heliotropiifolius Kunth Ethanolic Extract on Norfloxacin Resistance in Staphylococcus aureus [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rituximab inhibits the constitutively activated PI3K-Akt pathway in B-NHL cell lines: involvement in chemosensitization to drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cactus alkaloids. V. Isolation of hordenine and N-methyltyramine from Ariocarpus retusus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpacd.org [jpacd.org]
- 14. benchchem.com [benchchem.com]
Retusin: A Technical Guide to Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retusin (B192262), an O-methylated isoflavone (B191592), has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavonoid family, it shares a structural backbone that is associated with a wide range of biological activities. This technical guide provides a comprehensive overview of the natural sources of retusin, detailed methodologies for its isolation and purification, and an exploration of its known biological activities and associated signaling pathways. The information is curated to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Sources of Retusin
Retusin and its glycosidic derivatives have been identified in a variety of plant species, primarily within the Fabaceae (legume) family. The concentration and specific form of retusin can vary depending on the plant part, geographical location, and harvesting time. Key botanical sources are detailed in Table 1.
Table 1: Natural Sources of Retusin and Related Isoflavonoids
| Plant Species | Family | Plant Part | Isolated Compound(s) | Reference(s) |
| Pterocarpus marsupium | Fabaceae | Bark | 6-C-β-D-glucopyranosyl retusin | [1] |
| Dalbergia retusa | Fabaceae | Heartwood | Retusin | |
| Millettia nitida var. hirsutissima | Fabaceae | Stems | Retusin 7,8-di-O-beta-D-glucopyranoside | |
| Talinum triangulare | Talinaceae | Leaves | Retusin | |
| Entada phaseoloides | Fabaceae | Seeds, Stems | Retusin (inferred from flavonoid content) | |
| Dipteryx odorata | Fabaceae | Not specified | Retusin | |
| Maackia amurensis | Fabaceae | Cell Cultures | Retusin | |
| Halimodendron halodendron | Fabaceae | Aerial Parts | 8-O-Methylretusin-7-O-beta-D-glucopyranoside | [2] |
Isolation and Purification Protocols
The isolation of retusin from its natural sources typically involves solvent extraction followed by chromatographic separation. The specific protocol can be adapted based on the plant matrix and the desired purity of the final compound.
Case Study: Isolation of 6-C-β-D-glucopyranosyl retusin from Pterocarpus marsupium Bark
This section details the experimental protocol for the isolation and characterization of a retusin glycoside from the bark of Pterocarpus marsupium.[1]
1. Plant Material and Extraction:
-
Air-dried and coarsely powdered bark of Pterocarpus marsupium is subjected to soxhlet extraction with petroleum ether to defat the material.
-
The defatted plant material is then extracted with ethyl acetate (B1210297).
-
The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Separation:
-
The crude ethyl acetate extract is subjected to column chromatography on a silica (B1680970) gel (60-120 mesh) column.
-
The column is eluted with a gradient of solvents, starting with petroleum ether, followed by increasing concentrations of ethyl acetate in petroleum ether, and finally with methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
The pooled fractions containing the target compound are further purified by preparative TLC or recrystallization to obtain pure 6-C-β-D-glucopyranosyl retusin.
3. Characterization:
-
Melting Point: 196°C[1]
-
UV-Vis Spectroscopy (λmax, MeOH): 261, 308 (sh) nm.[1] Shifts with diagnostic reagents (NaOMe, AlCl3, NaOAc) are characteristic of isoflavones.[1]
-
Infrared (IR) Spectroscopy (cm-1): 3250, 3100, 2900, 2850, 1650, 1600, 1500, 1450 cm-1.[1]
-
¹H-NMR and ¹³C-NMR Spectroscopy: Spectral data confirms the isoflavone backbone of retusin and the presence of a C-C β-linked glucose moiety.[1]
-
Mass Spectrometry (m/z): 446 (M+), with characteristic fragmentation peaks at 428, 410, 392, 298, 297, 168, and 132.[1]
Workflow for the Isolation of 6-C-β-D-glucopyranosyl retusin from Pterocarpus marsupium
Caption: Isolation workflow for 6-C-β-D-glucopyranosyl retusin.
Quantitative Data
Quantitative data on the yield of retusin from various natural sources is limited in the available literature. However, data for related extracts and isoflavonoids can provide a valuable reference for extraction efficiency.
Table 2: Quantitative Data on Extraction Yields of Retusin and Related Compounds
| Plant Species | Plant Part | Extraction Method | Compound/Extract | Yield | Reference(s) |
| Pterocarpus marsupium | Bark | Water extraction | Crude bark paste | 50 g/kg | [3] |
| Dalbergia odorifera | Leaves | Deep eutectic solvent-based negative pressure cavitation-assisted extraction | Biochanin A | 2.448 mg/g dry weight | |
| Entada phaseoloides | Seeds | Hydroalcoholic extraction | Crude extract | 6.47% w/w | [4] |
Biological Activity and Signaling Pathways
The biological activities of retusin are not as extensively studied as other common isoflavones like genistein (B1671435) and daidzein. However, based on its structural similarity to these compounds, it is hypothesized to possess anti-inflammatory and antioxidant properties. While direct evidence for the specific signaling pathways modulated by retusin is currently scarce, the known mechanisms of action for structurally related isoflavones can offer insights into its potential biological targets.
Isoflavones are known to interact with several key signaling pathways, including:
-
Estrogen Receptor (ER) Signaling: Isoflavones can bind to estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). This interaction can influence gene expression and cellular responses in hormone-dependent tissues.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Some isoflavones have been shown to modulate the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: The NF-κB pathway is a critical regulator of the inflammatory response. Certain isoflavones can inhibit the activation of NF-κB, leading to a downregulation of pro-inflammatory cytokines and enzymes.
Hypothesized Anti-Inflammatory Signaling Pathway for Retusin
Caption: Hypothesized inhibition of the NF-κB pathway by retusin.
Conclusion
Retusin is a naturally occurring isoflavone with potential for further investigation as a therapeutic agent. This guide has summarized the known natural sources and provided a detailed experimental protocol for the isolation of a retusin glycoside. While quantitative data and a comprehensive understanding of its specific molecular mechanisms are still areas requiring further research, the information presented here provides a solid foundation for scientists and drug development professionals to advance the study of this promising natural product. Future research should focus on quantifying retusin yields from various sources, elucidating its specific effects on cellular signaling pathways, and evaluating its pharmacological efficacy in preclinical models.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 3. Protective effect of Pterocarpus marsupium bark extracts against cataract through the inhibition of aldose reductase activity in streptozotocin-induced diabetic male albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Protective Roles and Molecular Mechanisms of Troxerutin (Vitamin P4) for the Treatment of Chronic Diseases: A Mechanistic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: The Putative Biosynthesis Pathway of Retusin in Talinum triangulare
Audience: Researchers, scientists, and drug development professionals.
Abstract
Talinum triangulare (Jacq.) Willd., commonly known as waterleaf, is a plant recognized for its rich phytochemical profile, including a significant presence of lignans (B1203133). Among these, retusin (B192262) has been identified as a major component, constituting up to 88.02% of the lignan (B3055560) fraction in aqueous leaf extracts[1][2]. Lignans are a class of diphenolic compounds with a wide range of pharmacological activities. Understanding the biosynthetic pathway of retusin is critical for its potential biotechnological production and for the development of novel therapeutics. This technical guide outlines the putative biosynthetic pathway of retusin in Talinum triangulare, based on established knowledge of the general phenylpropanoid and lignan synthesis pathways in plants. It provides a detailed theoretical framework, summarizes quantitative data on relevant phytochemicals found in the plant, presents common experimental protocols for their analysis, and includes visualizations of the proposed biochemical routes and workflows.
Introduction: The Phenylpropanoid Precursor Pathway
The biosynthesis of retusin, like all lignans, originates from the phenylpropanoid pathway.[3][4][5][6] This core metabolic route converts the amino acid L-phenylalanine into various phenolic compounds, including the monolignol precursors essential for lignan formation.[1][4] The presence of numerous flavonoids and phenolic acids, such as ferulic acid, p-coumaric acid, and caffeic acid, in Talinum triangulare strongly indicates an active phenylpropanoid pathway.[1][2]
The initial steps of this pathway are catalyzed by a series of well-characterized enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, committing carbon from primary metabolism to the phenylpropanoid pathway.[4][6][7]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the para-position to produce p-coumaric acid.[6][7]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This step is a critical branch point, directing intermediates towards either flavonoid or monolignol synthesis.[7]
Subsequent enzymatic reactions, including hydroxylations and methylations, convert p-coumaroyl-CoA into various monolignols. For the synthesis of retusin, the key monolignol precursor is coniferyl alcohol.[1][6]
Proposed Biosynthesis Pathway of Retusin
While the specific enzymatic steps have not been elucidated in Talinum triangulare, a putative pathway can be constructed based on known lignan biosynthesis in other plant species. The process can be divided into two main stages: monolignol coupling and subsequent modifications.
Stage 1: Oxidative Coupling of Monolignols
The formation of the characteristic lignan backbone occurs through the oxidative coupling of two monolignol units.[8]
-
Radical Formation: Coniferyl alcohol molecules are oxidized by enzymes such as laccases or peroxidases to form resonance-stabilized phenoxy radicals.[1][8]
-
Dirigent Protein-Mediated Coupling: The stereospecific coupling of these radicals is crucial for determining the final structure of the lignan. This process is guided by Dirigent Proteins (DPs) , which control the regio- and stereochemistry of the reaction.[9][10][11] In the case of many lignans, two coniferyl alcohol radicals are coupled to form (+)-pinoresinol, a common lignan intermediate with a furofuran structure.[6][10]
Stage 2: Post-Coupling Modifications to Yield Retusin
Following the formation of the pinoresinol (B1678388) backbone, a series of enzymatic modifications are required to produce the specific chemical structure of retusin (7-hydroxy-5,3',4'-trimethoxy-8,5'-lignan).
-
Reduction to Secoisolariciresinol: Pinoresinol undergoes two consecutive reductions catalyzed by Pinoresinol-Lariciresinol Reductase (PLR) . This enzyme first reduces pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol.[6]
-
Hydroxylation and Methylation: The final steps involve precise hydroxylation and O-methylation reactions to achieve the substitution pattern of retusin. This likely involves specific Cytochrome P450 hydroxylases and O-Methyltransferases (OMTs) . Based on the structure of retusin, the proposed sequence involves methylation at the 3' and 5 positions and hydroxylation at the 7 position, followed by methylation at the 4' position. The exact order and specific enzymes for these steps remain to be identified in T. triangulare.
References
- 1. Lignins: Biosynthesis and Biological Functions in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 5. bioone.org [bioone.org]
- 6. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl- propanoids - ProQuest [proquest.com]
- 9. Request Rejected [emsl.pnnl.gov]
- 10. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Retusin (Standard) CAS number and molecular weight
Abstract
Retusin (5-hydroxy-3,7,3',4'-tetramethoxyflavone) is a naturally occurring O-methylated flavonol found in plants such as Origanum vulgare and Ariocarpus retusus.[1] This technical guide provides a comprehensive overview of the physicochemical properties of Retusin, alongside its known biological activities. Detailed experimental protocols for assessing its key bioactivities are provided for researchers in drug discovery and related scientific fields. This document summarizes the current understanding of Retusin's mechanism of action, particularly in the context of melanogenesis inhibition, free-radical scavenging, and ATP synthase modulation.
Physicochemical Properties
Retusin is a flavonoid characterized by the presence of four methoxy (B1213986) groups and one hydroxy group attached to the flavone (B191248) backbone. These structural features contribute to its biological activity and physicochemical characteristics.
| Property | Value | Source |
| CAS Number | 1245-15-4 | [1][2] |
| Molecular Formula | C₁₉H₁₈O₇ | [2] |
| Molecular Weight | 358.3 g/mol | |
| Synonyms | 5-Hydroxy-3,7,3',4'-tetramethoxyflavone, Quercetin 3,7,3',4'-tetramethyl ether |
Biological Activities and Mechanism of Action
Retusin has been reported to exhibit several biological activities, making it a molecule of interest for further investigation in drug development.
Inhibition of Melanogenesis
Retusin has been identified as an inhibitor of cellular melanin (B1238610) formation. The primary mechanism for this activity is believed to be the inhibition of tyrosinase, the rate-limiting enzyme in the melanogenesis pathway. Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Flavonoids can inhibit tyrosinase through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, often by chelating the copper ions in the enzyme's active site.
Furthermore, the regulation of melanogenesis is controlled by the Microphthalmia-associated transcription factor (MITF), which governs the expression of key melanogenic enzymes, including tyrosinase. The activity of MITF is modulated by several signaling cascades, such as the cAMP/PKA, MAPK/ERK, and Wnt/β-catenin pathways. While direct evidence for Retusin's effect on these pathways is not yet established, it is plausible that its anti-melanogenic effects could also be mediated through the downregulation of MITF expression or activity.
Free-Radical Scavenging Activity
Retusin demonstrates potent free-radical-scavenging capabilities. This antioxidant activity is attributed to the flavonoid structure, which can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The presence of a hydroxyl group and methoxy groups on the aromatic rings influences its antioxidant potential.
ATP Synthase Inhibition
Retusin has been reported to be a weak inhibitor of ATP synthesis. The mechanism of this inhibition is not well-elucidated but may involve interaction with subunits of the F1Fo-ATP synthase complex, thereby disrupting the proton motive force and subsequent ATP production.
Experimental Protocols
The following protocols are provided as a guide for researchers to investigate the biological activities of Retusin.
Cellular Tyrosinase Activity Assay
This assay measures the ability of Retusin to inhibit tyrosinase activity within a cellular context, such as in B16-F10 melanoma cells.
Materials:
-
B16-F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Retusin (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)
-
L-DOPA solution (10 mM in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16-F10 cells in a 6-well plate and culture until they reach 80-90% confluency.
-
Treat the cells with various concentrations of Retusin (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 24-72 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cellular proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
-
Tyrosinase Activity Measurement:
-
In a 96-well plate, add 80 µL of cell lysate, ensuring an equal amount of protein for each sample.
-
Add 20 µL of 10 mM L-DOPA solution to each well to initiate the reaction.
-
Measure the absorbance at 475 nm every 10 minutes for 1-2 hours at 37°C using a microplate reader. The increase in absorbance corresponds to the formation of dopachrome (B613829).
-
-
Data Analysis:
-
Calculate the rate of dopachrome formation (change in absorbance per minute).
-
Express the tyrosinase activity as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ value of Retusin for tyrosinase inhibition.
-
DPPH Free-Radical Scavenging Assay
This spectrophotometric assay is used to evaluate the in vitro antioxidant activity of Retusin.
Materials:
-
Retusin (dissolved in methanol (B129727) or ethanol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol (B145695) (spectrophotometric grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol or ethanol and store it in the dark.
-
Prepare a series of dilutions of Retusin and the positive control in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of Retusin, the positive control, or the solvent (as a blank) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals).
-
ATP Synthase Inhibition Assay (General Approach)
This assay assesses the effect of Retusin on the activity of ATP synthase, typically using isolated mitochondria or a purified enzyme.
Materials:
-
Isolated mitochondria or purified F1Fo-ATP synthase
-
Assay buffer (specific to the method, e.g., containing succinate, ADP, and phosphate)
-
Retusin (dissolved in a suitable solvent)
-
Oligomycin (as a positive control for ATP synthase inhibition)
-
Instrumentation to measure either oxygen consumption (for ATP synthesis) or ATP concentration (for ATP hydrolysis).
General Procedure for Measuring Inhibition of ATP Synthesis:
-
Mitochondrial Respiration:
-
Energize isolated mitochondria with a respiratory substrate (e.g., succinate).
-
Initiate ATP synthesis by adding ADP.
-
Measure the rate of oxygen consumption, which is coupled to ATP synthesis.
-
-
Inhibition Measurement:
-
Pre-incubate the mitochondria with various concentrations of Retusin.
-
Measure the rate of ADP-stimulated oxygen consumption in the presence of Retusin.
-
Compare the rates to a vehicle control and a positive control (oligomycin).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ATP synthesis at each concentration of Retusin.
-
Determine the IC₅₀ value.
-
Conclusion
Retusin is a promising natural compound with multiple biological activities, including the inhibition of melanogenesis, free-radical scavenging, and weak inhibition of ATP synthase. This technical guide provides foundational information and detailed experimental protocols to facilitate further research into the therapeutic potential of Retusin. Future studies should focus on elucidating the specific signaling pathways modulated by Retusin and evaluating its efficacy and safety in more complex biological models.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Retusin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retusin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it shares a core structure known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the physical and chemical properties of Retusin, alongside detailed experimental protocols and an exploration of its known biological activities and associated signaling pathways. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized to facilitate understanding.
Core Chemical and Physical Properties
Retusin, systematically named 5-Hydroxy-3,3′,4′,7-tetramethoxyflavone, possesses a chemical structure that dictates its physical characteristics and biological functions.[1] The presence of multiple methoxy (B1213986) groups and a hydroxyl group on the flavonoid backbone influences its solubility, reactivity, and interaction with biological targets.
Table 1: Physical and Chemical Properties of Retusin
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one | [1] |
| Synonyms | 5-Hydroxy-3,3′,4′,7-tetramethoxyflavone, Quercetin-3,7,3',4'-tetramethyl ether | [2] |
| CAS Number | 1245-15-4 | [1] |
| Molecular Formula | C₁₉H₁₈O₇ | [1] |
| Molecular Weight | 358.34 g/mol | [1] |
| Appearance | Yellow needles or powder | [3] |
| Melting Point | Not definitively reported for Retusin. A closely related isomer, 3-Hydroxy-7,3′,4′,5′-tetramethoxyflavone, has a melting point of 194-195 °C. | |
| Boiling Point | Data not available. Flavonoids generally decompose at high temperatures. | |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and other organic solvents. Sparingly soluble in water. | [4] |
| Storage | Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended. |
Spectroscopic Data
The structural elucidation of Retusin relies on a combination of spectroscopic techniques. Below is a summary of expected and reported spectral data.
Table 2: Spectroscopic Data of Retusin
| Technique | Key Features and Data | Source(s) |
| ¹H NMR | Expected signals for aromatic protons and methoxy groups. Assignments can be inferred from related flavonol derivatives. | [5] |
| ¹³C NMR | Characteristic signals for the flavonoid carbon skeleton, including carbonyl, aromatic, and methoxy carbons. | [2][5] |
| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 359. Fragmentation patterns are characteristic of flavonols, often involving retro-Diels-Alder (rDA) reactions and losses of methyl and carbonyl groups. | [6] |
| UV-Vis Spectroscopy | In methanol, expected to show two major absorption bands typical for flavonols: Band I in the range of 350-385 nm and Band II in the range of 250-280 nm. | [7] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), C-O, and aromatic C-H and C=C stretching vibrations. | [3] |
Biological Activities and Signaling Pathways
Retusin, like many flavonoids, exhibits a range of biological activities. Its potential as an anti-inflammatory and antiviral agent is of particular interest to the drug development community.
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Flavonoids have been shown to inhibit this pathway at multiple points, thereby reducing the inflammatory response.[8][9] While direct studies on Retusin are limited, its structural similarity to other anti-inflammatory flavonoids suggests it may act in a similar manner.
Antiviral Activity: Modulation of the RIG-I Signaling Pathway
The innate immune system provides the first line of defense against viral infections. Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor (PRR) that detects viral RNA.[10] Upon binding to viral RNA, RIG-I undergoes a conformational change and activates the mitochondrial antiviral-signaling protein (MAVS). This initiates a signaling cascade that leads to the activation of transcription factors, including interferon regulatory factor 3 (IRF3) and NF-κB. These transcription factors then move to the nucleus to induce the expression of type I interferons (IFN-α/β) and other antiviral genes. Type I interferons play a crucial role in establishing an antiviral state in infected and neighboring cells. Some flavonoids have been shown to modulate this pathway, enhancing the antiviral response.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the scientific investigation of Retusin. The following sections outline methodologies for its isolation and the assessment of its biological activities.
Isolation and Purification of Retusin from Origanum vulgare
Retusin can be found in the exudate of Origanum vulgare.[1] The following is a general protocol for the extraction and purification of flavonoids from plant material, which can be adapted for the specific isolation of Retusin.
Detailed Steps:
-
Extraction: Dried and powdered leaves of Origanum vulgare are extracted with methanol or ethanol at room temperature for 24-48 hours with occasional shaking, or by using a Soxhlet apparatus for exhaustive extraction.
-
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The flavonoid-rich fraction is typically found in the ethyl acetate layer.
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., a mixture of chloroform (B151607) and methanol or hexane (B92381) and ethyl acetate) to separate the components based on their polarity.
-
Preparative HPLC: Fractions containing Retusin, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure Retusin.
-
Characterization: The purity and structure of the isolated Retusin are confirmed by spectroscopic methods (NMR, MS, UV-Vis, and IR).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This assay evaluates the ability of Retusin to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[11][12]
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Retusin. The cells are pre-incubated for 1-2 hours.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plate is incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
In Vitro Antiviral Assay: Plaque Reduction Assay for Influenza Virus
This assay determines the ability of Retusin to inhibit the replication of the influenza virus.[13][14]
Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 6-well plates.
-
Virus Infection: The cell monolayers are washed with PBS and then infected with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with an agarose (B213101) medium containing various concentrations of Retusin.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours until viral plaques are visible.
-
Plaque Visualization: The cells are fixed with 4% paraformaldehyde and stained with crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the percentage of plaque reduction is calculated relative to the virus control group.
Conclusion
Retusin stands out as a promising natural compound with significant potential for further investigation in the fields of pharmacology and drug development. Its well-defined chemical structure and the biological activities associated with its flavonol backbone provide a strong foundation for future research. The experimental protocols detailed in this guide offer a starting point for researchers to explore the therapeutic potential of Retusin, particularly its anti-inflammatory and antiviral properties. Further studies are warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety in preclinical and clinical settings.
References
- 1. 5-Hydroxy-3,6,7,4'-tetramethoxyflavone | CAS:14787-34-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Item - Plaque reduction assay of compound 1 against influenza viruses. - Public Library of Science - Figshare [plos.figshare.com]
Unraveling the Mechanism of Action: A Technical Guide
A Note on "Retusin": Initial literature searches for a compound named "Retusin" did not yield specific results detailing its mechanism of action. It is possible that "Retusin" may be a less common name, a novel compound not yet widely documented, or a potential typographical variation of other well-studied agents. Based on phonetic similarity and the context of oncological research, this guide will focus on two prominent therapeutic agents: Rituximab (B1143277) and Rutin (B1680289) . Both have well-documented mechanisms of action relevant to cancer research and drug development.
Part 1: Rituximab - A Chimeric Monoclonal Antibody
Rituximab is a monoclonal antibody that targets the CD20 antigen, a protein found on the surface of both normal and malignant B-lymphocytes.[1][2][3] Its therapeutic efficacy stems from its ability to induce B-cell depletion through several distinct mechanisms.[1][4][5]
Core Mechanisms of Action
Rituximab's primary mechanisms of action can be categorized into three main pathways:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): After Rituximab binds to the CD20 antigen on a B-cell, the Fc region of the antibody is recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells and macrophages.[3][4] This engagement triggers the release of cytotoxic granules from the effector cells, leading to the lysis of the targeted B-cell.[3]
-
Complement-Dependent Cytotoxicity (CDC): Rituximab's binding to CD20 can also activate the classical complement pathway.[1][3][4] This leads to the formation of the Membrane Attack Complex (MAC) on the surface of the B-cell, creating pores in the cell membrane and resulting in cell lysis.[3]
-
Induction of Apoptosis: Rituximab can directly induce programmed cell death, or apoptosis, in B-lymphoma cells.[3][4][6] This process is initiated through signaling cascades that are activated upon CD20 ligation.
Signaling Pathways Modulated by Rituximab
The induction of apoptosis by Rituximab involves the modulation of several key signaling pathways:
-
p38 MAPK Pathway: Cross-linking of Rituximab on the surface of B-CLL cells leads to the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK).[6] The activation of this pathway is crucial for the induction of apoptosis.[6]
-
Bcl-2 Family Proteins: Rituximab treatment has been shown to selectively down-regulate the expression of the anti-apoptotic protein Bcl-xL.[7] Concurrently, it can up-regulate the expression of pro-apoptotic proteins like Bad and the apoptosis protease activating factor-1 (Apaf-1).[7] This shift in the balance of Bcl-2 family proteins promotes the mitochondrial apoptotic pathway.
-
Caspase Activation: The apoptotic signaling induced by Rituximab culminates in the activation of a cascade of caspases, including caspase-3, -7, and -9.[7] This leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and the execution of apoptosis.[7]
Quantitative Data Summary
While specific quantitative data can vary significantly between studies, cell lines, and experimental conditions, the following table outlines the types of data typically generated in Rituximab mechanism of action studies.
| Parameter | Typical Measurement | Example Finding | Reference |
| IC50 Value | Concentration of Rituximab that inhibits 50% of cell growth | Varies by cell line (e.g., nM to µg/mL range) | N/A |
| Apoptosis Rate | Percentage of apoptotic cells (e.g., Annexin V/PI staining) | Dose- and time-dependent increase in apoptosis | [6] |
| Protein Expression | Fold change in protein levels (e.g., Western Blot, Flow Cytometry) | Down-regulation of Bcl-xL, up-regulation of Apaf-1 | [7] |
| Caspase Activity | Fold increase in caspase-3/7/9 activity | Significant increase upon Rituximab treatment | [7] |
| Complement Deposition | Percentage of C3b/C4b deposition on target cells | Increased deposition in the presence of complement | N/A |
| NK Cell-Mediated Lysis | Percentage of target cell lysis | Increased lysis in the presence of NK cells | N/A |
Experimental Protocols
1. Cell Viability and Apoptosis Assays:
-
Cell Lines: Human non-Hodgkin's lymphoma B-cell lines (e.g., Ramos, Raji, Daudi).[7]
-
Treatment: Cells are cultured in the presence of varying concentrations of Rituximab (e.g., 20 µg/ml) for different time points (e.g., 24, 48, 72 hours).[7]
-
Viability Assay: Cell viability is assessed using methods like MTT or trypan blue exclusion.
-
Apoptosis Assay: Apoptosis is quantified by flow cytometry after staining with Annexin V and Propidium Iodide (PI). DNA fragmentation assays can also be employed.[8]
2. Western Blot Analysis for Protein Expression:
-
Cell Lysis: Following treatment with Rituximab, cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-xL, Apaf-1, cleaved PARP, phospho-p38) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Complement-Dependent Cytotoxicity (CDC) Assay:
-
Target Cells: CD20-positive B-cells are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Incubation: Labeled cells are incubated with Rituximab in the presence of a source of active complement (e.g., normal human serum).
-
Lysis Measurement: Cell lysis is quantified by measuring the release of the fluorescent dye into the supernatant using a fluorometer.
Signaling Pathway Diagrams
Caption: Rituximab-induced apoptosis signaling pathway.
Caption: Overview of ADCC and CDC mechanisms of Rituximab.
Part 2: Rutin - A Bioactive Flavonoid
Rutin is a flavonoid glycoside found in many plants, fruits, and vegetables.[9] It has garnered scientific interest for its antioxidant, anti-inflammatory, and anticancer properties.[9] The anticancer effects of rutin are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[10][11]
Core Mechanisms of Action
Rutin exerts its anticancer effects through several key mechanisms:
-
Induction of Apoptosis: Rutin can trigger programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins and activating caspase cascades.[9][11]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle at various phases, such as G2/M, thereby inhibiting cancer cell proliferation.[9]
-
Anti-inflammatory Effects: Rutin can suppress chronic inflammation, a known contributor to cancer development, by inhibiting pro-inflammatory signaling pathways like NF-κB.[9][10]
-
Antioxidant Activity: By scavenging free radicals, rutin can mitigate oxidative stress, which is implicated in carcinogenesis.
Signaling Pathways Modulated by Rutin
Rutin's anticancer activity is linked to its influence on a variety of signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Rutin has been shown to inhibit the PI3K/Akt/mTOR signaling cascade, leading to decreased cell proliferation.[11]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a role in both cell survival and apoptosis. Rutin can modulate this pathway to promote apoptosis in cancer cells.[9][11]
-
NF-κB Pathway: Rutin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis.[9][10]
-
Wnt Signaling Pathway: Aberrant Wnt signaling is implicated in many cancers. Rutin has been shown to interfere with this pathway, contributing to its anti-proliferative effects.[9]
Quantitative Data Summary
The following table outlines the types of quantitative data relevant to studies on Rutin's mechanism of action.
| Parameter | Typical Measurement | Example Finding | Reference |
| IC50 Value | Concentration of Rutin that inhibits 50% of cell growth | Varies by cancer cell line (e.g., µM range) | N/A |
| Cell Cycle Distribution | Percentage of cells in G0/G1, S, and G2/M phases | Accumulation of cells in the G2/M phase | [9] |
| Apoptosis Rate | Percentage of apoptotic cells (e.g., Annexin V/PI staining) | Increased apoptosis in a dose-dependent manner | [9] |
| Protein Expression | Fold change in protein levels (e.g., Western Blot) | Down-regulation of p-Akt, p-mTOR, and NF-κB | [10][11] |
| Cytokine Levels | Concentration of pro-inflammatory cytokines (e.g., ELISA) | Decreased levels of TNF-α, IL-6, and IL-1β | [9] |
Experimental Protocols
1. Cell Proliferation and Cell Cycle Analysis:
-
Cell Lines: Various cancer cell lines (e.g., breast, colon, lung).[9]
-
Treatment: Cells are treated with different concentrations of rutin for specified durations.
-
Proliferation Assay: Cell proliferation is measured using assays like the MTT or BrdU incorporation assay.
-
Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., Propidium Iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
2. Apoptosis Detection:
-
Annexin V/PI Staining: Treated cells are stained with FITC-conjugated Annexin V and Propidium Iodide and analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Mitochondrial Membrane Potential (MMP) Assay: Changes in MMP are assessed using fluorescent probes like JC-1 or TMRE to evaluate the involvement of the mitochondrial pathway of apoptosis.[9]
3. Western Blot for Signaling Proteins:
-
Protein Extraction and Quantification: Total protein is extracted from rutin-treated and control cells, and the concentration is determined.
-
Immunoblotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against key signaling proteins (e.g., total and phosphorylated forms of Akt, mTOR, ERK, and IκBα).
Signaling Pathway Diagram
Caption: Rutin's modulation of key signaling pathways leading to anticancer effects.
References
- 1. droracle.ai [droracle.ai]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. drugs.com [drugs.com]
- 4. Rituximab: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The chimeric anti-CD20 antibody rituximab induces apoptosis in B-cell chronic lymphocytic leukemia cells through a p38 mitogen activated protein-kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rituximab (anti-CD20) selectively modifies Bcl-xL and apoptosis protease activating factor-1 (Apaf-1) expression and sensitizes human non-Hodgkin's lymphoma B cell lines to paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
Antiviral Activity of Quercetin-3,3',4',7-tetramethylether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific antiviral data for Quercetin-3,3',4',7-tetramethylether (also known as rhamnazin), this guide utilizes data from a closely related structural analog, rhamnocitrin (B192594) (quercetin-3,4',7-trimethyl ether), to provide a comprehensive overview of potential antiviral mechanisms and experimental methodologies. The findings presented for rhamnocitrin offer valuable insights into the potential antiviral properties of methylated quercetin (B1663063) derivatives.
Introduction
Quercetin, a ubiquitous plant flavonoid, and its derivatives have garnered significant attention for their broad-spectrum antiviral activities. Methylation of the hydroxyl groups of quercetin can enhance its metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy. This technical guide focuses on the antiviral potential of Quercetin-3,3',4',7-tetramethylether, a methylated derivative of quercetin. While direct antiviral studies on this specific compound are scarce, research on the closely related compound rhamnocitrin provides a strong foundation for understanding its potential mechanisms of action against viral pathogens. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the implicated signaling pathways to serve as a resource for further research and drug development.
Quantitative Data on Antiviral Activity
The antiviral efficacy of rhamnocitrin has been quantitatively assessed against Influenza A virus (H3N2). The following table summarizes the key findings.
| Compound | Virus | Cell Line | Assay | Endpoint | Result | Reference |
| Rhamnocitrin | Influenza A virus (A/Aichi/2/1968 (H3N2)) | MDCK | Cytopathic Effect (CPE) Inhibition Assay | IC50 | 2.322 µM | [1] |
| Rhamnocitrin | Influenza A virus (A/Aichi/2/1968 (H3N2)) | MDCK | Plaque Reduction Assay | Inhibition Rate | 99.37% ± 0.55% (at 100 µM), 97.58% ± 1.15% (at 50 µM), 76.60% ± 1.98% (at 25 µM) | [1] |
| Rhamnocitrin | Influenza A virus (A/Aichi/2/1968 (H3N2)) | A549 | qPCR | NP mRNA expression | Significant dose-dependent reduction | [1] |
| Rhamnocitrin | Influenza A virus (A/Aichi/2/1968 (H3N2)) | A549 | Western Blot | p-TBK1/TBK1, p-IRF3/IRF3, p-NF-κB p65/NF-κB p65 | Significant dose-dependent decrease in phosphorylation | [1] |
| Rhamnocitrin | Influenza A virus (A/Aichi/2/1968 (H3N2)) | A549 | Flow Cytometry | Apoptosis Rate | Significant reduction from 18.66% to 7.83% (at 100 µM) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols used to evaluate the antiviral activity of rhamnocitrin against Influenza A virus (H3N2).
Cell Lines and Virus
-
Cell Lines: Madin-Darby Canine Kidney (MDCK) cells and human lung adenocarcinoma (A549) cells were utilized for antiviral assays.
-
Virus: Influenza A virus strain A/Aichi/2/1968 (H3N2) was used for infection.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary screening method to assess the ability of a compound to protect cells from virus-induced death.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of the test compound.
Caption: Workflow for the Plaque Reduction Assay.
Quantitative Real-Time PCR (qPCR)
qPCR is employed to measure the effect of the compound on viral gene expression.
Caption: Workflow for qPCR to quantify viral gene expression.
Western Blot Analysis
This technique is used to investigate the impact of the compound on the activation of key signaling proteins.
Caption: Workflow for Western Blot analysis of signaling proteins.
Mechanism of Action: Modulation of the cGAS/STING Signaling Pathway
Rhamnocitrin has been shown to exert its antiviral effects against Influenza A virus by inhibiting the cGAS/STING signaling pathway.[1] This pathway is a critical component of the innate immune response to viral infections.
Upon infection, viral DNA in the cytoplasm is recognized by cyclic GMP-AMP synthase (cGAS). This triggers the synthesis of cyclic GMP-AMP (cGAMP), which then binds to and activates the stimulator of interferon genes (STING). Activated STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates interferon regulatory factor 3 (IRF3) and the IκB kinase (IKK) complex, leading to the activation of NF-κB. Activated IRF3 and NF-κB translocate to the nucleus to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.
Rhamnocitrin intervenes in this pathway by inhibiting the activation of cGAS and STING.[1] This leads to a downstream reduction in the phosphorylation of TBK1, IRF3, and NF-κB, ultimately suppressing the production of type I IFNs and pro-inflammatory cytokines.[1] By dampening this inflammatory cascade, rhamnocitrin not only inhibits viral replication but also mitigates virus-induced apoptosis and cellular damage.[1]
Caption: Rhamnocitrin inhibits the cGAS/STING signaling pathway.
Conclusion and Future Directions
While direct evidence for the antiviral activity of Quercetin-3,3',4',7-tetramethylether remains to be established, the detailed investigation of its close analog, rhamnocitrin, provides a compelling case for its potential as an antiviral agent. The data presented here on rhamnocitrin's potent inhibition of Influenza A virus, coupled with a well-defined mechanism of action involving the cGAS/STING pathway, highlights a promising avenue for the development of novel antiviral therapeutics.
Future research should focus on:
-
Directly evaluating the antiviral activity of Quercetin-3,3',4',7-tetramethylether against a broad range of viruses, including other respiratory viruses and emerging viral threats.
-
Conducting in-depth mechanistic studies to determine if Quercetin-3,3',4',7-tetramethylether also modulates the cGAS/STING pathway or other antiviral signaling cascades.
-
Performing structure-activity relationship (SAR) studies to understand the impact of the number and position of methyl groups on the antiviral potency of quercetin derivatives.
-
Evaluating the in vivo efficacy and safety profile of Quercetin-3,3',4',7-tetramethylether in relevant animal models of viral infection.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of Quercetin-3,3',4',7-tetramethylether as a novel antiviral agent.
References
The Anti-inflammatory Potential of Retusin: A Technical Overview for Researchers
Abstract
Retusin (Quercetin-3,3',4',7-tetramethylether), a naturally occurring O-methylated flavonoid, has emerged as a compound of interest for its potential anti-inflammatory properties.[1] Isolated from medicinal plants such as Talinum triangulare (waterleaf) and Entada phaseoloides, which have a history of use in traditional medicine for inflammatory conditions, Retusin's therapeutic potential is underscored by a growing body of indirect evidence.[2][3][4][5] This technical guide provides a comprehensive analysis of the available scientific information regarding the anti-inflammatory effects of Retusin, its putative mechanisms of action, and the experimental methodologies relevant to its study. While direct, extensive research on Retusin is still in its nascent stages, this document synthesizes data from studies on its parent compound, quercetin (B1663063), and the extracts of its source plants to build a foundational understanding for researchers, scientists, and professionals in drug development.
Introduction to Retusin and its Botanical Sources
Retusin is a methylated derivative of quercetin, a ubiquitous and well-researched flavonoid known for its potent antioxidant and anti-inflammatory activities.[6][7] The methylation of the hydroxyl groups in the quercetin structure is believed to enhance its bioavailability and biological efficacy.[6][7]
Retusin is naturally found in:
-
Talinum triangulare : Commonly known as waterleaf, this plant is consumed as a vegetable and is used in traditional medicine to manage various ailments, including those with an inflammatory component.[5][8][9] Studies on Talinum triangulare extracts have indicated immunomodulatory and anti-inflammatory effects, with methanol (B129727) extracts showing a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in animal models.[10][11]
-
Entada phaseoloides : This plant has a long history of use in Ayurvedic medicine for its anti-inflammatory properties.[2][3][4] Scientific investigations have revealed that extracts from this plant, rich in saponins (B1172615) and polyphenolic antioxidants, can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, in cellular models of inflammation.[1][12]
Putative Mechanisms of Anti-inflammatory Action
Based on the known mechanisms of its parent compound quercetin and related flavonoids, Retusin is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of inflammatory mediators.
Inhibition of Pro-inflammatory Mediators
Retusin is anticipated to inhibit the production of several key mediators of inflammation. The anti-inflammatory actions of flavonoids like quercetin are largely attributed to their capacity to suppress pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins.[6] This is often achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Modulation of Intracellular Signaling Pathways
2.2.1. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Flavonoids, including quercetin, have been shown to inhibit NF-κB activation.[6] It is plausible that Retusin shares this mechanism, thereby suppressing the expression of a wide array of inflammatory genes.
2.2.2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the regulation of inflammation. It comprises a series of protein kinases that phosphorylate and activate downstream targets, leading to the activation of transcription factors such as AP-1, which in turn promote the expression of inflammatory genes. Quercetin has been shown to interfere with MAPK signaling. It is hypothesized that Retusin may also exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins like p38, JNK, and ERK.
Data Presentation: Summary of Anti-inflammatory Effects
Due to the limited number of studies specifically investigating Retusin, the following tables summarize the anti-inflammatory activities observed for extracts from its source plants and for its parent compound, quercetin. This data provides a strong rationale for the expected anti-inflammatory profile of Retusin.
Table 1: Anti-inflammatory Effects of Talinum triangulare and Entada phaseoloides Extracts
| Plant Source | Extract Type | Experimental Model | Observed Effects | Reference |
| Talinum triangulare | Methanol Leaf Extract | Cadmium-induced cognitive dysfunction in rats | Reduced TNF-α and IL-6 activities | [11] |
| Talinum triangulare | Various Leaf Extracts | Human Mononuclear Cells | Induced secretion of IL-1β, IFN-γ, and TNF-α (immunomodulatory) | [10] |
| Entada phaseoloides | Ethanol Stem Extract | LPS-stimulated RAW264.7 macrophages | Inhibited NO production; Inhibited TNF-α, IL-1β, IL-6, and IL-8 release | [1] |
| Entada phaseoloides | Bark/Seed Extract | In vitro | Rich in polyphenolic antioxidants with soothing properties | [12] |
Table 2: Anti-inflammatory Effects of Quercetin (Parent Compound of Retusin)
| Experimental Model | Key Findings | Reference |
| LPS-stimulated macrophages | Inhibited TNF-α production | [13] |
| Lung A549 cells | Inhibited LPS-induced IL-8 production | [13] |
| Glial cells | Inhibited LPS-induced mRNA levels of TNF-α and IL-1α | [13] |
| General | Inhibits COX and LOX enzymes | [13][14] |
| General | Downregulates NF-κB activation | [14] |
| General | Inhibits Src and Syk-mediated P13K phosphorylation | [14] |
Experimental Protocols for Assessing Anti-inflammatory Activity
While specific, detailed experimental protocols for Retusin are not yet published, the following are standard and widely accepted methodologies used to evaluate the anti-inflammatory effects of novel compounds, which would be applicable to the study of Retusin.
In Vitro Assays
4.1.1. Cell Culture and Induction of Inflammation
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is typically used to induce an inflammatory response.
4.1.2. Measurement of Nitric Oxide (NO) Production
-
Principle: The Griess assay is used to measure the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Retusin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
-
4.1.3. Quantification of Pro-inflammatory Cytokines
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Follow the same cell culture and treatment protocol as for the NO assay.
-
Collect the supernatant.
-
Perform ELISA using commercially available kits according to the manufacturer's instructions.
-
4.1.4. Western Blot Analysis for Signaling Proteins
-
Principle: To investigate the effect on signaling pathways (e.g., NF-κB, MAPK), Western blotting is used to detect the expression and phosphorylation status of key proteins.
-
Protocol:
-
After treatment with Retusin and/or LPS, lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-p38, p38) followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Models
4.2.1. LPS-induced Endotoxemia in Mice
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Protocol:
-
Administer Retusin (intraperitoneally or orally) at various doses.
-
After a pre-treatment period, inject LPS (e.g., 5 mg/kg, intraperitoneally) to induce systemic inflammation.
-
Collect blood samples at different time points to measure serum levels of pro-inflammatory cytokines using ELISA.
-
4.2.2. Carrageenan-induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Protocol:
-
Administer Retusin (orally or intraperitoneally) at different doses.
-
After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Conclusion and Future Directions
Retusin, as a methylated derivative of the potent anti-inflammatory flavonoid quercetin and a constituent of medicinal plants with a history of traditional use, presents a promising avenue for the development of novel anti-inflammatory agents. The current body of evidence, although indirect, strongly suggests that Retusin is likely to exert significant anti-inflammatory effects through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways, including NF-κB and MAPK.
Future research should focus on dedicated studies to elucidate the specific anti-inflammatory profile of pure Retusin. This includes comprehensive in vitro and in vivo investigations to generate quantitative data on its efficacy, determine its precise molecular targets, and establish a clear understanding of its mechanism of action. Such studies will be crucial in validating its therapeutic potential and paving the way for its potential development as a novel anti-inflammatory drug.
References
- 1. Triterpene saponins with anti-inflammatory activity from the stems of Entada phaseoloides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrbp.com [ijcrbp.com]
- 3. davidpublisher.com [davidpublisher.com]
- 4. phytojournal.com [phytojournal.com]
- 5. Bioactive phytochemicals in an aqueous extract of the leaves of Talinum triangulare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant activities and contents of flavonoids and phenolic acids of Talinum triangulare extracts and their immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. paulaschoice-eu.com [paulaschoice-eu.com]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Retusin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retusin, a naturally occurring O-methylated flavonol, has garnered scientific interest for its potential therapeutic properties, including antiviral and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of Retusin. It details the initial isolation and structure elucidation, presents available quantitative biological data, outlines experimental protocols for its study, and illustrates its known interactions with cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the further exploration of Retusin.
Introduction
Retusin, chemically known as 5-Hydroxy-3,3',4',7-tetramethoxyflavone or Quercetin-3,3',4',7-tetramethylether, is a flavonoid found in a variety of plant species. Flavonoids are a class of polyphenolic secondary metabolites in plants, known for their diverse biological activities. Retusin belongs to the flavonol subclass, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. Its unique methylation pattern distinguishes it from more common flavonols like quercetin (B1663063) and contributes to its specific biological profile. This guide will delve into the scientific journey of Retusin, from its initial discovery to the current understanding of its biological functions.
Discovery and History
The first documented isolation of Retusin appears to be in 1968 by a team of researchers led by Xorge A. Domínguez. In their chemical study of the cactus Ariocarpus retusus, they identified and characterized this novel flavonol.[1] Since this initial discovery, Retusin has been identified in a range of other plant species, highlighting its distribution in the plant kingdom.
Key Milestones in Retusin Research:
-
1968: First reported isolation of Retusin from Ariocarpus retusus by Xorge A. Domínguez and colleagues.[1]
-
Subsequent Years: Identification of Retusin in other plant species, including:
-
Ongoing Research: Investigation into the biological activities of Retusin, particularly its antiviral and anti-inflammatory properties.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4H-chromen-4-one |
| Synonyms | Retusin, Quercetin-3,3',4',7-tetramethylether, 5-Hydroxy-3,3',4',7-tetramethoxyflavone |
| CAS Number | 1245-15-4[2] |
| Molecular Formula | C₁₉H₁₈O₇[3] |
| Molecular Weight | 358.34 g/mol [3] |
| Appearance | Yellow needles or crystals |
| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, and DMSO. |
Biological Activities and Quantitative Data
Retusin has been reported to possess both antiviral and anti-inflammatory properties.[1] While extensive quantitative data for Retusin is still emerging, studies on structurally similar polymethoxyflavonoids (PMFs) provide valuable insights into its potential potency.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For Retusin, a mild inhibitory effect on the release of tumor necrosis factor-alpha (TNF-α) has been noted, with an IC50 value of approximately 300 μM in human mast cells.[4]
Table 1: Anti-inflammatory Activity of Retusin and Structurally Related Flavonoids
| Compound | Assay | Cell Line | Stimulant | IC50 / % Inhibition | Reference |
| Retusin (5-Hydroxy-3,7,3',4'-tetramethoxyflavone) | TNF-α release | Human mast cells | - | ~300 μM | [4] |
| 5-Hydroxy-3',4',6,7-tetramethoxyflavone (5-demethyl sinensetin) | 15-Lipoxygenase (15-LOX) inhibition | - | - | 3.26 ± 0.35 µg/mL | [5] |
| 5-Hydroxy-3',4',6,7-tetramethoxyflavone (5-demethyl sinensetin) | Nitric Oxide (NO) Production | RAW 264.7 macrophages | LPS | 87.9% inhibition at 50 µg/mL | [5] |
| 7,3',4'-Tri-O-methylluteolin | Soybean Lipoxygenase (LOX) inhibition | - | - | 23.97 µg/mL | [6] |
Antiviral Activity
Information on the specific antiviral activity of Retusin is limited. However, studies on other methylated quercetin derivatives suggest potential mechanisms of action, such as inhibiting viral entry and replication. For instance, 5,7,3′,4′-tetra-O-methylquercetin has shown potent inhibition of the H1N1 influenza virus with an IC50 of 0.13 μg/ml.[7] Further research is needed to quantify the antiviral efficacy of Retusin against a range of viruses.
Experimental Protocols
Isolation and Purification of Retusin from Talinum triangulare
The following is a general protocol for the isolation and purification of flavonoids from plant material, which can be adapted for Retusin from Talinum triangulare.
1. Extraction:
- Air-dry the leaves of Talinum triangulare at room temperature and grind them into a fine powder.
- Macerate the powdered plant material in methanol at a ratio of 1:10 (w/v) for 72 hours at room temperature.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
2. Fractionation:
- Suspend the crude methanol extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Monitor the fractions for the presence of flavonoids using thin-layer chromatography (TLC). Retusin is expected to be present in the less polar fractions due to its methoxy (B1213986) groups.
3. Column Chromatography:
- Subject the flavonoid-rich fraction to column chromatography on silica (B1680970) gel.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
- Collect fractions and monitor them by TLC. Combine fractions containing the compound of interest.
4. Preparative HPLC:
- For final purification, use preparative high-performance liquid chromatography (HPLC) with a C18 column.
- A typical mobile phase would be a gradient of methanol and water. The exact gradient conditions should be optimized based on analytical HPLC results.
- Collect the peak corresponding to Retusin and evaporate the solvent to obtain the pure compound.
HPLC Analysis of Retusin
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient might be:
-
0-5 min: 30% A
-
5-25 min: 30-70% A
-
25-30 min: 70-30% A
-
30-35 min: 30% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
Structure Elucidation: NMR Spectroscopy
The structure of Retusin is confirmed by nuclear magnetic resonance (NMR) spectroscopy. The following are characteristic chemical shifts for Retusin and similar flavonoids.
Table 2: 1H and 13C NMR Data for Flavonoids Structurally Similar to Retusin
| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 2 | - | 164.0 |
| 3 | - | 136.6 |
| 4 | - | 183.0 |
| 5 | 12.55 (s, -OH) | 153.0 |
| 6 | 6.59 (s) | 103.8 |
| 7 | - | 164.0 |
| 8 | - | 103.8 |
| 9 | - | 153.0 |
| 10 | - | 106.9 |
| 1' | - | 123.2 |
| 2' | 7.41 (d, J=1.95 Hz) | 108.3 |
| 3' | - | 149.5 |
| 4' | - | 145.7 |
| 5' | 7.05 (d, J=8.30 Hz) | 115.1 |
| 6' | 7.54 (dd, J=1.95, 8.30 Hz) | 120.8 |
| 3-OCH₃ | 4.12 (s) | 62.0 |
| 7-OCH₃ | 4.00 (s) | 61.7 |
| 3'-OCH₃ | 3.98 (s) | 61.1 |
| 4'-OCH₃ | 3.96 (s) | 56.0 |
Note: Data is for a closely related compound, 5,4'-dihydroxy-3,6,7,8,3'-pentamethoxyflavone, and serves as a reference.[8] Specific shifts for Retusin may vary slightly.
Signaling Pathways
Flavonoids are known to exert their biological effects by modulating various cellular signaling pathways. While direct studies on Retusin are limited, research on other polymethoxyflavonoids suggests that the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are likely targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids can inhibit this pathway at multiple points.
Caption: Proposed inhibition of the NF-κB signaling pathway by Retusin.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate downstream targets. The main MAPK subfamilies are ERK, JNK, and p38. Flavonoids have been shown to modulate the activity of these kinases.
Caption: Proposed modulation of the MAPK signaling pathway by Retusin.
Conclusion and Future Directions
Retusin, an O-methylated flavonol first isolated in 1968, presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of antiviral and anti-inflammatory research. While initial studies have laid the groundwork for understanding its chemical nature and biological potential, significant opportunities for further investigation remain.
Future research should focus on:
-
Comprehensive Biological Screening: A systematic evaluation of Retusin against a broad range of viral and inflammatory targets to fully characterize its activity profile.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis and evaluation of Retusin analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.
-
Detailed Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by Retusin to provide a deeper understanding of its mechanism of action.
-
In Vivo Efficacy and Safety Studies: Evaluation of the therapeutic potential of Retusin in relevant animal models of disease to assess its efficacy, pharmacokinetics, and safety profile.
This in-depth technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge on Retusin and highlighting the path forward for its development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | C19H18O7 | CID 5352005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the In Vitro Biological Activities of Rutin
Disclaimer: Initial searches for the compound "Retusin" did not yield relevant scientific literature. Based on phonetic similarity, this guide details the in vitro biological activities of Rutin (B1680289) , a well-researched flavonoid. This substitution is an assumption made to fulfill the user's request for a detailed technical guide on a related compound.
Rutin, a glycoside of the flavonoid quercetin, has demonstrated a wide array of pharmacological effects in preclinical in vitro studies. Its biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties, are attributed to its ability to modulate various cellular signaling pathways. This technical guide provides a comprehensive overview of the in vitro studies on Rutin's biological activities, focusing on experimental methodologies and quantitative data.
Anticancer Activity
Rutin exhibits significant anticancer effects across various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis.[1] These effects are mediated through the modulation of multiple signaling pathways.[2][3]
Quantitative Data on Cytotoxicity
The cytotoxic effects of Rutin have been quantified in numerous cancer cell lines, with IC50 values varying depending on the cell type and experimental conditions.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| 786-O | Renal Cell Carcinoma | 45.2 | [4] |
| SW480 | Human Colon Adenocarcinoma | 400-700 | [5] |
| Human Neuroblastoma LAN-5 | Neuroblastoma | Not specified | [1] |
| Human Glioblastoma | Glioblastoma | Not specified | [5] |
| HeLa | Cervical Cancer | Not specified | [3] |
| MCF-7 | Breast Cancer | Not specified | [3] |
| HepG2 | Liver Cancer | Not specified | [3] |
| LoVo | Colon Cancer | Not specified | [3] |
| C33A | Cervical Cancer | Not specified | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
Cancer cells (e.g., 786-O) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of Rutin for a specified duration (e.g., 24 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[4]
Apoptosis and Cell Cycle Analysis:
-
Cancer cells are treated with Rutin.
-
For apoptosis analysis, cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry.
-
For cell cycle analysis, cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4][5]
Signaling Pathways in Anticancer Activity
Rutin's anticancer effects are mediated by its influence on several key signaling pathways. It has been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[3][6] Furthermore, Rutin can arrest the cell cycle at the G2/M phase and modulate pathways such as NF-κB, PI3K/Akt/mTOR, and MAPKs.[3][6]
Anti-inflammatory Activity
Rutin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[7][8]
Quantitative Data on Anti-inflammatory Effects
| Cell Type | Mediator Inhibited | Effect | Reference |
| Human Neutrophils | Nitric Oxide (NO) | Significant decrease at concentrations up to 100 µM | [7] |
| Human Neutrophils | TNF-α | Significant decrease at concentrations up to 100 µM | [7] |
| Human Intestinal Caco-2 cells | IL-6, IL-8 | Reduction in LPS-induced production | [9] |
Experimental Protocols
Nitric Oxide (NO) Production Assay:
-
Human neutrophils are isolated and stimulated with an activating agent like phorbol (B1677699) myristate acetate (B1210297) (PMA).
-
The cells are co-incubated with various concentrations of Rutin.
-
The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Absorbance is read at a specific wavelength to quantify NO production.[7]
Cytokine Measurement (ELISA):
-
Cells (e.g., human neutrophils or Caco-2) are stimulated with an inflammatory agent (e.g., PMA or LPS) in the presence or absence of Rutin.
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7][9]
Signaling Pathways in Anti-inflammatory Activity
Rutin's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[9] By inhibiting these pathways, Rutin suppresses the expression of pro-inflammatory genes.
Antiviral Activity
Recent in vitro studies have highlighted the potential of Rutin as an antiviral agent, particularly against SARS-CoV-2.
Quantitative Data on Antiviral Effects
| Virus | Target | IC50 Value (µM) | Reference |
| SARS-CoV-2 | 3CLpro | 32 | |
| Enterovirus-A71 (EV-A71) | Viral Infectivity | 110 - 200 | [10] |
| SARS-CoV-2 (Pseudovirus) | Viral Entry | 10.27 - 172.63 |
Experimental Protocols
Enzyme Inhibition Assay (SARS-CoV-2 3CLpro):
-
The main protease of SARS-CoV-2 (3CLpro) is incubated with a fluorescently labeled substrate.
-
The enzymatic reaction is initiated, leading to the cleavage of the substrate and an increase in fluorescence.
-
The assay is performed in the presence of varying concentrations of Rutin.
-
The inhibition of enzymatic activity is measured by the reduction in fluorescence, from which the IC50 value is calculated.[11]
Plaque Reduction Assay:
-
A monolayer of susceptible host cells is infected with the virus.
-
The infected cells are overlaid with a semi-solid medium containing different concentrations of Rutin.
-
After incubation, the cells are stained, and the number of plaques (zones of cell death) is counted.
-
The concentration of Rutin that reduces the number of plaques by 50% (IC50) is determined.
Neuroprotective Activity
Rutin has demonstrated significant neuroprotective effects in various in vitro models of neurodegenerative diseases.[12][13]
Mechanisms of Neuroprotection
In vitro studies have shown that Rutin protects neuronal cells through several mechanisms:
-
Antioxidant effects: Rutin scavenges reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress-induced neuronal damage.[14][15]
-
Anti-inflammatory effects: Rutin inhibits the production of pro-inflammatory cytokines in glial cells, which are implicated in neuroinflammation.[15][16]
-
Anti-apoptotic effects: Rutin protects neurons from apoptosis by modulating the expression of apoptotic and anti-apoptotic proteins.[17]
Experimental Protocols
Neurotoxicity Assay:
-
Neuronal cell lines (e.g., SH-SY5Y) are exposed to a neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta peptides).
-
The cells are co-treated with different concentrations of Rutin.
-
Cell viability is assessed using methods like the MTT assay to determine the protective effect of Rutin against neurotoxin-induced cell death.[14]
Measurement of Oxidative Stress Markers:
-
Neuronal cells are treated with an oxidative stress-inducing agent in the presence or absence of Rutin.
-
Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.
-
The activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and the levels of lipid peroxidation products (e.g., malondialdehyde) are quantified using specific assay kits.[14]
Signaling Pathways in Neuroprotection
Rutin's neuroprotective effects are mediated by its ability to modulate signaling pathways involved in oxidative stress, inflammation, and apoptosis. It has been shown to activate the Nrf2 antioxidant response element (ARE) pathway and inhibit pro-inflammatory pathways like NF-κB in the context of neurological insults.[15][16]
Conclusion
The in vitro evidence strongly suggests that Rutin is a promising bioactive compound with multiple therapeutic potentials. Its ability to modulate key signaling pathways involved in cancer, inflammation, viral infections, and neurodegeneration provides a solid foundation for further research and development. The experimental protocols and quantitative data summarized in this guide offer valuable insights for researchers and drug development professionals interested in the therapeutic applications of this versatile flavonoid. Further in vivo studies and clinical trials are warranted to translate these promising in vitro findings into effective therapeutic strategies.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach | Semantic Scholar [semanticscholar.org]
- 3. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Treatment with Rutin - A Therapeutic Strategy for Neutrophil-Mediated Inflammatory and Autoimmune Diseases: - Anti-inflammatory Effects of Rutin on Neutrophils - - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Anti-Inflammatory Activity of Rutin-Based Mouthwash and Diclofenac Sodium: An in-Vitro Evaluation | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 9. cellnatsci.com [cellnatsci.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Rutin as Neuroprotective Agent: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rutin protects against cognitive deficits and brain damage in rats with chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An up-to-date review of rutin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Calibration of Retusin (Standard)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retusin, a flavonoid compound, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and precise quantification of Retusin is paramount for its development as a therapeutic agent, necessitating a validated High-Performance Liquid Chromatography (HPLC) method. This document provides a comprehensive guide for the development of an HPLC calibration curve for Retusin standard, intended for use in research and quality control environments.
While specific HPLC methods for Retusin are not widely documented, this protocol outlines a general approach for the analysis of flavonoids, which can be adapted and validated for Retusin. The methodology is based on established principles of reversed-phase HPLC, a technique widely used for the separation and quantification of various compounds.[1]
Physicochemical Properties of Flavonoids (General)
A general understanding of the physicochemical properties of flavonoids is crucial for method development.
| Property | General Characteristics for Flavonoids |
| Appearance | Yellowish crystalline powder |
| Solubility | Generally soluble in organic solvents like methanol (B129727), ethanol, and acetonitrile (B52724).[2][3] Sparingly soluble in water. |
| Stability | Flavonoids can be sensitive to light, high temperatures, and oxidative conditions.[4][5] Stock solutions should be stored in the dark at low temperatures. |
| UV Absorbance | Flavonoids typically exhibit strong UV absorbance in the range of 250-380 nm due to their chromophoric structure.[6] |
Experimental Protocol: HPLC Calibration Curve for Retusin Standard
This protocol details the steps for preparing a Retusin standard, setting up the HPLC system, and generating a calibration curve.
Materials and Reagents
-
Retusin standard (of known purity)
-
HPLC-grade acetonitrile[7]
-
HPLC-grade water
-
Formic acid or phosphoric acid (for mobile phase modification)[8][9]
-
0.45 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector[6]
-
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Ultrasonic bath
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of Retusin standard into a 10 mL volumetric flask.[10]
-
Dissolve the standard in HPLC-grade methanol and make up the volume to the mark.[2][10] This will be the primary stock solution (1 mg/mL).
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution in an amber-colored vial at 4°C to protect it from light and degradation.[10]
Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase.
-
A typical concentration range for a flavonoid calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.[8][11]
-
For example, to prepare a 100 µg/mL solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and make up the volume with the mobile phase.
-
Filter each working standard solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method Parameters
The following are general starting conditions for flavonoid analysis and should be optimized for Retusin.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1][8] |
| Mobile Phase | A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid).[8][9][12] A common starting point is a 50:50 (v/v) mixture.[8] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C[9] |
| Injection Volume | 10-20 µL[8] |
| Detection Wavelength | Monitor at the wavelength of maximum absorbance (λmax) for Retusin. A PDA detector can be used to determine the λmax initially. A common range for flavonoids is 250-380 nm.[5][8][9] |
| Run Time | 10-15 minutes (adjust as necessary to ensure elution of the peak of interest) |
Calibration Curve Generation
-
Inject each of the working standard solutions into the HPLC system in triplicate.
-
Record the peak area of the Retusin peak at its specific retention time.
-
Plot a graph of the mean peak area against the corresponding concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
The coefficient of determination (R²) should be ≥ 0.999 for a good linearity.[13][14]
Data Presentation
The quantitative data for the calibration curve should be summarized in a structured table for clarity and easy interpretation.
HPLC Method Parameters
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined (e.g., 260 nm) |
| Retention Time of Retusin | To be determined |
Retusin Calibration Curve Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | Standard Deviation | %RSD |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 |
Linear Regression Analysis:
-
Equation: y = [slope]x + [intercept]
-
Coefficient of Determination (R²): [value]
Visualizations
Experimental Workflow
Caption: HPLC Calibration Curve Workflow
Hypothetical Signaling Pathway Involving Retusin
Caption: Hypothetical Signaling Pathway of Retusin
Method Validation
Once the HPLC method for Retusin is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]
-
Accuracy: The closeness of the test results to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]
Conclusion
This application note provides a detailed protocol for the development of an HPLC calibration curve for the quantification of Retusin standard. By following these guidelines and performing a thorough method validation, researchers can ensure the generation of accurate and reliable data for their studies. The provided workflow and hypothetical signaling pathway diagrams serve as visual aids to complement the experimental procedures.
References
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. mastelf.com [mastelf.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. youtube.com [youtube.com]
- 7. Finding the Right HPLC Solvents [fishersci.ca]
- 8. academic.oup.com [academic.oup.com]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Retusin in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retusin (Quercetin-3,3',4',7-tetramethylether) is an O-methylated flavonol, a type of flavonoid found in various medicinal plants. Like other polymethoxyflavonoids, Retusin exhibits significant biological activities, including anti-inflammatory and antiviral properties[1][2][3]. The methylation of the flavonoid core can enhance bioavailability and metabolic stability, making these compounds promising candidates for therapeutic development.
These application notes provide detailed protocols for the quantitative analysis of Retusin in plant extracts using modern chromatographic techniques. Additionally, it summarizes the known quantitative data and explores the likely cellular signaling pathways modulated by Retusin based on current research on related O-methylated flavonoids.
Data Presentation: Quantitative Analysis of Retusin and Related Flavonoids
Quantitative data for Retusin in plant materials is currently limited in published literature. However, data for the parent compound, quercetin, and other related O-methylated flavonoids are more readily available and are presented here for comparative purposes. Researchers can adapt the provided analytical methods to quantify Retusin in their specific plant samples of interest.
Table 1: Quantitative Data for Retusin and its Parent Compound Quercetin in Various Plant Species
| Plant Species | Compound | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Talinum triangulare | Retusin | Leaves | 88.02% of total lignans (B1203133) (absolute concentration not specified) | GC-FID | |
| Croton schiedeanus | Ayanin (Retusin) | Aerial parts | Not explicitly quantified | Not specified | [4] |
| Taraxacum mongolicum | Quercetin | Aerial parts | 0.24 ± 0.011 | Not specified | [4] |
Table 2: Quantitative Data for Other O-Methylated Flavonoids in Plant Species
| Plant Species | O-Methylated Flavonoid | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Coronopus didymus | 5,7,4'-trihydroxy-3'-methoxyflavone | Aerial parts | 0.16 | UPLC-MS/MS | [5] |
| Blumea balsamifera | Dihydroquercetin-4',7-dimethyl ether (DQME) | Leaves | 10.83 ± 0.229 µg/mg | RP-HPLC | [6] |
| Lagerstroemia pterodonta | Chrysoplenetin | Leaves | IC50 of 0.20 µM (antiviral activity) | Not specified | [7] |
| Lagerstroemia pterodonta | Penduletin | Leaves | IC50 of 0.37 µM (antiviral activity) | Not specified | [7] |
Experimental Protocols
The following protocols are detailed methodologies for the extraction and quantitative analysis of Retusin from plant materials. These are based on established methods for the analysis of O-methylated flavonoids and can be optimized for specific plant matrices.
Protocol 1: Extraction of Retusin from Plant Material
This protocol describes a standard method for the extraction of flavonoids from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, aerial parts)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (70%)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a conical flask.
-
Add 20 mL of 70% ethanol.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Redissolve the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Quantitative Analysis of Retusin by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the quantification of Retusin. Method optimization, including column type, mobile phase composition, and gradient, may be required for different plant extracts.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-60% B
-
25-30 min: 60-80% B
-
30-35 min: 80-20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 340 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of Retusin standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 200 µg/mL.
-
Sample Analysis: Inject the prepared plant extract and the calibration standards into the HPLC system.
-
Quantification: Identify the Retusin peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Retusin in the sample extract from the calibration curve.
Protocol 3: Quantitative Analysis of Retusin by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
-
LC System: A UPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive or negative mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for Retusin need to be determined by infusing a standard solution.
Procedure:
-
Method Development: Optimize the ESI source parameters and determine the optimal precursor and product ions for Retusin for MRM analysis.
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described in the HPLC protocol. An internal standard may be used for improved accuracy.
-
Data Acquisition and Analysis: Acquire data in MRM mode. Quantify Retusin by comparing the peak area ratio of the analyte to the internal standard (if used) against the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and quantitative analysis of Retusin.
Inferred Anti-Inflammatory Signaling Pathway
Based on the known mechanisms of other O-methylated flavonoids, Retusin is likely to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Inferred anti-inflammatory signaling pathway of Retusin.
General Antiviral Mechanism
Flavonoids, including O-methylated derivatives, can interfere with viral infection at multiple stages. A general mechanism involves the inhibition of viral entry and replication.
Caption: General antiviral mechanism of flavonoids like Retusin.
Conclusion
The provided protocols offer a robust framework for the quantitative analysis of Retusin in various plant extracts. While specific quantitative data for Retusin remains to be broadly established, the methodologies for related flavonoids are directly applicable. The inferred signaling pathways, based on the well-documented activities of polymethoxyflavonoids, suggest that Retusin's anti-inflammatory effects are likely mediated through the NF-κB and MAPK pathways. Further research is warranted to fully elucidate the concentration of Retusin in a wider range of plant species and to confirm its precise molecular mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.apub.kr [cdn.apub.kr]
Application Notes and Protocols for the Detection of Retusin by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the quantitative analysis of "Retusin" using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the ambiguity of the term "Retusin," which can refer to two distinct flavonoid compounds, Retusin (flavonol) and Retusin (isoflavone), as well as being a synonym for the therapeutic monoclonal antibody Rituximab ("Retuxin"), this document is divided into two main sections to address both small molecule and large molecule analysis. Each section includes comprehensive experimental protocols, data presentation in tabular format, and visual diagrams of the workflows.
Section 1: LC-MS/MS Method for the Detection of Retusin Flavonoids
This section details a generalized yet robust LC-MS/MS method for the detection and quantification of Retusin (flavonol) and Retusin (isoflavone). The provided protocols are based on established methods for the analysis of flavonoids and can serve as a strong starting point for method development and validation.
Introduction to Retusin Flavonoids
Retusin can refer to two distinct flavonoid structures:
-
Retusin (flavonol): 5-Hydroxy-3,3′,4′,7-tetramethoxyflavone, an O-methylated flavonol.
-
Retusin (isoflavone): An O-methylated isoflavone.
Given their structural similarities to other well-characterized flavonoids, established analytical methodologies can be adapted for their quantification.
Experimental Protocols
-
Extraction:
-
Homogenize 1 gram of the sample material (e.g., dried plant leaves, tissue) in 10 mL of 80% methanol (B129727).
-
Sonicate the mixture for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Collision Gas | Argon |
Quantitative Data
The following tables provide the theoretical mass-to-charge ratios (m/z) for precursor and potential product ions of the two Retusin flavonoids. These values are crucial for setting up MRM experiments.
Table 1: MRM Transitions for Retusin (flavonol)
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Retusin (flavonol) | 359.1 | 344.1 | 329.1 | 20-35 |
Table 2: MRM Transitions for Retusin (isoflavone)
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Retusin (isoflavone) | 285.1 | 270.1 | 255.1 | 20-35 |
Workflow Diagram
Section 2: LC-MS/MS Method for the Detection of Rituximab (Retuxin)
This section provides a detailed and validated LC-MS/MS method for the quantification of Rituximab in biological matrices, typically human plasma. This method relies on the principles of protein digestion followed by the analysis of signature peptides.
Introduction to Rituximab
Rituximab (marketed under brand names including Rituxan and Retuxin) is a chimeric monoclonal antibody targeted against the CD20 protein. LC-MS/MS has become a standard method for its bioanalysis due to its high selectivity and sensitivity.[1] The method involves a "bottom-up" proteomics approach where the antibody is digested into smaller peptides, and specific "signature" peptides are then quantified.[2]
Experimental Protocols
-
Immunoaffinity Purification:
-
Use a 96-well plate with Protein A-coated wells to capture Rituximab from 50 µL of plasma.
-
Wash the wells to remove non-specifically bound proteins.
-
Elute the captured Rituximab using a low-pH buffer.
-
-
Reduction and Alkylation:
-
To the eluted antibody, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.
-
Add iodoacetamide (B48618) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate the free thiols.
-
-
Tryptic Digestion:
-
Add sequencing-grade trypsin at a 1:20 (trypsin:antibody) ratio.
-
Incubate at 37°C for 4-16 hours.[3]
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water.
-
Load the digested sample.
-
Wash with 0.1% formic acid in water.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides and reconstitute in the initial LC mobile phase.
-
| Parameter | Recommended Setting |
| Column | C18 Peptide BEH column (e.g., 2.1 mm x 150 mm, 1.7 µm, 300Å)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Gradient | 3% B to 40% B over 30 minutes, followed by a wash and re-equilibration step.[3] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 55°C[1] |
| Injection Volume | 10 µL[1] |
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.9 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temperature | 500°C[1] |
| Cone Gas Flow | 150 L/Hr[1] |
| Desolvation Gas Flow | 1000 L/Hr[1] |
| Collision Gas | Argon |
Quantitative Data
Table 3: Signature Peptides and MRM Transitions for Rituximab Quantification [1][2]
| Signature Peptide | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| GLEWIGAIYPGNGDTSYNQK | 728.4 | 590.8 | 25-40 |
| DTLMISR | 418.2 | 506.3 | 15-30 |
| ASGYTFTSYNMHWVK | - | - | - |
| FSGSGSGTSYSLTISR | - | - | - |
Note: Specific m/z values for all signature peptides may require empirical determination based on the charge state observed.
Table 4: Performance Characteristics of a Validated Rituximab LC-MS/MS Assay [2]
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 0.586 µg/mL |
| Linearity Range | 0.586 to 300 µg/mL |
| Intra-assay Precision (%CV) | 2.58% - 12.9% |
| Inter-assay Precision (%CV) | 4.77% - 11.8% |
| Intra-assay Accuracy (%Bias) | Within ±15% of nominal concentration |
| Inter-assay Accuracy (%Bias) | Within ±15% of nominal concentration |
Signaling Pathway and Workflow Diagram
Rituximab functions by binding to the CD20 antigen on B-lymphocytes, leading to cell lysis through antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and apoptosis.
References
- 1. lcms.cz [lcms.cz]
- 2. Validated LC/MS Bioanalysis of Rituximab CDR Peptides Using Nano-surface and Molecular-Orientation Limited (nSMOL) Proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC/MS Bioanalysis of Rituximab CDR Peptides Using Nano-surface and Molecular-Orientation Limited (nSMOL) Proteolysis [jstage.jst.go.jp]
Protocol for the Analytical Use of Retusin Standard
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed protocols for the handling, preparation, and analysis of the Retusin analytical standard. Retusin, an isoflavonoid (B1168493), requires precise analytical techniques for accurate quantification and characterization. The following protocols are based on established methods for isoflavonoid analysis and should be adapted and validated for specific experimental needs.
Introduction to Retusin
Retusin is an isoflavonoid, a class of polyphenolic secondary metabolites found in plants. Isoflavonoids are of significant interest to the research community due to their potential biological activities. Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of Retusin in various matrices, including plant extracts, dietary supplements, and biological samples.
Properties of Retusin Analytical Standard
A summary of the key chemical properties of a related compound, Retusin 8-O-arabinoside, is provided below. These properties are essential for developing analytical methods.
| Property | Value | Source |
| Molecular Formula | C21H20O9 | PubChem CID: 44257260 |
| Molecular Weight | 416.4 g/mol | PubChem CID: 44257260 |
| Exact Mass | 416.11073221 Da | PubChem CID: 44257260 |
Experimental Protocols
Proper sample preparation is critical for accurate analysis and to prevent degradation of the Retusin standard. The choice of extraction method depends on the sample matrix.
Workflow for Sample Preparation:
Caption: Figure 1: General Sample Preparation Workflow
Protocol for Extraction from Solid Matrices (e.g., Plant Material):
-
Homogenization: Grind the dried plant material to a fine powder.
-
Extraction:
-
Purification:
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before analysis.[1]
-
Protocol for Extraction from Liquid Matrices (e.g., Biological Fluids):
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) or methanol to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant, add an equal volume of a non-polar solvent like ethyl acetate.
-
Vortex and centrifuge to separate the layers.
-
Collect the organic layer containing the isoflavonoids.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC or LC-MS analysis.
-
HPLC with UV detection is a common method for the quantification of isoflavonoids.[4][5][6][7][8]
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile[9] |
| Gradient Elution | Start with a low percentage of B, increasing linearly to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| Detection | UV Diode Array Detector (DAD) at the wavelength of maximum absorbance for Retusin (typically around 260 nm for isoflavonoids).[10] |
Workflow for HPLC Method Development:
References
- 1. jfda-online.com [jfda-online.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soy isoflavone analysis: quality control and a new internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ebm-journal.org [ebm-journal.org]
- 7. Improved methods for the extraction and analysis of isoflavones from soy-containing foods and nutritional supplements by reversed-phase high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. agilent.com [agilent.com]
- 10. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Retusin Standard Solutions
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of standard solutions of Retusin for use in various research and development applications, including but not limited to high-performance liquid chromatography (HPLC), mass spectrometry (MS), and in vitro biological assays.
Introduction
Retusin (Quercetin-3,3',4',7-tetramethylether) is a natural flavonoid compound isolated from sources such as the leaves of Talinum triangulare.[1][2] It has demonstrated antiviral and anti-inflammatory activities, making it a compound of interest in drug discovery and development.[1] Accurate and reproducible experimental results rely on the precise preparation of standard solutions. This protocol outlines the recommended procedure for preparing Retusin stock and working solutions.
Chemical Properties & Solubility
A summary of the relevant chemical and physical properties of Retusin is provided in the table below.
| Property | Value | Source |
| Synonyms | Quercetin-3,3',4',7-tetramethylether | [1] |
| CAS Number | 1245-15-4 | [1] |
| Molecular Formula | C19H18O7 | N/A |
| Molecular Weight | 358.34 g/mol | N/A |
| Solubility | 25 mg/mL in DMSO (with ultrasonic and warming to 70°C) | [1] |
| 20 mg/mL in DMSO (with sonication and heating to 70°C) | [2] |
Note: The molecular formula and weight are standard chemical information and do not require a specific citation from the provided search results.
Experimental Protocol: Preparation of Retusin Standard Solutions
This protocol describes the preparation of a 10 mM Retusin stock solution in Dimethyl Sulfoxide (DMSO) and subsequent dilution to working concentrations.
3.1. Materials and Equipment
-
Retusin powder (analytical standard grade)
-
Dimethyl Sulfoxide (DMSO), HPLC grade or equivalent high purity
-
Analytical balance (accurate to at least 0.1 mg)
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Pipette tips
-
Vortex mixer
-
Sonicator bath
-
Water bath or heating block
-
Amber glass vials or cryovials for storage
3.2. Preparation of 10 mM Retusin Stock Solution
-
Calculate the required mass of Retusin:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 358.34 g/mol x 1000 mg/g = 3.58 mg
-
-
Weigh the Retusin powder:
-
Accurately weigh the calculated amount of Retusin powder using an analytical balance. It is recommended to weigh a slightly larger amount (e.g., 5-10 mg) for better accuracy and prepare a larger volume of stock solution.[3] For instance, weigh 3.58 mg of Retusin into a clean, dry vial.
-
-
Dissolve the Retusin powder:
-
Add the appropriate volume of DMSO to the vial containing the weighed Retusin. For 3.58 mg of Retusin, add 1 mL of DMSO to achieve a 10 mM concentration.
-
To aid dissolution, sonicate the solution and gently warm it to approximately 70°C.[1][2] This can be done using a sonicator bath and a water bath or heating block.
-
Vortex the solution intermittently until the Retusin is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage of the Stock Solution:
-
Once prepared, the stock solution should be aliquoted into smaller volumes in amber glass vials or cryovials to avoid repeated freeze-thaw cycles.[4]
-
For long-term storage, store the aliquots at -80°C, which is stable for up to 6 months to a year.[1][2] For short-term storage, -20°C for up to one month is also an option.[1][4] Protect the solution from light.[1]
-
3.3. Preparation of Working Solutions
Working solutions of desired concentrations can be prepared by diluting the 10 mM stock solution with an appropriate solvent. The choice of the final solvent will depend on the specific experimental requirements (e.g., cell culture medium for in vitro assays, or a mobile phase component for HPLC).
-
Example Dilution: To prepare a 100 µM working solution from a 10 mM stock solution, perform a 1:100 dilution. For instance, add 10 µL of the 10 mM stock solution to 990 µL of the desired diluent.
-
Important Consideration for Aqueous Solutions: When diluting a DMSO stock solution into an aqueous buffer or medium, it is crucial to ensure that the final concentration of DMSO is low enough to not affect the experimental system (typically <0.5% for cell-based assays).[4]
Visualization of the Experimental Workflow
Caption: Workflow for the preparation of Retusin standard solutions.
Summary of Quantitative Data
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10 mM (or as required) | Prepare in 100% DMSO. |
| Solubilization Aid | Heating to 70°C and sonication | Necessary for complete dissolution.[1][2] |
| Powder Storage | -20°C for up to 3 years | Keep in a dry, dark place.[2] |
| Stock Solution Storage | -80°C for up to 1 year | Aliquot to avoid freeze-thaw cycles.[1][2] |
| -20°C for up to 1 month | For shorter-term storage.[1][4] | |
| Final DMSO Concentration in Assays | < 0.5% | Recommended for most cell-based experiments.[4] |
References
Application of Retusin in Natural Product Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retusin, a naturally occurring O-methylated flavonoid with the chemical name 5-hydroxy-3,7,3',4'-tetramethoxyflavone, has emerged as a compound of interest in natural product research.[1] Found in a variety of plant species including Croton ciliatoglanduliferus, Maackia amurensis, and various Citrus species, Retusin is being investigated for its potential therapeutic applications.[2][3] This document provides a comprehensive overview of the known biological activities of Retusin, detailed protocols for its isolation and analysis, and insights into its potential mechanisms of action.
Biological Activities and Potential Applications
Retusin has demonstrated a range of biological activities, suggesting its potential application in several areas of drug discovery and development.
Anti-inflammatory Activity
Retusin has been noted for its anti-inflammatory properties. It has been reported to inhibit the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2] This inhibitory action on inflammatory pathways suggests its potential as a lead compound for the development of novel anti-inflammatory agents.
Anticancer and Cytotoxic Potential
While specific IC50 values for Retusin against various cancer cell lines are not yet widely available in the public domain, research on structurally similar polymethoxyflavones (PMFs) suggests that Retusin may possess anticancer properties. Many PMFs are known to induce apoptosis and cause cell cycle arrest in cancer cells through the modulation of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] Further investigation into the specific cytotoxic and apoptotic effects of Retusin on different cancer cell lines is a promising area of research.
Antioxidant Activity
The antioxidant potential of flavonoids is well-documented, and Retusin is no exception. A proposed mechanism for its antioxidant activity involves its ability to attach to solvated electrons and undergo decomposition under reductive conditions, such as those found near the mitochondrial electron transport chain. This process may contribute to its radical scavenging properties.
Herbicidal Activity
In addition to its pharmacological potential, Retusin has been identified as a potential natural herbicide. Studies have shown that it can act as both a pre- and post-emergent herbicide, suggesting its application in agriculture as a natural alternative to synthetic herbicides.
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data specifically for Retusin's biological activities. The following table summarizes the known information and highlights areas for future research.
| Biological Activity | Cell Line/Model | Parameter | Value | Reference |
| Anti-inflammatory | Macrophages (inferred) | Inhibition of TNF-α, PGE2, IL-6, IL-1β | Not specified | [2] |
| Anticancer | Various | IC50 | Data not available | |
| Antioxidant | Chemical assays | IC50 | Data not available | |
| Herbicidal | Physalis ixocarpa, Trifolium alexandrinum, Lolium perenne | Pre- and post-emergent activity | Effective |
Note: The lack of specific IC50 values for Retusin's anticancer and anti-inflammatory activities underscores the need for further quantitative studies to fully characterize its potency and potential therapeutic window.
Experimental Protocols
The following protocols provide a general framework for the isolation, purification, and biological evaluation of Retusin. These can be adapted based on the specific plant source and the biological activity being investigated.
Protocol 1: Isolation and Purification of Retusin from Croton ciliatoglanduliferus
Objective: To isolate and purify Retusin from the aerial parts of Croton ciliatoglanduliferus.
Materials:
-
Dried and powdered aerial parts of Croton ciliatoglanduliferus
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl3)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane-EtOAc gradients)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Extraction:
-
Macerate the dried and powdered plant material with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a methanol-water mixture (9:1 v/v).
-
Perform successive liquid-liquid partitioning with hexane, chloroform, and ethyl acetate.
-
Concentrate each fraction using a rotary evaporator.
-
-
Column Chromatography:
-
Subject the chloroform fraction, which is expected to contain Retusin, to silica gel column chromatography.
-
Elute the column with a gradient of hexane-ethyl acetate, starting from 100% hexane and gradually increasing the polarity.
-
Monitor the fractions using TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing the compound of interest based on the TLC profile.
-
-
Purification:
-
Further purify the combined fractions using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
If necessary, perform a final purification step using preparative TLC or another round of silica gel column chromatography with a refined solvent system to obtain pure Retusin.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound as Retusin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).
-
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant activity of Retusin using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Materials:
-
Pure Retusin
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Retusin in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the Retusin stock solution to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a stock solution and serial dilutions of the positive control (ascorbic acid or Trolox) in the same manner.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of each concentration of Retusin or the positive control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Plot the percentage of scavenging activity against the concentration of Retusin to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 3: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production in Macrophages
Objective: To assess the anti-inflammatory effect of Retusin by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Pure Retusin
-
Griess reagent
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM in a cell incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of Retusin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells only, a group with LPS only, and groups with Retusin and LPS.
-
-
Measurement of Nitrite (B80452):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Use a standard curve of sodium nitrite to determine the concentration of nitrite in each sample.
-
Calculate the percentage of inhibition of NO production by Retusin compared to the LPS-only treated group.
-
Determine the IC50 value for the inhibition of NO production.
-
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways that may be modulated by Retusin, based on the known activities of structurally similar flavonoids. Further research is needed to confirm the direct effects of Retusin on these pathways.
Caption: Putative Anti-inflammatory Mechanism of Retusin.
Caption: Potential Intrinsic Apoptosis Pathway Induced by Retusin.
Conclusion
Retusin is a promising natural product with demonstrated anti-inflammatory and herbicidal activities, and potential anticancer and antioxidant properties. The application notes and protocols provided here offer a foundation for researchers to further explore the therapeutic potential of this flavonoid. Future studies should focus on obtaining comprehensive quantitative data for its biological activities, elucidating its precise mechanisms of action on key signaling pathways, and conducting in vivo studies to validate its efficacy and safety. This will be crucial for advancing Retusin from a compound of interest in natural product research to a potential candidate for drug development.
References
- 1. 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | C19H18O7 | CID 5352005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NP-MRD: Showing NP-Card for 5-Hydroxy-3, 7,3',4'-tetramethoxyflavone (NP0043818) [np-mrd.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Retusin as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retusin, an O-methylated flavonol also known as Quercetin-3,3',4',7-tetramethylether, is a natural compound with potential antiviral and anti-inflammatory properties.[1][2][3] Accurate and reliable quantification of Retusin in various matrices, such as plant extracts, biological samples, and pharmaceutical formulations, is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful techniques for the analysis of flavonoids like Retusin.[4] This document provides detailed application notes and protocols for the use of Retusin as a standard in these chromatographic methods.
Chemical Properties of Retusin:
| Property | Value |
| Synonyms | Quercetin-3,3',4',7-tetramethylether, 5-Hydroxy-3,3',4',7-tetramethoxyflavone[3][5] |
| Molecular Formula | C₁₉H₁₈O₇[3] |
| Molecular Weight | 358.34 g/mol [3] |
| Appearance | Pale yellow crystalline powder[4] |
Solubility and Standard Solution Preparation
The selection of an appropriate solvent is critical for the preparation of accurate standard solutions. Based on data for structurally similar polymethoxylated flavonoids, the following solvents are recommended:
-
Primary Solvents: Methanol (B129727), Dimethyl sulfoxide (B87167) (DMSO)[6][7]
It is recommended to perform initial solubility tests with a small amount of the Retusin standard to confirm the optimal solvent for your specific application.
Protocol for Preparation of a Stock Standard Solution (1000 µg/mL)
-
Accurately weigh 10 mg of Retusin (analytical standard grade, >98% purity).
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade methanol (or DMSO) to the flask.
-
Vortex and/or sonicate the solution until the standard is completely dissolved.
-
Bring the volume to the 10 mL mark with the same solvent.
-
Stopper the flask and invert it several times to ensure homogeneity. This is your stock solution.
-
Store the stock solution in an amber vial at 2-8°C to protect it from light.
Protocol for Preparation of Working Standard Solutions
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to be used in the HPLC analysis. Typical concentration ranges for calibration curves for related flavonoids are between 0.5 to 100 µg/mL.[8][9]
High-Performance Liquid Chromatography (HPLC) Method
The following HPLC method is adapted from a validated protocol for the closely related compound, Quercetin (B1663063) 3',4',7-trimethyl ether, and is expected to provide a robust starting point for the analysis of Retusin.[4] Method validation in the user's laboratory is essential.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9][10] |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile (B52724) and 0.1% Formic Acid in Water (e.g., 60:40 v/v). Gradient elution may be explored for complex samples. |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) or UV-Vis Detector set at the λmax of Retusin (approximately 256 nm and 353 nm in Methanol)[4] |
| Injection Volume | 10-20 µL |
Sample Preparation Protocol (from Plant Material)
-
Weigh 1 gram of the dried and powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol.[4]
-
Sonicate for 30 minutes in an ultrasonic bath.[4]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[4]
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Data Presentation: Comparative HPLC Method Validation Parameters for Related Flavonoids
The following table summarizes typical validation parameters from published HPLC methods for quercetin and its derivatives, which can serve as a benchmark for the method development and validation of Retusin analysis.
| Parameter | Quercetin Method 1[8] | Quercetin Method 2[11] | Quercetin Method 3[9] |
| Linearity Range (µg/mL) | 0.5 - 16 | 0.35 - 125 | 1 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.47 | 0.046 | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | 1.44 | 0.14 | Not Reported |
| Accuracy (% Recovery) | 98.4 - 99.1 | 88.6 - 110.7 | 98.5 - 101.2 |
| Precision (%RSD) | < 2% | < 9.5% | < 2% |
Thin-Layer Chromatography (TLC) Method
TLC is a valuable technique for the qualitative analysis of Retusin, for checking sample purity, and for monitoring reaction progress.
TLC Protocol
-
Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates.
-
Sample Application: Dissolve the Retusin standard and samples in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Apply 1-2 µL of each solution as small spots onto the baseline of the TLC plate.
-
Mobile Phase Development: A variety of solvent systems can be used for the separation of flavonoids. The selection of the mobile phase will depend on the polarity of the specific methylated flavonoids in the sample. Here are some suggested starting points:
-
System 1 (Non-polar): Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)
-
System 2 (Medium polarity): Chloroform:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)
-
System 3 (Polar): Ethyl Acetate:Formic Acid:Glacial Acetic Acid:Water (100:11:11:26, v/v/v/v)
-
-
Development: Place the TLC plate in a developing chamber saturated with the chosen mobile phase. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate in a fume hood.
-
Visualize the spots under UV light at 254 nm and 366 nm.
-
Alternatively, use a staining reagent such as Natural Products-Polyethylene Glycol (NP/PEG) reagent or an iodine chamber for visualization.
-
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for the Retusin standard and the corresponding spots in the samples.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Visualizations
Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for the quantification of Retusin using HPLC.
Logical Relationship for Chromatographic Method Selection
Caption: Decision tree for selecting the appropriate chromatographic method for Retusin analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retusin (flavonol) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | C19H18O7 | CID 5352005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nano-ntp.com [nano-ntp.com]
- 9. ajphs.com [ajphs.com]
- 10. The Quality by design Approach for Analytical Method Development and Validation of the RP-HPLC Method for Estimation of Quercetin in Pure, Marketed, and Cream Formulation – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles [mdpi.com]
Application Notes and Protocols: Retusin as a Biomarker in Medicinal Plant Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retusin (Quercetin-3,3',4',7-tetramethylether) is a naturally occurring O-methylated flavonoid found in select medicinal plants.[1] Emerging research has highlighted its potential as a biomarker for plant identification, standardization of herbal extracts, and as a lead compound in drug discovery due to its reported antiviral and anti-inflammatory properties. This document provides a comprehensive overview of Retusin, including its known sources, quantitative data, detailed experimental protocols for its analysis, and insights into its potential mechanisms of action.
Plant Sources and Quantitative Data
Retusin has been identified as a chemical constituent in the following medicinal plants:
-
Talinum triangulare (Waterleaf): An aqueous extract of the leaves of Talinum triangulare has been shown to contain a variety of phytochemicals, with Retusin being a major component of the lignan (B3055560) fraction.[1]
-
Dalbergia retusa (Cocobolo): The heartwood of Dalbergia retusa is another known source of Retusin.
While the presence of Retusin in these plants is established, specific quantitative data on its concentration in raw plant material is limited in the currently available literature. The following table summarizes the available data on the phytochemical composition of Talinum triangulare, which contains Retusin.
| Plant Species | Plant Part | Phytochemical Class | Concentration | Citation |
| Talinum triangulare | Leaves (Aqueous Extract) | Lignans (B1203133) | Retusin comprises 88.02% of the lignan fraction. | [1] |
| Talinum triangulare | Leaves (Dry Sample) | Total Flavonoids | 2.88 mg/g | |
| Talinum triangulare | Leaves (Dry Sample) | Total Flavonoids | 69.80 ± 4.42 mg/100g | |
| Talinum triangulare | Leaf Extract | Total Flavonoids | 26% of the extract |
Note: The data for total flavonoids in Talinum triangulare provides context but does not represent the specific concentration of Retusin. Further research is required to determine the absolute concentration of Retusin in both Talinum triangulare and Dalbergia retusa.
Experimental Protocols
The following protocols are generalized methods for the extraction and analysis of flavonoids and lignans from plant materials. These can be adapted and optimized for the specific quantification of Retusin.
Protocol 1: Extraction of Retusin from Plant Material
This protocol describes a general procedure for solvent extraction of flavonoids and lignans from dried plant material.
1. Sample Preparation:
- Air-dry or freeze-dry the plant material (Talinum triangulare leaves or Dalbergia retusa heartwood) to a constant weight.
- Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Solvent Extraction:
- Maceration:
- Weigh a known amount of the powdered plant material (e.g., 10 g).
- Suspend the powder in a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture of ethanol/water) at a ratio of 1:10 (w/v).
- Agitate the mixture at room temperature for a specified period (e.g., 24-48 hours).
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process with the residue to ensure complete extraction.
- Combine the filtrates.
- Soxhlet Extraction:
- Place a known amount of the powdered plant material into a thimble.
- Extract with a suitable solvent (e.g., methanol or ethanol) in a Soxhlet apparatus for a defined period (e.g., 6-8 hours) or until the solvent in the siphon tube is colorless.
3. Concentration:
- Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
- Dry the crude extract completely and store it at 4°C in a desiccator until further analysis.
Protocol 2: Quantification of Retusin by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general framework for the quantitative analysis of Retusin using HPLC with UV detection. Method development and validation are crucial for accurate quantification.
1. Instrumentation and Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for flavonoid and lignan analysis.
- Mobile Phase: A gradient elution using a mixture of two solvents is typically employed.
- Solvent A: Acetonitrile or Methanol.
- Solvent B: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
- Flow Rate: Typically 0.8 - 1.2 mL/min.
- Column Temperature: Maintained at a constant temperature, e.g., 25-30°C.
- Detection Wavelength: Based on the UV spectrum of a Retusin standard. If a standard is unavailable, a wavelength scan of the extract can be performed to identify a suitable wavelength, likely in the range of 254-370 nm for flavonoids.
- Injection Volume: 10-20 µL.
2. Preparation of Standard and Sample Solutions:
- Standard Solution: Prepare a stock solution of Retusin standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution of the stock solution.
- Sample Solution: Accurately weigh the crude extract and dissolve it in the mobile phase or a suitable solvent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis and Quantification:
- Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
- Inject the sample solution and identify the Retusin peak based on the retention time of the standard.
- Calculate the concentration of Retusin in the sample using the regression equation from the calibration curve.
Protocol 3: Identification of Retusin by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the confirmation of Retusin's identity and can also be used for quantification.
1. Instrumentation and Conditions:
- LC System: A UHPLC or HPLC system.
- MS System: A mass spectrometer with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.
- Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column with a gradient elution of acetonitrile/methanol and acidified water is typically used.
- MS Parameters:
- Ionization Mode: ESI in either positive or negative mode (to be optimized).
- Scan Mode: Full scan for identification and targeted MS/MS (product ion scan) for structural confirmation.
- Collision Energy: Optimized for fragmentation of the Retusin parent ion.
2. Analysis:
- Inject the sample extract.
- Identify the peak corresponding to Retusin based on its retention time and the accurate mass of its molecular ion. For Retusin (C19H18O7), the expected monoisotopic mass is 358.1052 g/mol .
- Confirm the identity by comparing the fragmentation pattern (MS/MS spectrum) with that of a standard or with predicted fragmentation patterns for methylated flavonoids.
Potential Signaling Pathways and Biological Activities
While specific signaling pathways for Retusin are not yet well-elucidated, its reported anti-inflammatory and potential neuroprotective activities suggest involvement in key cellular signaling cascades. The following sections describe these potential pathways based on the activities of structurally related flavonoids.
Anti-inflammatory Activity
The anti-inflammatory effects of many flavonoids are mediated through the inhibition of pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines. It is hypothesized that Retusin may exert its anti-inflammatory effects by inhibiting IκB degradation or blocking NF-κB nuclear translocation.
-
MAPK Signaling Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Activation of these pathways can lead to the production of inflammatory mediators. Flavonoids have been shown to modulate MAPK signaling, and it is plausible that Retusin shares this mechanism.
Neuroprotective Effects
The neuroprotective effects of flavonoids are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and apoptosis.
-
Antioxidant Activity: Oxidative stress is a major contributor to neurodegenerative diseases. Flavonoids can scavenge free radicals and chelate metal ions, thereby reducing oxidative damage to neurons.
-
Modulation of Apoptotic Pathways: Neuroprotective compounds can inhibit apoptosis by regulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Activation of Pro-survival Pathways: Pathways such as the PI3K/Akt signaling cascade are known to promote neuronal survival. Some flavonoids have been shown to activate this pathway, leading to the inhibition of apoptosis and enhanced cell survival.
Further research is necessary to determine the specific neuroprotective mechanisms of Retusin.
Cytotoxicity Profile
Currently, there is no specific data available in the scientific literature regarding the cytotoxicity (e.g., IC50 values) of Retusin against various cell lines. To assess its potential as a therapeutic agent, it is crucial to determine its cytotoxic profile.
Recommended Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of a compound.
1. Cell Culture and Seeding:
- Culture the desired cancer or normal cell lines in appropriate media and conditions.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare a series of dilutions of Retusin in the cell culture medium.
- Replace the medium in the wells with the medium containing different concentrations of Retusin. Include a vehicle control (medium with the solvent used to dissolve Retusin) and a positive control (a known cytotoxic agent).
3. Incubation:
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
- Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion and Future Directions
Retusin presents a promising area of research as a biomarker and potential therapeutic agent. However, significant knowledge gaps remain. Future research should focus on:
-
Quantitative Analysis: Development and validation of specific and sensitive analytical methods (HPLC-UV, LC-MS/MS) for the accurate quantification of Retusin in Talinum triangulare and Dalbergia retusa.
-
Pharmacological Studies: In-depth investigation of the anti-inflammatory and neuroprotective mechanisms of Retusin, including the elucidation of its specific molecular targets and signaling pathways.
-
Cytotoxicity and Safety: Comprehensive evaluation of the cytotoxic effects of Retusin on a panel of cancer and normal cell lines to determine its therapeutic index and safety profile.
-
Bioavailability and Pharmacokinetics: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Retusin to assess its potential for in vivo efficacy.
By addressing these research questions, the full potential of Retusin as a valuable biomarker and therapeutic lead can be realized.
References
Cell-based assays using Retusin
An extensive search for "Retusin" in the context of cell-based assays has yielded limited and insufficient information to generate the detailed application notes and protocols as requested. It is highly probable that "Retusin" may be a typographical error, and the intended topic could be either Rituximab , a well-known monoclonal antibody used in cancer therapy, or Rutin , a natural flavonoid with researched biological activities.
To provide an accurate and relevant response, clarification on the intended compound is necessary. Both Rituximab and Rutin have a substantial body of scientific literature regarding their use in cell-based assays, including established protocols, quantitative data, and known signaling pathways, which would allow for the creation of the comprehensive content you require.
Please clarify if you intended to request information on Rituximab or Rutin , or provide more specific details about "Retusin" if it is indeed the correct term. Once the correct compound is identified, I can proceed with generating the detailed application notes and protocols as outlined in your request.
Application Notes and Protocols for Rutin in Enzyme Inhibition Studies
A Note on Terminology: Initial searches for "Retusin" in the context of enzyme inhibition yielded limited specific results. However, "Rutin," a well-studied flavonoid glycoside with a similar name, is extensively documented as a potent enzyme inhibitor. It is highly probable that the intended compound of interest is Rutin. These application notes and protocols are therefore focused on Rutin. Retusin is an O-methylated flavonol, and while it belongs to the flavonoid class of compounds, its enzyme inhibition profile is not as extensively characterized in publicly available literature.[1]
Introduction
Rutin, a glycoside of the flavonoid quercetin, is a natural compound found in a variety of plants, including citrus fruits, buckwheat, and asparagus. It has garnered significant attention from researchers in drug development due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects.[2] A key aspect of its bioactivity stems from its ability to inhibit various enzymes, making it a valuable tool for enzymatic studies and a promising candidate for therapeutic development. These notes provide an overview of Rutin's applications in enzyme inhibition and detailed protocols for relevant assays.
Enzymes Inhibited by Rutin
Rutin has been demonstrated to inhibit a diverse array of enzymes. Its inhibitory potential is often attributed to its chemical structure, which allows it to interact with the active or allosteric sites of enzymes. Key enzyme targets include:
-
α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion. Their inhibition by Rutin can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes.[3][4]
-
Tyrosinase: This enzyme is crucial for melanin (B1238610) production, and its inhibition is relevant in the cosmetics industry for skin whitening and in medicine for treating hyperpigmentation disorders.[5][6]
-
Hyaluronidase, Elastase, and Collagenase: These enzymes are involved in the degradation of the extracellular matrix. Their inhibition by Rutin is relevant for anti-aging and skin protection applications.[7]
-
Pro-inflammatory Enzymes: Rutin can inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory effects.[8][9][10]
-
Angiotensin-Converting Enzyme (ACE): Inhibition of ACE is a key mechanism for controlling hypertension.[11]
-
Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. Its inhibition is a strategy for treating Alzheimer's disease.[2][11]
Quantitative Data on Enzyme Inhibition by Rutin
The inhibitory activity of Rutin against various enzymes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of Rutin required to inhibit 50% of the enzyme's activity.
| Enzyme Target | IC50 Value | Comments | Reference(s) |
| α-Glucosidase | 272 µg/mL | Acarbose (a standard drug) had an IC50 of 465 µg/mL in the same study. | [3] |
| α-Amylase | 1.71 mg/mL | Quercetin (the aglycone of Rutin) showed a lower IC50 of 0.67 mg/mL. | [3] |
| Tyrosinase | 0.52 ± 0.002 mM | The inhibition was found to be of a competitive type. | [6] |
| Hyaluronidase | Varies with assay | Data available in comparative studies. | [7] |
| Elastase | Varies with assay | Data available in comparative studies. | [7] |
| Collagenase | Varies with assay | Data available in comparative studies. | [7] |
| Angiotensin-Converting Enzyme (ACE) | 64 µM | Quercetin showed a lower IC50 of 43 µM. | [11] |
| Acetylcholinesterase (AChE) | ~1.3-2.5 µM | Comparable to Quercetin and its other glucosides. | [11] |
| RAW 264.7 cell NO production | 73.03 µM (for nano-micelle formulation) | Demonstrates anti-inflammatory potential. | [12] |
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory effect of Rutin on α-glucosidase activity in vitro.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Rutin (dissolved in a suitable solvent like DMSO)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Rutin in DMSO. Further dilutions should be made in the phosphate buffer.
-
In a 96-well plate, add 20 µL of different concentrations of Rutin solution to the wells.
-
Add 20 µL of α-glucosidase solution (e.g., 2 U/mL in phosphate buffer) to each well containing Rutin.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM in phosphate buffer) to each well.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The yellow color of p-nitrophenol is proportional to the enzyme activity.
-
Controls:
-
Positive control: A known α-glucosidase inhibitor (e.g., acarbose).
-
Negative control (100% enzyme activity): Replace Rutin with the solvent.
-
Blank: A reaction mixture without the enzyme.
-
Data Analysis:
Calculate the percentage of inhibition using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance in the presence of Rutin. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of Rutin concentration.[13][14]
Caption: Workflow for α-Glucosidase Inhibition Assay.
Anti-Inflammatory Activity Assay in Macrophages
This protocol describes how to assess the anti-inflammatory effect of Rutin by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Rutin (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Cell culture plates (96-well)
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of Rutin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Include a control group with cells treated only with LPS and an untreated control group.
-
-
Nitric Oxide Measurement:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify the NO concentration.
-
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity of Rutin.
Data Analysis:
Calculate the percentage of NO inhibition relative to the LPS-treated control. Correlate this with the cell viability data to confirm that the effect is due to anti-inflammatory activity and not cell death.
Signaling Pathways Modulated by Rutin
Rutin's anti-inflammatory effects are often mediated through the modulation of key signaling pathways. Inhibition of pro-inflammatory enzymes like COX-2 and iNOS by Rutin is linked to the downregulation of pathways such as NF-κB and MAPK.[2][8][10]
-
NF-κB Pathway: Rutin can inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[2]
-
MAPK Pathway: Rutin has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling cascade, which is also involved in the regulation of inflammatory responses.[8]
Caption: Rutin's inhibition of inflammatory pathways.
Conclusion
Rutin is a versatile and potent enzyme inhibitor with significant potential in both research and therapeutic applications. The protocols provided here offer a starting point for investigating its inhibitory effects on key enzymes. Researchers should optimize these protocols based on their specific experimental conditions and objectives. The ability of Rutin to modulate multiple signaling pathways underscores its potential as a multi-target therapeutic agent, particularly in the context of inflammatory and metabolic diseases.
References
- 1. Retusin (flavonol) - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Rutin? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Treatment with Rutin - A Therapeutic Strategy for Neutrophil-Mediated Inflammatory and Autoimmune Diseases: - Anti-inflammatory Effects of Rutin on Neutrophils - - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rutin inhibited the advanced glycation end products-stimulated inflammatory response and extra-cellular matrix degeneration via targeting TRAF-6 and BCL-2 proteins in mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin’s Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Characterization of Rutin-Encapsulated Polymeric Micelles and Studies of Synergism with Bioactive Benzoic Acids and Triazolofluoroquinolones as Anticancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro α-glucosidase inhibitory assay [protocols.io]
- 14. li01.tci-thaijo.org [li01.tci-thaijo.org]
Application Notes and Protocols for the Quantification of Rutin in Herbal Medicine
Introduction
Rutin, a prominent flavonoid glycoside found in a wide array of medicinal plants, is recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, and vasoprotective effects. Accurate and precise quantification of Rutin in herbal medicine is paramount for ensuring product quality, consistency, and therapeutic efficacy. These application notes provide detailed protocols for the quantification of Rutin using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
I. Sample Preparation: Extraction of Rutin from Herbal Matrices
The initial and critical step in the analysis of Rutin from herbal medicine is the efficient extraction of the analyte from the complex plant matrix.
Protocol: Ultrasonic-Assisted Extraction
-
Sample Grinding: Grind the dried herbal material into a fine powder (approximately 40-60 mesh) to increase the surface area for extraction.
-
Solvent Selection: Accurately weigh 1.0 g of the powdered herbal sample and place it into a conical flask. Add 25 mL of 80% methanol (B129727).[1] 80% methanol is often effective for extracting polyphenolic compounds like Rutin.[1]
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifugation and Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into a volumetric flask.
-
Final Preparation: Repeat the extraction process twice more with fresh solvent. Combine the filtrates and adjust the final volume to 100 mL with the extraction solvent. This solution is now ready for chromatographic analysis.
II. High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the quantification of active compounds in herbal medicines.[2]
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Solvent A | % Solvent B |
| 0-5 | 95 | 5 |
| 5-20 | 70 | 30 |
| 20-25 | 70 | 30 |
| 25-30 | 95 | 5 |
Method Validation Parameters
The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4]
Table 2: Typical HPLC Method Validation Data for Rutin Quantification
| Parameter | Result |
| Linearity Range | 5-100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
III. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
UPLC-MS/MS offers higher sensitivity, selectivity, and speed for the quantification of Rutin, especially in complex herbal matrices.[5]
Experimental Protocol
-
Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 2 µL.[6]
-
Column Temperature: 35°C.[6]
-
Ionization Mode: Negative ESI.[7]
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Rutin.
Table 3: UPLC-MS/MS Parameters for Rutin Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Rutin | 609.1 | 300.1 | 35 |
Method Validation Parameters
Table 4: Typical UPLC-MS/MS Method Validation Data for Rutin Quantification
| Parameter | Result |
| Linearity Range | 0.5-100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95-105% |
| LOD | 0.02 ng/mL[5] |
| LOQ | 0.05 ng/mL[5] |
IV. High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a powerful technique for the qualitative and quantitative analysis of herbal drugs, offering high sample throughput.[8][9][10]
Experimental Protocol
-
Instrumentation: HPTLC system with an automatic sampler, developing chamber, and densitometric scanner.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: Ethyl acetate: Formic acid: Glacial acetic acid: Water (10:1.1:1.1:2.6, v/v/v/v).
-
Sample Application: Apply 5 µL of the standard and sample solutions as 8 mm bands.
-
Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the plates at 254 nm.
Method Validation Parameters
Table 5: Typical HPTLC Method Validation Data for Rutin Quantification
| Parameter | Result |
| Linearity Range | 300-1300 ng/spot[3] |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (%RSD) | < 3%[3] |
| Accuracy (Recovery %) | 97-103% |
| LOD | 46.52 ng/spot[3] |
| LOQ | 140.96 ng/spot[3] |
Visualizations
Caption: General workflow for the quantification of Rutin in herbal medicine.
Caption: Workflow for the HPLC analysis of Rutin.
Caption: Workflow for the UPLC-MS/MS analysis of Rutin.
References
- 1. youtube.com [youtube.com]
- 2. Unlocking the Secrets of Traditional Medicine: How HPLC Supports Modern Herbal Analysis-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Simultaneous Analysis for Quality Control of Traditional Herbal Medicine, Gungha-Tang, Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. jsirjournal.com [jsirjournal.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Retusin (Standard) solubility issues and solutions
Disclaimer: The information provided below pertains to Rutin (B1680289) , as searches for "Retusin" did not yield relevant solubility and experimental data. It is assumed that "Retusin" may be a typographical error for "Rutin." Please verify the identity of your compound before proceeding with these protocols.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Retusin (assumed to be Rutin).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Retusin (Rutin)?
A1: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended organic solvents for preparing stock solutions of Retusin (Rutin). It is soluble in these solvents at approximately 25 mg/mL and 30 mg/mL, respectively[1][2]. For cell culture experiments, DMSO is a common choice[2].
Q2: How do I dissolve Retusin (Rutin) for use in aqueous solutions like cell culture media or buffers?
A2: Due to its poor aqueous solubility, a two-step process is recommended. First, prepare a concentrated stock solution in an organic solvent like DMSO or DMF[1][2]. Then, dilute this stock solution into your aqueous buffer or media with vigorous mixing to the final desired concentration[1]. It is crucial to add the organic stock solution dropwise to the larger volume of the aqueous solution while stirring to prevent precipitation[3].
Q3: My Retusin (Rutin) precipitates when I add it to my aqueous experimental setup. What can I do to prevent this?
A3: Precipitation upon addition to aqueous solutions is a common issue due to the low water solubility of Retusin (Rutin)[4][5]. Here are several strategies to prevent this:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in DMSO or DMF to minimize the volume of organic solvent added to your aqueous medium[2].
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your experimental setup as low as possible, ideally below 0.5%, to avoid solvent-induced effects and precipitation[6].
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous medium.
-
Enhance Agitation: Ensure thorough and continuous mixing or vortexing of the aqueous solution while adding the stock solution to promote rapid and uniform dispersion[3].
-
Consider pH: The solubility of Retusin (Rutin) can be pH-dependent. It shows higher solubility in alkaline solutions (pH 8-9) and phosphate (B84403) buffer at pH 6.8, while having very low solubility in acidic conditions (HCl Buffer pH 1.2)[7][8][9]. Adjusting the pH of your aqueous medium might improve solubility.
-
Use of Solubilizing Agents: Complexation with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CyD), has been shown to significantly enhance the aqueous solubility and stability of Rutin[10].
Q4: What is the stability of Retusin (Rutin) in solution?
A4: Aqueous solutions of Retusin (Rutin) are not recommended for storage for more than one day[1]. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light[2]. Rutin is known to be unstable in alkaline solutions over time, which can lead to degradation[6][11]. It is also susceptible to UV-induced degradation[12]. For optimal results, it is always best to prepare fresh solutions for your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous media | Exceeding the aqueous solubility limit of Retusin (Rutin). Rapid change in solvent polarity. | - Lower the final concentration of Retusin (Rutin) in the aqueous medium.- Add the DMSO stock solution dropwise to the vigorously stirring aqueous medium.- Consider using a solubilizing agent like HP-β-CyD[10].- Adjust the pH of the aqueous medium to a more favorable range (neutral to slightly alkaline)[7][8]. |
| Cloudiness or precipitate forms in the final aqueous solution over time | Slow crystallization or aggregation. Degradation of the compound. | - Prepare fresh solutions immediately before use.- If storage is necessary, store at 4°C for no longer than 24 hours[1].- Ensure the pH of the solution is stable, as alkaline conditions can promote degradation[6][11]. |
| Inconsistent experimental results | Micro-precipitation leading to a lower effective concentration. Degradation of Retusin (Rutin) in the experimental setup. | - Visually inspect the solution for any signs of precipitation before each use.- Filter the final diluted solution through a 0.22 µm syringe filter.- For long-term experiments, consider replenishing the media with freshly prepared Retusin (Rutin) solution at regular intervals. |
Quantitative Solubility Data
| Solvent / Medium | Solubility | Temperature | Source(s) |
| Organic Solvents | |||
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL | Room Temperature | [1][2] |
| ~17% (w/w) | Room Temperature | ||
| Dimethylformamide (DMF) | ~30 mg/mL | Room Temperature | [1][2] |
| Ethanol | ~0.5% (w/w) | Room Temperature | [13] |
| Pyridine | ~37% (w/w) | Room Temperature | [13] |
| Aqueous Solutions | |||
| Water (cold) | ~0.13 g/L (~0.13 mg/mL) | Room Temperature | [2] |
| 12.5 mg/100 mL | Not Specified | [14] | |
| Water (boiling) | Soluble | 100°C | |
| 1:5 DMF:PBS (pH 7.2) | ~0.16 mg/mL | Room Temperature | [1] |
| Phosphate Buffer (pH 6.5) | 1.8 ± 0.7 µg/mL | Not Specified | [13] |
| Phosphate Buffer (pH 6.8) | Highest among tested buffers | Not Specified | [7][9] |
| HCl Buffer (pH 1.2) | Lowest among tested buffers | Not Specified | [7][9] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Retusin (Rutin) Stock Solution in DMSO
Materials:
-
Retusin (Rutin) hydrate (B1144303) powder (MW: 664.6 g/mol )[2]
-
Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh 66.46 mg of Retusin (Rutin) hydrate powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used to aid the process[2].
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile vial[2].
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light[2].
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
100 mM Retusin (Rutin) stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thawing: Thaw an aliquot of the 100 mM Retusin (Rutin) stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of cell culture medium and mix thoroughly.
-
Final Dilution: Prepare the final working concentrations by further diluting the intermediate solution into the cell culture medium. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the Retusin (Rutin) working solution.
-
Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of Retusin (Rutin) or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2)[2].
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways modulated by Retusin (Rutin) and a general experimental workflow for its use in cell culture.
Caption: General experimental workflow for using Retusin (Rutin) in cell culture.
Caption: Retusin (Rutin) can inhibit the PI3K/Akt/mTOR signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rutin inhibits coronary heart disease through ERK1/2 and Akt signaling in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Application of Natural Rutin From Sophora japonica to Prepare the Novel Fluorescent Sensor for Detection of Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpsionline.com [jpsionline.com]
- 10. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Rutin - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Retusin Analysis in HPLC
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Retusin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of Retusin, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is a common cause of poor peak resolution for Retusin?
Poor peak resolution in the analysis of flavonoids like Retusin is often due to their structural similarity to other compounds in the sample matrix. Key factors include inappropriate column selection, a suboptimal mobile phase composition (incorrect solvent ratio or pH), and inadequate method parameters such as flow rate and temperature.
Q2: How can I improve the peak shape of Retusin? I am observing peak tailing.
Peak tailing for phenolic compounds like Retusin can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase of the column. To mitigate this, consider the following:
-
Mobile Phase Acidification: Add a small amount of an acidifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This helps to suppress the ionization of the phenolic hydroxyl groups on Retusin and minimize interactions with the stationary phase.
-
Column Choice: Ensure you are using a high-quality, end-capped C18 or C8 column. If tailing persists, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
-
Sample Solvent: Dissolve your sample in a solvent that is of similar or weaker strength than your initial mobile phase to avoid peak distortion.
Q3: My Retusin peak is broad. What are the likely causes and how can I fix this?
Broad peaks can compromise both resolution and sensitivity. Common causes include:
-
High Injection Volume or Sample Overload: Injecting too large a volume or too concentrated a sample can lead to peak broadening. Try reducing the injection volume or diluting the sample.
-
Extra-Column Volume: Excessive tubing length or tubing with a large internal diameter between the injector, column, and detector can cause band broadening. Use tubing with a narrow internal diameter and keep the length to a minimum.
-
Column Contamination or Voids: A buildup of contaminants on the column frit or the formation of a void at the column inlet can distort peak shape. Flushing the column with a strong solvent or replacing the column may be necessary.
Troubleshooting Guide: Improving Peak Resolution for Retusin
This guide provides a systematic approach to improving the peak resolution of Retusin in your HPLC analysis.
Problem: Co-elution or Poor Separation of Retusin Peak
Initial Assessment Workflow
Caption: Initial workflow for troubleshooting poor peak resolution.
Systematic Optimization Strategy
If initial checks do not resolve the issue, proceed with a systematic optimization of the chromatographic parameters. The following diagram illustrates the logical flow for this process.
Caption: Systematic approach to optimizing HPLC parameters for Retusin.
Experimental Protocols
While a specific validated method for Retusin is not widely published, the following protocol, based on methods for similar flavonoids like quercetin, serves as an excellent starting point for method development.
Starting HPLC Method for Retusin Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-21% B
-
25-45 min: 21-50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 355 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in methanol (B129727) or a solvent mixture similar to the initial mobile phase composition.
Data Presentation: Impact of Method Modifications on Retusin Peak Resolution
The following tables summarize hypothetical quantitative data to illustrate the effect of various parameter adjustments on the retention time and resolution of the Retusin peak relative to a closely eluting impurity.
Table 1: Effect of Mobile Phase Composition
| Organic Solvent | % Organic | Retention Time of Retusin (min) | Resolution (Rs) |
| Acetonitrile | 30% | 12.5 | 1.2 |
| Acetonitrile | 25% | 15.8 | 1.6 |
| Methanol | 40% | 11.9 | 1.1 |
| Methanol | 35% | 14.2 | 1.4 |
Table 2: Effect of Flow Rate and Temperature
| Flow Rate (mL/min) | Temperature (°C) | Retention Time of Retusin (min) | Resolution (Rs) |
| 1.0 | 25 | 15.8 | 1.6 |
| 0.8 | 25 | 19.7 | 1.8 |
| 1.0 | 30 | 14.9 | 1.7 |
| 0.8 | 30 | 18.6 | 1.9 |
Table 3: Effect of Column Chemistry
| Column Type | Particle Size (µm) | Retention Time of Retusin (min) | Resolution (Rs) |
| C18 | 5 | 15.8 | 1.6 |
| C18 | 3.5 | 16.1 | 1.9 |
| Phenyl-Hexyl | 5 | 17.2 | 2.1 |
Retusin Technical Support Center: Troubleshooting Degradation and Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with Retusin degradation and stability testing.
Frequently Asked Questions (FAQs)
Q1: What is Retusin and why is its stability a concern?
Retusin is an O-methylated flavonol, a type of flavonoid found in plants such as Origanum vulgare and Ariocarpus retusus.[1] Like other flavonoids, Retusin's polyphenolic structure makes it susceptible to degradation under various experimental and storage conditions. This degradation can result in a loss of its biological activity and the formation of unknown byproducts, which can compromise the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that can cause Retusin degradation?
The main factors that can induce the degradation of Retusin and other flavonoids include:
-
pH: Flavonoids are generally more stable in slightly acidic to neutral conditions. Alkaline environments can promote significant degradation.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation of flavonoids.[4]
-
Light: Exposure to both UV and visible light can induce photodegradation.[5]
-
Oxidation: The phenolic hydroxyl groups in flavonoids are susceptible to oxidation, which can be catalyzed by oxygen, metal ions, and light.[6]
Q3: How can I visually detect if my Retusin solution has degraded?
A change in the color or clarity of your Retusin solution can be an initial indicator of degradation. For example, a colorless or pale-yellow solution may turn a darker shade of yellow or brown. The appearance of precipitates can also suggest that the compound is no longer stable in the solution. However, visual inspection is not a definitive measure of stability. Chromatographic techniques like HPLC are necessary for accurate quantification of degradation.
Q4: What are the recommended storage conditions for Retusin?
To ensure the long-term stability of Retusin, it is recommended to:
-
Solid Form: Store solid Retusin in a tightly sealed container at -20°C or below, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO or ethanol) and store them in small aliquots at -80°C to minimize freeze-thaw cycles. It is advisable to use amber vials to protect the solution from light.
Q5: Which analytical method is best suited for Retusin stability studies?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for assessing Retusin's stability.[7][8][9] This method should be capable of separating the intact Retusin from its potential degradation products, allowing for accurate quantification of the parent compound over time. A photodiode array (PDA) detector is often used to identify and characterize the parent drug and its degradants.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Retusin.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or inconsistent bioactivity results. | Degradation of Retusin in the experimental medium. | 1. Check the pH of your cell culture medium or buffer; if it's alkaline, consider adjusting it to a more neutral pH if your experimental system allows. 2. Minimize the exposure of your Retusin-containing solutions to light by using amber-colored plates or covering them with aluminum foil. 3. Prepare fresh dilutions of Retusin from a frozen stock solution immediately before each experiment. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. 2. Adjust the mobile phase composition or gradient of your HPLC method to achieve better separation between Retusin and its degradants.[10] |
| Loss of Retusin concentration in stock solutions over time. | Improper storage or repeated freeze-thaw cycles. | 1. Aliquot stock solutions into smaller, single-use volumes to avoid repeated warming and cooling. 2. Ensure that stock solutions are stored at or below -80°C in tightly sealed, light-protected vials. |
| Precipitation of Retusin in aqueous solutions. | Poor solubility and potential degradation. | 1. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol) to improve solubility. 2. Prepare solutions at a slightly acidic pH if compatible with your experiment. 3. Filter the solution through a 0.22 µm filter before use to remove any undissolved particles. |
Data Presentation
Due to the limited availability of specific quantitative data on Retusin degradation, the following table is provided as a template for researchers to document their own stability study results.
Table 1: Retusin Stability Data Template
| Condition | Time Point | Retusin Concentration (µg/mL) | % Remaining | Appearance of Degradation Products (Peak Area) | Observations (e.g., color change) |
| Acidic (0.1 M HCl, 60°C) | 0 hr | 100% | |||
| 2 hr | |||||
| 6 hr | |||||
| 24 hr | |||||
| Alkaline (0.1 M NaOH, RT) | 0 hr | 100% | |||
| 2 hr | |||||
| 6 hr | |||||
| 24 hr | |||||
| Oxidative (3% H₂O₂, RT) | 0 hr | 100% | |||
| 2 hr | |||||
| 6 hr | |||||
| 24 hr | |||||
| Thermal (60°C) | 0 hr | 100% | |||
| 2 hr | |||||
| 6 hr | |||||
| 24 hr | |||||
| Photolytic (UV light) | 0 hr | 100% | |||
| 2 hr | |||||
| 6 hr | |||||
| 24 hr |
Experimental Protocols
Protocol 1: Forced Degradation Study of Retusin
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. These studies involve exposing a solution of Retusin to various stress conditions.[2][3][11]
Materials:
-
Retusin
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Retusin in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for various time points (e.g., 2, 6, 24 hours).
-
Before HPLC analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for various time points (e.g., 2, 6, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for various time points (e.g., 2, 6, 24 hours).
-
-
Thermal Degradation:
-
Incubate a solution of Retusin in methanol at 60°C for various time points (e.g., 2, 6, 24 hours).
-
-
Photolytic Degradation:
-
Expose a solution of Retusin in methanol to UV light (e.g., 254 nm) for various time points.
-
-
Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of Retusin remaining and to observe the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method that can separate Retusin from all its potential degradation products.
Typical Starting Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of Retusin (can be determined using a UV-Vis spectrophotometer).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Method Development Strategy:
-
Inject a solution of undegraded Retusin to determine its retention time.
-
Inject samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve baseline separation between the Retusin peak and all degradation product peaks.
-
The method is considered stability-indicating if all peaks are well-resolved.
Visualizations
References
- 1. Retusin (flavonol) - Wikipedia [en.wikipedia.org]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. tandfonline.com [tandfonline.com]
- 4. xpublication.com [xpublication.com]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Retusin
Welcome to the technical support center for the analysis of Retusin (5-Hydroxy-3,3′,4′,7-tetramethoxyflavone) using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of Retusin and other polymethoxyflavones (PMFs).
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity or No Peak Detected | Inadequate sample concentration. | Concentrate the sample extract. Ensure the final concentration is within the instrument's optimal detection range. |
| Poor ionization efficiency. | Optimize electrospray ionization (ESI) source parameters. Experiment with both positive and negative ion modes. For flavonoids, positive mode often yields a strong [M+H]⁺ signal. Adjust spray voltage, gas flows (nebulizer and drying gas), and source temperature. | |
| Inefficient extraction from the sample matrix. | Review the sample preparation protocol. For plant-derived samples, consider microwave-assisted or ultrasonic-assisted extraction with solvents like methanol (B129727) or ethanol.[1] | |
| Matrix effects (ion suppression). | Improve sample cleanup. Use solid-phase extraction (SPE) to remove interfering compounds. Dilute the sample to reduce the concentration of matrix components. | |
| Inconsistent Fragmentation Pattern | Fluctuation in collision energy. | Ensure the collision energy is stable and optimized for Retusin. Perform a collision energy ramping experiment to determine the optimal value for generating characteristic fragment ions. |
| In-source fragmentation. | Reduce the fragmentor or cone voltage. In-source fragmentation can complicate spectral interpretation by generating fragments before the collision cell.[2] | |
| Poor Mass Accuracy | Instrument calibration drift. | Perform a mass calibration using a suitable standard immediately before your sample run. |
| Broad or Tailing Peaks in LC-MS | Poor chromatographic separation. | Optimize the HPLC/UHPLC method. Adjust the mobile phase gradient, flow rate, and column temperature. Ensure the column is not overloaded. |
| Contamination in the LC system or column. | Flush the LC system with a strong solvent. If the problem persists, replace the column. | |
| Unexpected Adducts | Presence of salts in the sample or mobile phase. | Use high-purity solvents and additives. If possible, desalt the sample before injection. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of Retusin?
A1: The monoisotopic mass of Retusin (C₁₉H₁₈O₇) is 358.1052 g/mol . In positive ion mode ESI, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 359.1125. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 357.098.[3]
Q2: Which ionization mode is best for Retusin analysis?
A2: Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of flavonoids like Retusin.[4] Positive ion mode is often preferred as it typically produces a stable and abundant protonated molecule [M+H]⁺. However, negative ion mode can also provide complementary fragmentation information.[4] It is recommended to test both modes during method development to determine the optimal choice for your specific instrument and experimental goals.
Q3: What are the characteristic fragment ions of Retusin?
A3: As an O-methylated flavonoid, Retusin is expected to undergo characteristic fragmentation patterns. A common fragmentation pathway for flavonoids containing methoxy (B1213986) groups is the neutral loss of a methyl radical (•CH₃), resulting in an [M+H-15]⁺ ion.[4][5][6] Other typical losses include water (H₂O) and carbon monoxide (CO).[2][4] The fragmentation of the C-ring through retro-Diels-Alder (RDA) reactions is also a key feature in flavonoid mass spectra.[2][7]
Based on available MS/MS data for the [M+H]⁺ precursor ion of Retusin (m/z 359.1125), the following product ions can be expected:[3]
| Precursor Ion (m/z) | Product Ions (m/z) |
| 359.1125 | 344.1, 345.0, 329.1 |
For the [M-H]⁻ precursor ion (m/z 357.098), expected product ions include:[3]
| Precursor Ion (m/z) | Product Ions (m/z) |
| 357.098 | 342.0, 327.0, 314.0, 299.0 |
Q4: How can I differentiate Retusin from its isomers using mass spectrometry?
A4: While isomers have the same mass, their fragmentation patterns in MS/MS can be distinct due to the different positions of functional groups. By carefully optimizing the collision energy, you can often generate unique fragment ions or different relative abundances of common fragments for each isomer.[4] Energy breakdown graphs, which plot fragment ion intensity against collision energy, can be a powerful tool for isomer differentiation.[4][6]
Experimental Protocols
Sample Preparation: Extraction of Retusin from Plant Material
This protocol is a general guideline for the extraction of polymethoxyflavones (PMFs) like Retusin from dried plant material (e.g., citrus peels).
-
Sample Grinding: Grind the dried plant material into a fine powder.
-
Extraction:
-
Ultrasonic-Assisted Extraction:
-
Weigh approximately 0.3 g of the powdered sample into a flask.
-
Add 25 mL of 70% methanol in water (v/v).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.[8]
-
-
Microwave-Assisted Extraction:
-
Place 5 g of the powdered sample in a microwave-safe extraction vessel.
-
Add 50 mL of methanol.
-
Perform microwave extraction according to the instrument's guidelines.[1]
-
-
-
Filtration: Filter the extract through a 0.22 µm membrane filter to remove particulate matter.[8]
-
Concentration (Optional): If necessary, the filtrate can be concentrated using a rotary evaporator at 40-50°C.
-
Final Preparation: Dilute the filtered extract to an appropriate concentration with the initial mobile phase before injection into the LC-MS system.
LC-MS/MS Method for Retusin Analysis
This is a representative LC-MS/MS method for the analysis of polymethoxyflavones. Optimization will be required for your specific instrumentation and column.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions and equilibrate. A typical gradient might be: 0-1 min, 10% B; 1-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Full Scan for initial analysis, followed by Product Ion Scan (MS/MS) for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) is recommended. |
| Capillary Voltage | ~3.5-4.5 kV (Positive), ~3.0-4.0 kV (Negative) |
| Source Temperature | 120-150°C |
| Drying Gas Temperature | 300-350°C |
| Drying Gas Flow | 8-12 L/min |
| Nebulizer Gas Pressure | 35-45 psi |
| Collision Gas | Argon or Nitrogen |
| Collision Energy | Optimize for Retusin (typically in the range of 15-40 eV). |
Visualizations
Caption: Experimental workflow for Retusin analysis.
Caption: Proposed signaling pathways modulated by Retusin.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | C19H18O7 | CID 5352005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
Technical Support Center: Retusin (Rutin) Analysis
Welcome to the Technical Support Center for Retusin (Rutin) Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments involving Retusin (Rutin).
Frequently Asked Questions (FAQs)
Q1: What is Retusin?
Retusin is commonly understood to be Rutin (B1680289), a glycoside of the flavonoid quercetin (B1663063). It is widely found in various plants, including buckwheat, citrus fruits, and asparagus. Rutin has been studied for its antioxidant, anti-inflammatory, and other pharmacological properties.
Q2: What are the most common analytical techniques for Rutin analysis?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent methods for the quantification of Rutin in various samples.[1][2][3][4]
Q3: My Rutin sample appears to be degrading. What are the optimal storage conditions?
Rutin is susceptible to degradation under certain conditions. It is more stable in acidic media and prone to degradation in alkaline and oxidative environments.[5][6] For prolonged storage, it is advisable to keep Rutin solutions in a cool, dark place and at a slightly acidic to neutral pH. Studies have shown that at a pH of 11, there can be a 10% decrease in the initial concentration of Rutin within 30 minutes.[7]
Q4: I am observing unexpected peaks in my chromatogram. What could be the cause?
Unexpected peaks can arise from several sources, including contamination of the mobile phase, degradation of the sample, or the presence of co-eluting compounds from the sample matrix.[8][9] It is also possible that these are metabolites of Rutin if you are working with biological samples.
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column overload.- Column contamination. | - Adjust the mobile phase pH to ensure Rutin is in a single ionic state.- Reduce the injection volume or sample concentration.- Use a guard column and/or implement a sample cleanup procedure. |
| Drifting Retention Times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime. |
| Low Signal Intensity | - Low sample concentration.- Incorrect detection wavelength. | - Concentrate the sample or increase the injection volume.- Ensure the UV detector is set to the optimal wavelength for Rutin (around 354-360 nm).[10] |
LC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Signal Suppression or Enhancement (Matrix Effect) | - Co-eluting endogenous compounds from the sample matrix interfering with ionization.[11][12] | - Improve sample preparation to remove interfering substances (e.g., solid-phase extraction).- Modify the chromatographic method to separate Rutin from matrix components.- Use a stable isotope-labeled internal standard. |
| Formation of Multiple Adducts | - Presence of various salts in the mobile phase or sample. | - Simplify the mobile phase composition.- Common adducts for flavonoids include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[13][14] Use this knowledge for data interpretation. |
| In-source Fragmentation | - High cone voltage or source temperature. | - Optimize the ion source parameters to minimize fragmentation and maximize the intensity of the desired molecular ion. |
Quantitative Data Summary
The following table summarizes quantitative data related to common interferences and stability issues in Rutin analysis.
| Parameter | Condition | Observed Effect | Reference |
| Matrix Effect (Recovery) | Urine samples with minimal cleanup | Mean recovery of 65.98%, indicating significant ion suppression. | [15] |
| pH Stability | pH 11.0 for 30 minutes | Approximately 10% decrease in initial Rutin concentration. | [7] |
| Forced Degradation (Acidic) | Acidic media | Rutin was found to be very stable with only 6.65% degradation. | [6] |
| Forced Degradation (Alkaline) | Alkaline media | Significant degradation observed. | [6] |
| Oxidative Degradation | Presence of oxidizing agents | Rutin is susceptible to oxidative degradation. | [5] |
Experimental Protocols
Protocol 1: Quantification of Rutin by HPLC-UV
This protocol is a general guideline for the quantification of Rutin in plant extracts.
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the dried and powdered plant material.
-
Extract the sample with 70% methanol (B129727) using ultrasonication or soxhlet extraction.[1]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.5% acetic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 26°C.[1]
-
UV Detection: 356 nm.[1]
-
-
Quantification:
-
Prepare a series of standard solutions of Rutin in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of Rutin in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways and Workflows
Experimental Workflow for Rutin Analysis
Caption: A general experimental workflow for the analysis of Rutin.
Rutin and the NF-κB Signaling Pathway
Caption: Rutin's inhibitory effect on the NF-κB signaling pathway.
Rutin and the PI3K/Akt Signaling Pathway
Caption: Rutin's modulation of the PI3K/Akt signaling pathway.
Rutin and the MAPK Signaling Pathway
Caption: Rutin's influence on the MAPK signaling cascade.
References
- 1. Simultaneous determination of rutin, isoquercetin, and quercetin flavonoids in Nelumbo nucifera by high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. Stability indicating RP-HPLC method for the simultaneous estimation of Quercetin and Rutin in bulk drug | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a reverse phase HPLC–DAD method for separation, detection & quantification of rutin and quercetin in buckwheat (Fagopyrum spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low recovery of Retusin during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low recovery of Retusin during extraction from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is Retusin and why is its recovery sometimes low?
Retusin is a flavonoid glycoside, a class of secondary metabolites found in a variety of plants. Low recovery during extraction can be attributed to a range of factors including the choice of solvent, extraction temperature, pH of the medium, and the structural integrity of the compound itself, which can be susceptible to degradation under suboptimal conditions. The efficiency of extraction is influenced by numerous variables such as solvent type and concentration, extraction time and temperature, and the solid-to-liquid ratio.[1]
Q2: Which solvent is most effective for extracting Retusin?
The ideal solvent for Retusin extraction depends on its polarity. Flavonoid glycosides like Retusin are generally more polar and are effectively extracted using alcohol-water mixtures, such as aqueous ethanol (B145695) or methanol.[2] For less polar flavonoids, solvents like acetone (B3395972) or ethyl acetate (B1210297) may be more suitable.[2] It is highly recommended to perform a solvent optimization study for each specific plant material to determine the most effective solvent system.[2]
Q3: How does the pH of the extraction solvent impact Retusin recovery?
The pH of the extraction medium can significantly influence the stability and solubility of flavonoids like Retusin.[2][3] For many flavonoids, slightly acidic conditions (pH 2-4) can enhance stability and improve recovery.[2][3] However, extreme pH levels, both acidic and alkaline, can lead to the degradation of the flavonoid structure.[2]
Q4: What is the optimal temperature for Retusin extraction?
The optimal temperature for extraction is a balance between increasing the solubility of Retusin and preventing its thermal degradation.[2] A temperature range of 40°C to 70°C is often effective for many flavonoids.[2] For thermosensitive flavonoids, lower extraction temperatures are recommended.[2] It is crucial to determine the thermal stability of Retusin before setting the extraction temperature.[2]
Q5: Is it better to use fresh or dried plant material for Retusin extraction?
Both fresh and dried plant materials can be used for flavonoid extraction. If using fresh material, it is important to perform the extraction soon after harvesting and at low temperatures to prevent enzymatic degradation.[1] Dried material is often more convenient for storage and allows for a more standardized procedure. However, the drying process itself can sometimes lead to the degradation of certain flavonoids if not done carefully.
Troubleshooting Guide: Low Retusin Recovery
This guide provides solutions to common problems encountered during the extraction of Retusin.
Issue 1: Consistently Low Yield of Retusin
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | The polarity of the solvent may not be optimal for Retusin. Conduct a solvent screening with varying polarities (e.g., different concentrations of aqueous ethanol from 50-80%) to identify the most effective solvent system.[2][4] |
| Suboptimal Extraction Parameters | The extraction time, temperature, or solid-to-liquid ratio may be inadequate.[4] Systematically optimize these parameters. For instance, perform small-scale extractions at various temperatures (e.g., 40°C, 50°C, 60°C, 70°C) to find the ideal balance between solubility and degradation.[2] |
| Incorrect Particle Size | Large plant material particles have a limited surface area for solvent interaction, while overly fine particles can clump and hinder solvent penetration.[2] Ensure the plant material is ground to a fine, uniform powder.[4] |
| Degradation of Retusin | Excessive heat, prolonged extraction times, or high power levels in modern techniques (Microwave-Assisted Extraction - MAE, Ultrasound-Assisted Extraction - UAE) can degrade thermolabile compounds.[4] Lower the extraction temperature, reduce extraction time, or decrease the power settings for MAE and UAE.[4] |
| Poor Quality of Plant Material | The concentration of flavonoids can vary depending on the harvesting time, drying process, and storage conditions.[2] Use high-quality, properly stored plant material and, if possible, standardize the source.[2][4] |
Issue 2: Inconsistent Retusin Recovery Between Batches
| Potential Cause | Recommended Solution |
| Inhomogeneous Sample | The powdered plant material may not be thoroughly mixed, leading to variations in Retusin content between samples.[4] Ensure the ground plant material is homogenized before weighing samples for extraction.[4] |
| Fluctuations in Extraction Conditions | Minor deviations in temperature, time, or solvent-to-solid ratio can impact the final yield.[2][4] Use calibrated equipment and maintain strict control over all extraction parameters.[4] |
| Solvent Evaporation | During extractions at elevated temperatures, solvent can evaporate, altering the solid-to-liquid ratio.[2] Use appropriate laboratory equipment, such as condensers for reflux and Soxhlet extractions, to minimize solvent loss.[2] |
Data Presentation: Comparison of Extraction Parameters
Table 1: Effect of Solvent Choice on Flavonoid Yield
| Solvent System | Relative Flavonoid Yield | Notes |
| Water | Low to Moderate | Effective for highly polar glycosides. |
| Ethanol | Moderate to High | A "green" and effective solvent, often used in aqueous solutions.[4] |
| 50-70% Aqueous Ethanol | High | Often provides the best results for polar flavonoids by balancing polarity.[4] |
| Methanol | High | Effective but more toxic than ethanol. |
| Acetone | Moderate | Suitable for less polar flavonoids.[2] |
| Ethyl Acetate | Low to Moderate | Best for aglycones and less polar flavonoids.[2] |
Table 2: Comparison of Different Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages | Relative Yield |
| Maceration | Soaking the plant material in a solvent at room temperature.[5] | Simple, requires minimal equipment. | Time-consuming, may have lower efficiency.[5] | Moderate |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent.[6] | Exhaustive extraction, well-established.[6] | Time-consuming, large solvent volume, potential for thermal degradation.[5][6] | Good to High |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.[6] | Faster than conventional methods, reduced solvent consumption.[4][6] | Requires specialized equipment, potential for localized heating.[4] | High |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and rupture plant cells.[1][4] | Very fast, reduced solvent and energy consumption, higher yields.[4] | Requires microwave-transparent solvents and specialized equipment. | High to Very High |
Experimental Protocols
1. Maceration Protocol for Retusin Extraction
-
Materials: Dried and powdered plant material, selected solvent (e.g., 70% ethanol), airtight container.
-
Procedure:
-
Weigh 10 g of the powdered plant material and place it in an airtight container.
-
Add 100 mL of the solvent to achieve a 1:10 solid-to-solvent ratio.
-
Seal the container and keep it at room temperature for 24-72 hours with occasional agitation.[5]
-
After the maceration period, filter the extract to separate the solid residue.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator.
-
2. Soxhlet Extraction Protocol
-
Materials: Dried and powdered plant material, solvent (e.g., ethanol), Soxhlet apparatus.
-
Procedure:
-
Place 10-20 g of the powdered plant material into a thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the round-bottom flask with the solvent.
-
Heat the flask. The solvent will vaporize, condense, and drip into the thimble, extracting the Retusin.
-
Allow the extraction to proceed for 6-8 hours.[6]
-
After extraction, concentrate the solvent using a rotary evaporator.[6]
-
3. Ultrasound-Assisted Extraction (UAE) Protocol
-
Materials: Dried and powdered plant material, solvent (e.g., 70% ethanol), ultrasonic bath or probe.
-
Procedure:
-
Place 5-10 g of the powdered plant material in a flask.[6]
-
Add the solvent to achieve a solid-to-solvent ratio of 1:10 to 1:20 (w/v).[6]
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe.
-
Sonicate for 20-30 minutes at a controlled temperature (e.g., 40-50°C).[6]
-
Filter the extract and concentrate the solvent.[6]
-
4. Microwave-Assisted Extraction (MAE) Protocol
-
Materials: Dried and powdered plant material, microwave-absorbing solvent (e.g., ethanol), microwave extraction system.
-
Procedure:
-
Place 1-2 g of the powdered plant material into a microwave-safe extraction vessel.[6]
-
Add 20-30 mL of the solvent.[6]
-
Set the microwave parameters: power (e.g., 400-800 W), temperature (e.g., 60-80°C), and time (e.g., 2-5 minutes).[6]
-
After extraction, allow the vessel to cool before filtering the extract.
-
Concentrate the solvent using a rotary evaporator.
-
Mandatory Visualizations
References
Technical Support Center: Matrix Effects in Retusin Quantification
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Retusin, an O-methylated flavonol, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Retusin quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of Retusin quantification, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analysis.[1][2] This is a significant concern when analyzing complex biological matrices such as plasma, urine, or tissue homogenates.
Q2: What are the common causes of matrix effects in LC-MS/MS analysis of flavonoids like Retusin?
A2: Several factors can contribute to matrix effects in flavonoid analysis:
-
Co-eluting endogenous compounds: Phospholipids, salts, and other small molecules from biological samples can co-elute with Retusin and interfere with its ionization.
-
Sample preparation: Inadequate sample cleanup can leave behind interfering substances.[2]
-
Ionization source: Electrospray ionization (ESI) is particularly susceptible to matrix effects compared to atmospheric pressure chemical ionization (APCI).[2]
-
High analyte concentration: High concentrations of Retusin or other flavonoids can sometimes lead to self-suppression.
Q3: How can I detect and assess the extent of matrix effects in my Retusin assay?
A3: A common method to evaluate matrix effects is the post-extraction addition method.[3] This involves comparing the peak area of an analyte in a post-spiked blank matrix extract to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated as follows:
-
MF = (Peak response in presence of matrix) / (Peak response in absence of matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.
Another technique is to infuse a solution of Retusin directly into the mass spectrometer while injecting a blank matrix extract onto the LC system.[4] A dip or rise in the baseline signal at the retention time of Retusin indicates the presence of ion suppression or enhancement, respectively.[4]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[5][6] A SIL-IS for Retusin would have nearly identical chemical and physical properties, ensuring that it is affected by the matrix in the same way as the analyte.[7][8] This allows for accurate quantification based on the ratio of the analyte to the internal standard.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Retusin signal intensity and poor sensitivity. | Ion Suppression: Co-eluting matrix components are suppressing the ionization of Retusin.[9] | * Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[2][10] * Optimize Chromatography: Modify the LC gradient to separate Retusin from the interfering peaks.[4] * Dilute the Sample: If the Retusin concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[5] * Change Ionization Source: If possible, switch from ESI to APCI, as APCI is generally less prone to matrix effects.[2] |
| High variability and poor reproducibility in QC samples. | Inconsistent Matrix Effects: The composition of the matrix varies from sample to sample, leading to different degrees of ion suppression or enhancement.[5] | * Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with Retusin and experience the same matrix effects, thereby correcting for variability.[5][7] * Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a blank matrix that is representative of the study samples.[5] |
| Unexpectedly high Retusin concentrations. | Ion Enhancement: Co-eluting compounds are enhancing the ionization of Retusin. | * Follow the same troubleshooting steps as for ion suppression. The goal is to remove the source of the interference through better sample cleanup or chromatographic separation. |
| Poor peak shape for Retusin. | Interaction with Metal Components: Flavonoids can chelate with metal ions in the HPLC system, such as the stainless steel column, leading to peak tailing and signal loss.[11] | * Use a Metal-Free or PEEK-Lined Column: These columns minimize interactions between the analyte and metal surfaces, improving peak shape and recovery.[11] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
-
Prepare a neat solution of Retusin at a known concentration in the mobile phase.
-
Prepare a blank matrix sample (e.g., plasma, urine) by performing the same extraction procedure used for the study samples.
-
Spike the extracted blank matrix with the Retusin neat solution to achieve the same final concentration as the neat solution.
-
Analyze both the neat solution and the spiked matrix sample by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the formula:
-
MF = (Peak Area of Retusin in Spiked Matrix) / (Peak Area of Retusin in Neat Solution)
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for the specific matrix and analyte.
-
Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute Retusin from the cartridge with a stronger solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Mechanism of ion suppression in the electrospray source.
Caption: Troubleshooting decision tree for Retusin quantification.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. providiongroup.com [providiongroup.com]
- 3. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 7. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. zefsci.com [zefsci.com]
- 10. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Purity Assessment of Analytical Standards: A Technical Support Guide
Disclaimer: The term "Retusin standard" is not widely documented in scientific literature as a common analytical standard. This guide provides a general framework for the purity assessment of a chemical standard, using publicly available information on similar small molecules (e.g., Tretinoin (B1684217), Rutin) and large molecules (e.g., Rituximab) as illustrative examples. Researchers should adapt these methodologies based on the specific properties of their standard.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of analytical standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a chemical standard?
A1: The most common and powerful techniques for purity assessment include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For protein-based standards, additional methods like Size-Exclusion Chromatography (SEC) and Capillary Gel Electrophoresis (CGE) are often employed.[1][2] Combining these orthogonal techniques provides a comprehensive purity profile.
Q2: How do I choose the right analytical method for my standard?
A2: The choice of method depends on the nature of the standard.
-
For small molecules: Reverse-Phase HPLC (RP-HPLC) coupled with a UV or MS detector is a workhorse for purity determination.[3][4][5][6][7] ¹H NMR and ¹³C NMR can provide quantitative purity information and structural confirmation.
-
For large molecules (e.g., monoclonal antibodies): A combination of techniques is necessary. SEC is used to assess aggregates and fragments.[1][8] Ion-Exchange Chromatography (IEX) can separate charge variants. Mass spectrometry is essential for confirming the molecular weight of the intact protein and its subunits.[9][10][11][12]
Q3: What are common sources of impurities in analytical standards?
A3: Impurities can originate from various sources, including the manufacturing process (e.g., residual solvents, intermediates, by-products), degradation of the standard over time, or contamination during handling and storage.[13] For biological standards, impurities can also include host cell proteins or variations in post-translational modifications like glycosylation.[11][12]
Q4: How should I store my analytical standard to maintain its purity?
A4: Storage conditions are critical for maintaining the stability and purity of a standard. Most standards should be stored in a cool, dark, and dry place. For biological standards like Rituximab (B1143277), storage at 2-8°C is often recommended, with specific protocols for handling after opening the vial.[14][15][16] Always refer to the Certificate of Analysis (CoA) for specific storage instructions.
Q5: What is a Certificate of Analysis (CoA) and why is it important?
A5: The Certificate of Analysis is a document provided by the supplier that contains critical information about the standard, including its identity, purity, and recommended storage conditions. It details the analytical methods used to determine purity and the results obtained. Always review the CoA before using a new batch of a standard.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Use a new or different column.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume. |
| Ghost peaks | - Contamination in the mobile phase, injector, or detector- Carryover from a previous injection | - Flush the system with a strong solvent.- Run blank injections to identify the source of contamination.- Ensure proper needle wash procedures are in place. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate- Temperature variations | - Ensure the mobile phase is well-mixed and degassed.- Check the pump for leaks or pressure fluctuations.- Use a column oven to maintain a constant temperature. |
| Peak appears impure by PDA/DAD analysis | - Co-eluting impurity | - Optimize the separation by changing the mobile phase, gradient, or column chemistry.[17]- Use a complementary technique like LC-MS to identify the co-eluting species.[17] |
Mass Spectrometry Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal intensity | - Poor ionization of the analyte- Ion suppression from matrix components | - Optimize MS source parameters (e.g., gas flows, temperatures).- Try a different ionization technique (e.g., APCI instead of ESI).- Improve sample cleanup to remove interfering substances. |
| Mass inaccuracy | - Instrument not calibrated | - Perform a mass calibration using a known standard. |
| Unexpected adducts | - Presence of salts in the sample or mobile phase | - Use volatile mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate).- Desalt the sample before analysis. |
| For large molecules: Complex spectrum | - Heterogeneity of the sample (e.g., multiple glycoforms) | - Use deconvolution software to interpret the data.[12]- Perform subunit analysis (e.g., after reduction or IdeS digestion) to simplify the spectrum.[12] |
NMR Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Broad peaks | - Poor sample shimming- Presence of paramagnetic impurities- Analyte aggregation | - Re-shim the instrument.- Treat the sample with a chelating agent if metal contamination is suspected.- Use a different solvent or adjust the sample concentration. |
| Presence of unexpected signals | - Impurities in the sample or NMR solvent | - Use high-purity NMR solvents.- Compare the spectrum to a blank (solvent only).- Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the impurities. |
| Inaccurate quantification | - Incomplete relaxation of nuclei- Poor baseline correction | - Ensure a sufficient relaxation delay (D1) is used in the experiment.- Carefully perform baseline correction before integration. |
Experimental Protocols
Purity Assessment by RP-HPLC (Example: Small Molecule)
This protocol is a general guideline for the purity assessment of a small molecule standard by Reversed-Phase High-Performance Liquid Chromatography.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the analyte. For Tretinoin, this is around 350 nm.[4][5]
-
-
Sample Preparation:
-
Prepare a stock solution of the standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-20 µg/mL).[5][7]
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.
-
Inject the sample.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.
-
If using a PDA detector, assess the peak purity of the main peak.[17]
-
Purity Assessment by LC-MS (Example: Monoclonal Antibody)
This protocol provides a general workflow for assessing the purity and identity of a monoclonal antibody standard like Rituximab.
Methodology:
-
System Preparation:
-
Sample Preparation (Intact Mass Analysis):
-
Desalt the antibody sample using a suitable method to remove non-volatile buffer components.[11]
-
Dilute the sample in Mobile Phase A to an appropriate concentration for MS analysis.
-
-
LC-MS Run:
-
Inject the sample and perform a chromatographic separation using a suitable gradient.
-
Acquire mass spectra in the appropriate mass range for the intact antibody.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact antibody.
-
Compare the observed mass to the theoretical mass.
-
Identify and quantify major glycoforms.[12]
-
Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Troubleshooting Logic for Inaccurate Purity Results.
References
- 1. cs.purdue.edu [cs.purdue.edu]
- 2. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid HPLC method for simultaneous determination of tretinoin and isotretinoin in dermatological formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. [A reversed-phase HPLC method for determining tretinoin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2: Safety Considerations of Impurities in Pharmaceutical Products and Surveying the Impurity Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability of Stock and Diluted Rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extended stability of the rituximab biosimilar CT-P10 in its opened vials and after dilution and storage in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medically.roche.com [medically.roche.com]
- 17. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
Technical Support Center: Overcoming Challenges in Flavonoid Isolation
A Note on Terminology: The information available for "Retusin" is limited. However, the challenges and methodologies for its isolation are expected to be highly similar to those for "Rutin," a structurally related and extensively studied flavonoid glycoside. This guide will focus on the principles of Rutin (B1680289) isolation, which are directly applicable to other flavonoids like Retusin.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the isolation of Rutin from natural sources?
Researchers often face several challenges, including low extraction yields, co-extraction of impurities (e.g., chlorophyll, lipids, other phenolics), degradation of the target compound during the process, and difficulties in purification and crystallization.[1] The choice of plant material, extraction solvent, and method are critical factors that influence the success of the isolation.[2]
Q2: Which extraction methods are most effective for isolating Rutin?
Several methods are available, ranging from conventional to modern techniques. The choice depends on factors like efficiency, cost, and environmental impact.[2]
-
Solvent Extraction (Maceration/Reflux): A conventional method using solvents like ethanol (B145695), methanol (B129727), or ethyl acetate. It is simple but can be time-consuming and may require large solvent volumes.
-
Ultrasonic-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration. This method significantly reduces extraction time and improves yield.[3]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction. It is known for its high efficiency and reduced solvent consumption.
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent. It is highly selective and provides a pure extract without residual organic solvents, though the equipment cost is higher.[4]
Q3: How does the choice of solvent affect the extraction efficiency?
The solvent's polarity is a crucial factor. Rutin is a polar molecule, so polar solvents are generally more effective.[5]
-
Ethanol and Methanol: These are the most commonly used solvents due to their high efficiency in dissolving Rutin. Aqueous ethanol (e.g., 70%) is often preferred as it can enhance extraction by improving the swelling of plant material.[3]
-
Water: Can be used, especially in methods like boiling, but may also extract a wider range of water-soluble impurities like polysaccharides.[6]
-
Acetone: A moderately polar solvent also used for extracting flavonoids.[7]
-
Non-polar solvents (e.g., Hexane): Primarily used for a preliminary "de-fatting" step to remove lipids and waxes before the main extraction.[8]
Q4: What are the best methods for purifying crude Rutin extract?
Purification is essential to remove co-extracted impurities.[1] Liquid chromatography is the most common and effective technique.[9][10]
-
Column Chromatography: Utilizes a stationary phase (e.g., silica (B1680970) gel, polyamide resin) to separate compounds based on their differential adsorption and polarity.[11]
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC can be used for high-resolution separation and purification.[12]
-
Crystallization: After chromatographic purification, the concentrated fractions are often subjected to crystallization to obtain high-purity Rutin.
Q5: What factors contribute to the degradation of Rutin during isolation, and how can it be prevented?
Rutin is susceptible to degradation under certain conditions.[13]
-
pH: Rutin is unstable in alkaline conditions (pH ≥ 8.3), which can cause decomposition.[14] Maintaining a neutral or slightly acidic pH during extraction and purification is recommended.
-
Light: Photodegradation can occur, so it is crucial to protect samples from direct light exposure by using amber glassware or covering containers with aluminum foil.[15]
-
Temperature: High temperatures, especially during prolonged heating in conventional extraction, can lead to thermal degradation.[3] Modern techniques like UAE and MAE minimize this risk due to shorter extraction times.[16]
-
Oxidation: As a phenolic compound, Rutin can be susceptible to oxidation. Working under an inert atmosphere (e.g., nitrogen) can be beneficial in some cases.
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step |
| Inadequate Cell Wall Disruption | Ensure the plant material is dried and ground to a fine powder to maximize the surface area for solvent contact. |
| Incorrect Solvent Choice | The solvent may not be optimal for the target compound. For Rutin, use polar solvents like aqueous ethanol (40-70%) or methanol.[3][6] Perform small-scale pilot extractions with different solvents to determine the best one for your specific plant material. |
| Suboptimal Extraction Parameters | Optimize parameters such as solvent-to-solid ratio, extraction time, and temperature. For UAE, adjust power and frequency.[16] A higher solvent-to-sample ratio (e.g., 30:1 or 40:1 v/w) can improve yield.[3][6] |
| Incomplete Extraction | For maceration, ensure sufficient extraction time (e.g., 16-24 hours).[6] For UAE or MAE, perform multiple short extraction cycles (e.g., 3 x 30 min for UAE) to ensure exhaustive extraction.[3] |
Issue 2: Low Purity of Final Product
| Potential Cause | Troubleshooting Step |
| Co-extraction of Lipids/Waxes | Perform a pre-extraction (de-fatting) step with a non-polar solvent like hexane (B92381) to remove lipophilic impurities before the main extraction.[8] |
| Co-extraction of Pigments (Chlorophyll) | Add activated charcoal to the crude extract to adsorb pigments, followed by filtration. Be aware that this may also lead to some loss of the target compound. |
| Ineffective Chromatography | Optimize the chromatographic conditions. For column chromatography, screen different stationary phases (e.g., silica gel, Sephadex, polyamide) and mobile phase systems.[11] Ensure the column is not overloaded. |
| Presence of Water-Soluble Impurities | If using a highly aqueous solvent, impurities like sugars and proteins may be co-extracted. A liquid-liquid partitioning step (e.g., with ethyl acetate) can help separate compounds based on polarity before chromatography. |
Issue 3: Compound Degradation During Processing
| Potential Cause | Troubleshooting Step |
| High pH | Buffer the extraction solvent to maintain a pH between 5 and 7. Avoid using strong bases during the process.[14] |
| Exposure to Light | Conduct all experimental steps in low light conditions or use amber-colored glassware. Wrap flasks and columns with aluminum foil.[15] |
| Excessive Heat | Use modern extraction techniques like UAE or MAE that operate at lower temperatures or for shorter durations. If using reflux, minimize the heating time. Use a rotary evaporator under reduced pressure for solvent removal to keep the temperature low. |
| Oxidative Damage | Consider adding an antioxidant like ascorbic acid to the extraction solvent, although this may complicate purification. Purging solvents with nitrogen can also minimize oxidation. |
Data Presentation: Comparison of Rutin Extraction Methods
The efficiency of Rutin isolation varies significantly with the chosen method and source material.
| Extraction Method | Plant Source | Solvent | Time | Temperature | Yield (g/kg Dry Weight) | Reference |
| Maceration | Cassava Leaves | Ethanol | 16 h | Room Temp | 16.00 ± 0.21 | [6] |
| Boiling | Cassava Leaves | Water | 1 h | 100 °C | 20.38 ± 0.66 | [6] |
| Reflux | Cassava Leaves | 60% Ethanol | 2 h | Reflux Temp | 22.33 ± 2.3 | [6] |
| UAE | Cassava Leaves | 40-60% Ethanol | 90 min | 50 °C | 24.49 ± 0.41 | [6] |
| MAE | Cassava Leaves | Water | < 5 min | N/A | 23.37 ± 1.00 | [6] |
| UAE | Euonymus alatus | 70% Ethanol | 3 x 30 min | N/A | Not specified, but higher efficiency than classical methods | [3] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Rutin
This protocol is a generalized procedure based on common practices.[3]
-
Sample Preparation: Dry the plant material (e.g., leaves) at 40-50°C until constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup: Place 10 g of the powdered plant material into a 500 mL Erlenmeyer flask.
-
Solvent Addition: Add 400 mL of 70% aqueous ethanol to the flask, creating a solid-to-liquid ratio of 1:40 (w/v).
-
Sonication: Place the flask in an ultrasonic bath. Perform sonication for 30 minutes. To prevent overheating, monitor the temperature of the water bath and add ice if necessary to maintain it below 50°C.
-
Repeat Extraction: After 30 minutes, filter the mixture through Whatman No. 1 filter paper. Transfer the solid residue back to the flask, add fresh solvent, and repeat the sonication process two more times.
-
Combine and Concentrate: Combine the filtrates from all three extraction cycles.
-
Solvent Evaporation: Remove the ethanol from the combined extract using a rotary evaporator at 50°C under reduced pressure. The remaining aqueous solution contains the crude Rutin extract.
-
Storage: Store the crude extract at 4°C for further purification.
Protocol 2: Purification by Polyamide Column Chromatography
Polyamide resin is highly effective for purifying flavonoids.
-
Column Packing: Prepare a slurry of polyamide resin in 95% ethanol and pack it into a glass column (e.g., 40 cm length x 5 cm diameter). Equilibrate the column by washing it with 2-3 column volumes of the starting mobile phase (e.g., 30% ethanol).
-
Sample Loading: Dissolve the crude aqueous extract from Protocol 1 in a minimal amount of 30% ethanol. If the extract is not fully soluble, it can be adsorbed onto a small amount of polyamide powder, dried, and then dry-loaded onto the top of the packed column.
-
Elution: Begin the elution process with a stepwise gradient of increasing ethanol concentration in water.
-
Wash the column with 2-3 column volumes of deionized water to remove sugars and other highly polar impurities.
-
Start the gradient elution: 30% ethanol, 50% ethanol, 70% ethanol, and finally 95% ethanol. Collect fractions of a fixed volume (e.g., 25 mL).
-
-
Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to identify those containing pure Rutin. A standard Rutin sample should be used for comparison.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Crystallization: Dissolve the dried, purified Rutin in a minimal amount of hot ethanol or methanol and allow it to cool slowly. Rutin crystals will form, which can then be collected by filtration and dried.
Visualizations
Caption: General workflow for the isolation and purification of Rutin from plant sources.
Caption: Troubleshooting decision tree for addressing low Rutin extraction yield.
Caption: Rutin's modulation of the PI3K/Akt/mTOR signaling pathway.[17]
References
- 1. rroij.com [rroij.com]
- 2. A review on plant-based rutin extraction methods and its pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rutin: Family Farming Products’ Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hielscher.com [hielscher.com]
- 6. The influence of extraction methods on rutin yield of cassava leaves (Manihot esculenta Crantz) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Solvents for the Maceration of Phenolic Antioxidants from Curcuma xanthorrhiza Rhizome using a Simplex Centroid Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. samex-env.com [samex-env.com]
- 9. moravek.com [moravek.com]
- 10. Protein Purification: Chromatography and Scalability in Biopharma | Technology Networks [technologynetworks.com]
- 11. repligen.com [repligen.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 14. researchgate.net [researchgate.net]
- 15. Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Retusin and Quercetin: A Comparative Analysis of Biological Activities
In the landscape of natural flavonoids, Quercetin (B1663063) stands as a well-researched compound with a broad spectrum of documented biological activities. In contrast, Retusin, another flavonoid, remains a less-explored molecule, presenting a significant gap in comparative pharmacological studies. This guide provides a detailed comparison of the known biological activities of Retusin and Quercetin, supported by available experimental data, to aid researchers, scientists, and drug development professionals in understanding their potential therapeutic applications.
Summary of Biological Activities
The following table summarizes the quantitative data available for the key biological activities of Retusin and Quercetin. It is important to note the disparity in the volume of research, with Quercetin being the subject of extensive investigation.
| Biological Activity | Compound | Assay | Target/Cell Line | IC50/EC50 | Reference |
| Antioxidant | Retusin | DPPH radical scavenging | - | 2.1 µg/mL | [1] |
| Retusin | ABTS radical scavenging | - | 1.8 µg/mL | [1] | |
| Quercetin | DPPH radical scavenging | - | 4.60 ± 0.3 µM | [2] | |
| Quercetin | ABTS radical scavenging | - | 48.0 ± 4.4 µM | [2] | |
| Quercetin | H2O2 scavenging | - | 36.22 µg/ml | [3] | |
| Anti-inflammatory | Retusin | - | - | - | [1] |
| Quercetin | - | Macrophages | - | [4][5] | |
| Quercetin | - | Lung A549 cells | - | [4] | |
| Anticancer | Quercetin | MTT assay | CT-26 (colon carcinoma) | < 120 µM | [6] |
| Quercetin | MTT assay | LNCaP (prostate cancer) | < 120 µM | [6] | |
| Quercetin | MTT assay | MOLT-4 (leukemia) | < 120 µM | [6] | |
| Quercetin | MTT assay | Raji (lymphoma) | < 120 µM | [6] | |
| Quercetin | MTT assay | MCF-7 (breast cancer) | < 120 µM | [6] | |
| Antiviral | Quercetin | - | Multiple viruses | - | [1][7][8] |
Detailed Biological Activity Profiles
Antioxidant Activity
Both Retusin and Quercetin exhibit potent antioxidant properties by scavenging free radicals. Experimental data from DPPH and ABTS assays confirm their efficacy. Quercetin's antioxidant activity is well-documented across various in vitro models.[2][3]
Anti-inflammatory Activity
Retusin has been reported to possess anti-inflammatory properties.[1] Quercetin's anti-inflammatory effects are more extensively studied, with evidence showing its ability to inhibit inflammatory cytokines and enzymes in various cell types, including macrophages and lung cells.[4][5][9] It modulates inflammatory signaling pathways, such as the NF-κB pathway, to exert its effects.[9]
Anticancer Activity
While specific anticancer data for Retusin is limited, Quercetin has demonstrated significant anticancer potential against a wide range of cancer cell lines.[6][10][11][12] It can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer types, including those of the breast, colon, prostate, and lung.[12] Quercetin's anticancer effects are mediated through the modulation of multiple signaling pathways, including PI3K/Akt, MAPK, and Wnt/β-catenin.[11]
Antiviral Activity
There is currently a lack of specific experimental data on the antiviral activity of Retusin. In contrast, Quercetin has been shown to possess broad-spectrum antiviral effects against numerous viruses.[1][7][8] Its mechanisms of action include inhibiting viral entry, replication, and protein synthesis.[7][8]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay spectrophotometrically measures the ability of an antioxidant to scavenge the stable DPPH free radical. A solution of DPPH in methanol (B129727) is prepared. The test compound (Retusin or Quercetin) at various concentrations is added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance is then measured at a specific wavelength (e.g., 517 nm). The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS radical cation is generated by reacting ABTS with an oxidizing agent like potassium persulfate. The resulting green-blue solution is diluted to a specific absorbance. The test compound is then added, and the decrease in absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation time. The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity. Cells are seeded in a 96-well plate and treated with various concentrations of the test compound (e.g., Quercetin) for a specific duration. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
Signaling Pathways and Molecular Mechanisms
Quercetin's Multifaceted Signaling Modulation
Quercetin's diverse biological effects stem from its ability to modulate a multitude of intracellular signaling pathways. In cancer, it has been shown to inhibit key survival pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[11] It can also activate apoptotic pathways and modulate the p53 tumor suppressor pathway.[8] In the context of inflammation, Quercetin is known to suppress the NF-κB signaling cascade, a central regulator of inflammatory gene expression.[9]
Retusin's Mechanism of Action: An Area for Future Research
Due to the limited research on Retusin, its precise molecular mechanisms and the signaling pathways it modulates remain largely uncharacterized. Further investigation is required to elucidate how Retusin exerts its antioxidant and anti-inflammatory effects at the molecular level.
Conclusion
This comparative guide highlights the significant body of evidence supporting the diverse biological activities of Quercetin, positioning it as a promising candidate for further therapeutic development. In contrast, Retusin, while showing potential as an antioxidant and anti-inflammatory agent, requires substantial further research to fully understand its biological profile and mechanisms of action. The presented data and experimental protocols offer a foundation for researchers to build upon, particularly in exploring the untapped potential of lesser-known flavonoids like Retusin.
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. RA | RITUXAN® (rituximab) Proposed Mechanism of Action (MoA) in Rheumatoid Arthritis [rituxan-hcp.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Rituximab: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rituximab regulates signaling pathways and alters gene expression associated with cell death and survival in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Effects of Rutin and Its Aglycone Quercetin on Cytotoxicity and Chemosensitization of HCT 116 Colon Cancer Cells to Anticancer Drugs 5-Fluorouracil and Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the genotoxic effect of rutin and quercetin by comet assay and micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Retusin Detection
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of bioactive compounds are paramount. This guide provides a comparative overview of analytical methodologies for the detection of Retusin, a name attributed to two distinct flavonoid compounds: a flavonol (quercetin-3,7,3',4'-tetramethyl ether) and an isoflavone (B191592) (7,8-dihydroxy-4'-methoxyisoflavone). This document outlines the current analytical landscape, presents available experimental data, and describes relevant biological signaling pathways.
Introduction to Retusin
The term "Retusin" can refer to two different, though structurally related, flavonoid molecules. It is crucial to distinguish between them for accurate analytical method development and biological investigation.
-
Retusin (flavonol): Chemically known as quercetin-3,7,3',4'-tetramethyl ether (CAS Number: 1245-15-4), this O-methylated flavonol is found in plants such as Origanum vulgare and Ariocarpus retusus.[1]
-
Retusin (isoflavone): Chemically known as 7,8-dihydroxy-4'-methoxyisoflavone (B190402) (CAS Number: 37816-19-6), this O-methylated isoflavone has been isolated from species like Dalbergia retusa.[2]
This guide will address analytical methods and biological contexts for both compounds where information is available.
Comparative Analysis of Detection Methods
The detection and quantification of flavonoids like Retusin primarily rely on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach. While specific comparative studies on Retusin are limited, we can infer performance from methods developed for structurally similar flavonoids, particularly O-methylated flavonoids and quercetin (B1663063) derivatives.
| Analytical Method | Principle | Potential Advantages for Retusin Detection | Potential Limitations for Retusin Detection |
| HPLC-UV/DAD | Separates compounds based on their polarity, with detection via ultraviolet-visible light absorption. | Cost-effective, robust, and widely available. Good for quantification when a pure standard is available. | Lower sensitivity compared to mass spectrometry. Potential for co-elution with other matrix components, affecting accuracy. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. | High sensitivity and specificity, enabling detection of low concentrations in complex matrices. Provides structural information for confirmation. | Higher equipment and operational costs. Requires more specialized expertise for method development and data interpretation. |
| Gas Chromatography (GC) | Separates volatile or derivatized compounds in the gas phase. | Not typically the first choice for non-volatile flavonoids unless derivatization is performed. | Derivatization adds complexity and potential for sample loss or degradation. |
| Capillary Electrophoresis (CE) | Separates compounds based on their electrophoretic mobility in a capillary. | High separation efficiency and low sample/reagent consumption. | Can have lower sensitivity and be more susceptible to matrix effects compared to LC-MS. |
Experimental Protocols and Performance Data
Detailed experimental data for the analysis of Retusin is scarce in publicly available literature. However, protocols for similar flavonoids provide a strong starting point for method development.
High-Performance Liquid Chromatography (HPLC)
A general HPLC-UV/DAD method suitable for O-methylated flavonoids like Retusin (flavonol) would typically involve a reverse-phase C18 column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile.
Illustrative HPLC Protocol for O-Methylated Flavonoids:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of A (0.1% formic acid in water) and B (acetonitrile).
-
Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly over 20-30 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/DAD detector, monitoring at wavelengths around 254 nm and 340 nm, which are characteristic absorption maxima for many flavonoids.
-
Standard Preparation: For quantification, a calibration curve should be prepared using a certified reference standard of the specific Retusin isomer. A stock solution (e.g., 1 mg/mL) in methanol can be serially diluted to prepare working standards.
| Parameter | Typical Performance for Flavonoid Analysis |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | HPLC-UV: 0.01 - 0.1 µg/mL; LC-MS/MS: < 1 ng/mL |
| Limit of Quantification (LOQ) | HPLC-UV: 0.05 - 0.5 µg/mL; LC-MS/MS: 1 - 10 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Experimental and Signaling Pathway Diagrams
To aid in the conceptualization of analytical workflows and biological mechanisms, the following diagrams are provided.
While specific signaling pathways for Retusin are not well-documented, isoflavones, in general, are known to modulate several pathways implicated in cancer cell signaling.[3] The diagram below illustrates some of these general pathways that could be relevant for the isoflavone Retusin.
Conclusion
The analytical detection of "Retusin" requires careful consideration of which isomer is the target analyte. While specific, validated methods for Retusin are not abundant in the literature, established protocols for similar flavonoids, particularly quercetin derivatives and other O-methylated flavonoids, provide a solid foundation for developing robust and reliable analytical methods. HPLC coupled with UV/DAD or MS/MS detection are the most promising techniques. Further research is needed to develop and validate specific methods for each Retusin isomer and to elucidate their precise biological activities and associated signaling pathways.
References
Comparison Guide: Quantification Assays for Rutin
References
- 1. mdpi.com [mdpi.com]
- 2. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention | MDPI [mdpi.com]
- 3. irjms.com [irjms.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Rituximab regulates signaling pathways and alters gene expression associated with cell death and survival in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Validation of a Gyrolab™ assay for quantification of rituximab in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Detection and quantification of rituximab in the human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ibl-international.com [ibl-international.com]
- 13. raybiotech.com [raybiotech.com]
A Comparative Analysis of Retusin's Bioactivity Against Other Methylated Flavonols
For Immediate Release
A comprehensive review of available experimental data reveals the distinct bioactivity profile of retusin (B192262) compared to other methylated flavonols such as kaempferide, isorhamnetin (B1672294), rhamnetin (B192265), and tamarixetin (B191864). This guide synthesizes findings on their anticancer, anti-inflammatory, and antioxidant properties, providing researchers, scientists, and drug development professionals with a comparative framework for these promising natural compounds.
Anticancer Activity
Methylated flavonols have demonstrated significant potential in inhibiting the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for several of these flavonols across different cancer types.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Retusin | Data Not Available | - | - | - |
| Kaempferide | A549 | Lung Cancer | Not Specified | [1] |
| Kaempferol (B1673270) | PANC-1 | Pancreatic Cancer | 78.75 | [2] |
| Mia PaCa-2 | Pancreatic Cancer | 79.07 | [2] | |
| MDA-MB-231 | Breast Cancer | 43 | [3] | |
| BT474 | Breast Cancer | >100 | [3] | |
| Isorhamnetin | MCF-7 | Breast Cancer | ~10 | [4] |
| T47D | Breast Cancer | ~10 | [4] | |
| BT474 | Breast Cancer | ~10 | [4] | |
| BT-549 | Breast Cancer | ~10 | [4] | |
| MDA-MB-231 | Breast Cancer | ~10 | [4] | |
| MDA-MB-468 | Breast Cancer | ~10 | [4] | |
| A549 | Lung Cancer | 2.5, 5, 10 (effective concentrations) | [5] | |
| Rhamnetin | MCF-7 | Breast Cancer | 20, 25 (effective concentrations) | [6] |
| HepG2 | Liver Cancer | Non-toxic up to 200 | [7] | |
| Tamaraxetin | Data Not Available | - | - | - |
Note: "Not Specified" indicates that the source mentions the activity but does not provide a specific IC50 value. "Data Not Available" indicates a lack of specific experimental data in the reviewed literature.
Anti-inflammatory Activity
The anti-inflammatory effects of methylated flavonols are often evaluated by their ability to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide (NO).
| Compound | Assay | IC50 (µM) or Effect | Citation |
| Retusin | Data Not Available | - | - |
| Isorhamnetin | NF-κB, COX-2 inhibition | Downregulated expression | [5][8] |
| NO, PGE2 secretion | Significantly suppressed | [8] | |
| Kaempferide | Data Not Available | - | - |
| Rhamnetin | Data Not Available | - | - |
| Tamarixetin | NF-κB signaling | Downregulation | [9][10] |
| IL-10 production | Increased | [11] |
Antioxidant Activity
The antioxidant potential of these compounds is commonly assessed using the Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the scavenging of peroxyl radicals.
| Compound | ORAC Value (µmol TE/µmol) | Citation |
| Retusin | Data Not Available | - |
| 7-methoxy-quercetin | Good cellular antioxidant | [12] |
| 3-O-methylquercetin | Good cellular antioxidant | [12] |
Note: While specific ORAC values for a direct comparison are limited, the general antioxidant capacity of methylated flavonoids is recognized. O-methylation can sometimes decrease radical scavenging capacity compared to the parent flavonoid[13].
Signaling Pathway Modulation
Methylated flavonols exert their biological effects by modulating various intracellular signaling pathways crucial for cell survival, proliferation, and inflammation.
Kaempferide has been shown to induce apoptosis in A549 lung cancer cells by modulating the MAPK/STAT3/NF-κB signaling pathways. It also appears to regulate the PI3K/Akt and MAPK pathways[14][15].
Isorhamnetin demonstrates a broad range of activity, influencing the PI3K/Akt, MAPK, and NF-κB pathways to inhibit tumor cell proliferation and metastasis[5][16][17][18]. It also plays a role in alleviating inflammatory responses by inactivating NF-κB and blocking the TLR4 pathway[8][19][20]. Apoptosis induction by isorhamnetin can be mediated through the ROS-AMPK signaling pathway.
Rhamnetin has been found to induce apoptosis in human breast cancer cells via the miR-34a/Notch-1 signaling pathway[6]. It also appears to be involved in mitochondrial-mediated apoptosis pathways.
Tamaraxetin exhibits chondroprotective effects by inhibiting NF-κB and activating Nrf2 signaling[9][10]. Its anti-inflammatory activity is also linked to increased IL-10 production[11].
Retusin's specific effects on these signaling pathways are not well-documented in the available literature, highlighting a gap in the current understanding of its mechanism of action.
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay measures cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay quantifies the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat cells with the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS).
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Prepare Solutions: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) and various concentrations of the test compound.
-
Reaction Mixture: Mix the test compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Visualizing the Pathways
To illustrate the complex interactions of these methylated flavonols with cellular signaling pathways, the following diagrams are provided.
Caption: Anticancer signaling pathways modulated by methylated flavonols.
Caption: Anti-inflammatory signaling pathways modulated by methylated flavonols.
Caption: General experimental workflow for bioactivity assessment.
Conclusion
While methylated flavonols, as a class, exhibit promising anticancer, anti-inflammatory, and antioxidant activities, there are clear differences in their potency and mechanisms of action. Isorhamnetin and kaempferol are the most extensively studied, with a growing body of evidence supporting their therapeutic potential. Data on rhamnetin and tamarixetin are also emerging. However, a significant knowledge gap exists for retusin, with a notable lack of quantitative bioactivity data and mechanistic studies. Further research is imperative to fully elucidate the therapeutic potential of retusin and to enable a more complete comparative analysis with other methylated flavonols.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. rsc.org [rsc.org]
- 5. Rituximab inhibits p38 MAPK activity in 2F7 B NHL and decreases IL-10 transcription: pivotal role of p38 MAPK in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the PI3K/AKT/mTOR pathway in diffuse large B cell lymphoma: clinical significance and inhibitory effect of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rituximab-mediated Raf kinase inhibitor protein induction modulates NF-κB in Sjögren syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications [frontiersin.org]
- 12. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Tretinoin (Formerly Retusin) Analysis: Inter-laboratory Insights and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Note on Terminology: The initial request for information on "Retusin" analysis yielded no direct matches. Based on the context of dermatological and pharmaceutical analysis, this guide focuses on Tretinoin (B1684217) (all-trans retinoic acid), a well-documented compound with a similar name for which extensive analytical data is available. It is presumed that "Retusin" was a typographical error.
This guide provides a comparative overview of validated analytical methods for the quantification of Tretinoin in pharmaceutical formulations. The data presented is compiled from various studies to offer a comprehensive resource for inter-laboratory comparison and methodology selection.
Data Presentation: Comparison of Validated HPLC Methods for Tretinoin Analysis
The following table summarizes the performance characteristics of different High-Performance Liquid Chromatography (HPLC) methods that have been validated for the quantification of Tretinoin. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 5–25[1] | 0.05–15.00[2] | 0.2–80[3] |
| Correlation Coefficient (R²) | ~1[1] | 0.9999[2] | 0.9994[3] |
| Accuracy (% Recovery) | Within acceptable bounds[1] | 89.4–113.9[2] | 98.60–101.52[3] |
| Precision (% RSD) | < 2 (Intra-day & Inter-day)[1] | < 5[2] | 0.71–0.98[3] |
| Limit of Detection (LOD) (µg/mL) | 0.0443[1] | 0.0165[2] | Not explicitly stated |
| Limit of Quantification (LOQ) (µg/mL) | 0.1343[1] | 0.0495[2] | Not explicitly stated |
| Mobile Phase | Methanol (B129727):Water (90:05 v/v)[1] | Methanol:Water:Glacial Acetic Acid (85:15:1 v/v)[4] | Ethyl acetate:Ethanol (50:50 v/v)[3] |
| Column | Cosmosil C18[1] | C18[4] | Nucleodur reverse-phase C18[3] |
| Flow Rate (mL/min) | 1.0[1] | 1.0[4] | 1.0[3] |
| Detection Wavelength (nm) | 356[1] | 342[4] | 354[3] |
Experimental Protocols: A Representative RP-HPLC Method for Tretinoin Quantification
This section details a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of Tretinoin in topical formulations, based on common practices found in the literature.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 Column (e.g., Cosmosil)
-
Data Acquisition and Processing Software
2. Reagents and Materials:
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Tretinoin Reference Standard
-
Sample of topical formulation containing Tretinoin
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water in a ratio of 90:05 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column: Cosmosil C18.[1]
-
Detection Wavelength: 356 nm.[1]
-
Injection Volume: 20 µL (typical, can be optimized)
4. Preparation of Standard Solutions:
-
Prepare a stock solution of Tretinoin reference standard in methanol.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting with the mobile phase.[1]
5. Preparation of Sample Solution:
-
Accurately weigh a quantity of the topical formulation equivalent to a known amount of Tretinoin.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter to remove any particulate matter.
-
Dilute the filtered solution with the mobile phase to a concentration within the linear range of the method.
6. Analysis:
-
Inject the standard solutions into the HPLC system to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solution into the HPLC system.
-
Determine the peak area of Tretinoin in the sample chromatogram.
-
Calculate the concentration of Tretinoin in the sample using the calibration curve.
7. Validation Parameters:
-
Linearity: Assessed by analyzing a series of standard solutions at different concentrations.[1]
-
Accuracy: Determined by recovery studies, spiking a blank matrix with a known amount of Tretinoin.
-
Precision: Evaluated by repeated analysis of the same sample (intra-day and inter-day variability).[1]
-
Specificity: The ability of the method to resolve Tretinoin from other components in the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.
Mandatory Visualizations
The following diagrams illustrate key processes related to Tretinoin analysis and its mechanism of action.
Caption: Tretinoin signaling pathway in a skin cell.
Caption: Experimental workflow for Tretinoin analysis.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Liquid chromatography method to assay tretinoin in skin layers: validation and application in skin penetration/retention studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Rutin and its Synthetic Analogues
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of flavonoid research, the therapeutic potential of Rutin and its synthetic derivatives continues to be an area of intense investigation. This guide provides a comparative analysis of the efficacy of Rutin versus its prominent synthetic analogue, Troxerutin (B1681598), with a focus on their anticancer, antioxidant, and anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
A note on "Retusin": Initial literature searches for "Retusin" did not yield significant results for a compound with established biological activity and synthetic analogues. It is presumed that the query may have intended to investigate "Rutin," a widely studied and structurally related flavonoid. Consequently, this guide focuses on Rutin and its well-documented synthetic analogues.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the experimental data on the anticancer, antioxidant, and anti-inflammatory activities of Rutin and its synthetic analogue, Troxerutin.
Table 1: Anticancer Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Rutin | 786-O | Renal Cell Carcinoma | 45.2 | [1] |
| RPMI-7951 | Melanoma | 64.49 ± 13.27 | ||
| SK-MEL-28 | Melanoma | 47.44 ± 2.41 | ||
| Troxerutin | HeLa | Cervical Cancer | ~320,000 (320 mg/ml) | [2] |
| A549 | Non-Small-Cell Lung Cancer | Not explicitly stated, but showed dose-dependent cytotoxicity | [3] | |
| HuH-7 | Hepatocarcinoma | Dose- and time-dependent inhibition | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.
Table 2: Antioxidant Activity
The Oxygen Radical Absorbance Capacity (ORAC) assay is a method of measuring the antioxidant capacity of a substance. Higher ORAC values indicate greater antioxidant activity.
| Compound | Assay | Result | Citation |
| Rutin | ORAC | High antioxidant capacity (Specific values vary by study) | [5] |
| Troxerutin | ORAC | Similar antioxidant activity to its acylated derivatives | [5] |
| Rutin Glycoside | DPPH & ABTS Scavenging | Higher radical scavenging activity than Rutin |
Table 3: Anti-inflammatory Activity
The inhibition of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) is a key indicator of anti-inflammatory efficacy.
| Compound | Assay | Key Findings | Citation |
| Rutin | NO Production (LPS-stimulated RAW 264.7 cells) | Significant down-regulation of NO at higher concentrations. | [6] |
| TNF-α & IL-6 Production | Reduces levels of TNF-α and IL-6. | [7][8] | |
| Troxerutin | NO Production (LPS-stimulated RAW 264.7 cells) | Did not reduce NO levels. | [6] |
| TNF-α, COX-2, NF-κB, IL-1β Production | Better down-regulation of these markers compared to Rutin. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Rutin or Troxerutin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells.[6][9][10][11]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the antioxidant scavenging activity against peroxyl radicals.
-
Reagent Preparation: Prepare a fluorescein (B123965) solution, a free radical initiator solution (AAPH), and Trolox standards.
-
Assay Plate Preparation: In a 96-well black microplate, add the fluorescein solution to each well, followed by the antioxidant standards or samples.
-
Incubation: The plate is incubated at 37°C for a period to allow for temperature equilibration.
-
Initiation of Reaction: The AAPH solution is added to each well to initiate the radical generation.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (typically 485 nm and 520 nm, respectively). The antioxidant capacity is determined by calculating the area under the curve (AUC) and comparing it to the Trolox standard curve.[12][13]
Signaling Pathways and Mechanisms of Action
The biological activities of Rutin and Troxerutin are mediated through the modulation of key signaling pathways. The diagrams below illustrate their influence on the PI3K/Akt and NF-κB pathways.
Caption: PI3K/Akt Signaling Pathway Modulation by Rutin and Troxerutin.
Caption: NF-κB Signaling Pathway Modulation by Rutin and Troxerutin.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Conclusion
This comparative guide highlights the distinct efficacy profiles of Rutin and its synthetic analogue, Troxerutin. While both compounds exhibit valuable therapeutic properties, their potency varies across different biological activities. Rutin appears to be a more potent anticancer agent in the tested cell lines and a significant inhibitor of nitric oxide production. Conversely, Troxerutin demonstrates superior efficacy in down-regulating a broader range of pro-inflammatory markers. Their antioxidant capacities appear to be comparable, although modifications to the Rutin structure, such as glycosylation, can enhance radical scavenging activity.
The choice between Rutin and its synthetic analogues for therapeutic development will depend on the specific pathological condition being targeted. The provided experimental data and protocols offer a foundation for further research and development in this promising area of medicinal chemistry. The detailed signaling pathway diagrams provide insight into their mechanisms of action, paving the way for the rational design of novel and more effective therapeutic agents.
References
- 1. Anticancer Activity of Rutin and Its Combination with Ionic Liquids on Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and cytotoxic effects of troxerutin on HeLa cell line: an in-vitro model of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Effect of Troxerutin in Human Non-Small-Cell Lung Cancer Cell A549 and Inhibition of Tumor Formation in BALB/c Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer mechanism of troxerutin via targeting Nrf2 and NF-κB signalling pathways in hepatocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rutin: A Flavonoid as an Effective Sensitizer for Anticancer Therapy; Insights into Multifaceted Mechanisms and Applicability for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rutin inhibits nitric oxide and tumor necrosis factor-alpha production in lipopolysaccharide and concanavalin-a stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Retusin Content in Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Retusin content in different plant species, supported by experimental data and detailed methodologies. This document aims to serve as a valuable resource for the exploration of Retusin as a potential therapeutic agent.
Retusin Content in Investigated Plant Species
Retusin, a bioactive lignan (B3055560), has been identified in several plant species. This section presents available quantitative data on its concentration.
| Plant Species | Plant Part | Retusin Content (% of Dry Weight) | Method of Quantification | Reference |
| Talinum triangulare | Leaves | Data on the specific percentage of Retusin relative to the total dry weight is not currently available in the reviewed literature. One study reported that Retusin constitutes 88.02% of the lignan fraction in an aqueous extract.[1] | Gas Chromatography | [1] |
| Croton ciliatoglandulosus | Not Specified | No quantitative data is currently available in the reviewed literature. | Not Applicable |
Note: The quantitative data for a direct comparison of Retusin content as a percentage of dry weight is limited in the currently available scientific literature. Further research is required to establish a comprehensive comparative profile of Retusin across a wider range of plant species.
Experimental Protocols
A detailed understanding of the methodologies used for the extraction and quantification of Retusin is crucial for the replication and validation of research findings.
Extraction of Retusin from Plant Material
This protocol outlines a general procedure for the extraction of lignans, including Retusin, from plant material.
1. Sample Preparation:
-
Fresh plant material (leaves) should be collected and thoroughly washed with distilled water to remove any surface contaminants.
-
The cleaned plant material is then oven-dried at a controlled temperature (e.g., 55°C) to a constant weight to remove moisture.
-
The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
2. Aqueous Extraction:
-
The powdered plant material is soaked in boiled, distilled water for a specified period (e.g., 12 hours) at a defined solid-to-solvent ratio.
-
The mixture is then filtered to separate the aqueous extract from the solid plant residue.
-
The resulting filtrate, containing the extracted compounds, is evaporated to dryness to obtain the crude extract.
Quantification of Retusin by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general protocol for the quantification of Retusin in a plant extract.
1. Sample Preparation for GC-MS:
-
The crude extract is redissolved in a suitable solvent (e.g., acetone).
-
Standard solutions of pure Retusin are prepared in the same solvent at various known concentrations to generate a calibration curve.
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for analysis.
-
Column: A suitable capillary column (e.g., DB-5MS) is installed in the GC.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injection: A small volume of the prepared sample and standard solutions are injected into the GC inlet.
-
Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of different compounds based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in scan mode to detect and identify the compounds eluting from the GC column based on their mass-to-charge ratio.
3. Data Analysis:
-
The retention time of the peak corresponding to Retusin in the sample chromatogram is compared to that of the standard solutions for identification.
-
The peak area of Retusin in the sample is used to calculate its concentration by comparing it to the calibration curve generated from the standard solutions.
Signaling Pathway
Retusin has demonstrated potential antiviral activities. The proposed mechanism of this antiviral action may involve the activation of the RIG-I-like receptor (RLR) signaling pathway, a critical component of the innate immune response to viral RNA.
Caption: Proposed antiviral signaling pathway of Retusin via RIG-I activation.
This guide highlights the current state of knowledge regarding Retusin content in different plant species. The limited availability of quantitative data underscores the need for further research in this area. The provided experimental protocols offer a foundational framework for future studies, and the proposed signaling pathway provides a basis for investigating the molecular mechanisms underlying Retusin's bioactivity.
References
Introduction to Retusin: An Isoflavone with Therapeutic Potential
A Comprehensive Comparison of Retusin Structural Analogues and Their Properties
For researchers and professionals in the field of drug development, understanding the structure-activity relationships of natural compounds and their synthetic analogues is paramount. This guide provides a detailed comparison of the structural analogues of Retusin, focusing on the significantly more researched isoflavone (B191592) form, and their diverse biological properties. Due to a scarcity of data on the flavonol form of Retusin, this document will primarily elaborate on the isoflavone analogues.
Retusin, chemically known as 7,8-dihydroxy-4'-methoxyisoflavone, is an O-methylated isoflavone found in plant species of the Fabaceae family, such as Dalbergia retusa and Maackia amurensis. Isoflavones, a class of flavonoids, are recognized for their potential health benefits, including antioxidant and anticancer activities. Retusin itself is a component of the hepatoprotective drug Maksar and has demonstrated antioxidant effects. The core isoflavone structure of Retusin has served as a scaffold for the development of various structural analogues with modified biological activities.
Comparative Analysis of Biological Activities
The biological activities of Retusin and its analogues are diverse, with many studies focusing on their antioxidant and anticancer properties. The following tables summarize the available quantitative data to facilitate a direct comparison.
Table 1: Antioxidant Activity of Isoflavone Analogues
| Compound | Assay | IC50 / Activity | Reference |
| Isoflavone Extract (from Soybean) | DPPH Scavenging | IC50: 23.57 µg/mL | [1] |
| Isoflavone Extract (from Soybean) | ABTS Scavenging | IC50: 71.37 µg/mL | [1] |
| Isoflavone Extract (from Soybean) | NO Scavenging | IC50: 11.59 µg/mL | [1] |
| Daidzein | Antioxidant assays | Moderate inhibitory effect | [2] |
| Genistein | Antioxidant assays | - | [2] |
| Glycitein | Antioxidant assays | - | [2] |
| Biochanin A | Antioxidant assays | - | [2] |
| Formononetin | Antioxidant assays | Lowest antioxidant property | [2][3] |
| Equol (metabolite of daidzein) | ORAC, LDL oxidation | High antioxidant activity | [3] |
Table 2: Anticancer Activity of Isoflavone Analogues
| Compound/Analogue | Cell Line | Activity | IC50 | Reference |
| Genistein | HCT116 (Colon Carcinoma) | Inhibition of cell proliferation, cell cycle arrest at G2/M | LD50: 94.0 µM | [4] |
| Genistein | - | Inhibition of human DNA topoisomerase II | IC50: 37.5 µM | [4] |
| Formononetin analogue (15o) | SH-SY5Y (Neuroblastoma) | Antiproliferative | 2.08 µM | [5] |
| Formononetin analogue (15n) | HeLa (Cervical Cancer) | Antiproliferative | 8.29 µM | [5] |
| Formononetin analogue (15d) | HCT-116, SH-SY5Y, SGC-7901 | Antiproliferative | 3.8, 2.17, 9.21 µM | [5] |
| Formononetin analogue (17) | HCT-116, SH-SY5Y, SGC-7901 | Antiproliferative | 4.1, 2.7, 8.2 µM | [5] |
| Formononetin analogue (22) | MCF-7, MDA-MB-231, H460, H1650 | Antiproliferative | 11.5, 5.44, 6.36, 7.26 µM | [5] |
| Genistein-coumarin hybrid (6a) | SW480, SW620 (Colon Cancer) | Antiproliferative | 62.73, 50.58 µM | [5] |
| Glaziovianin A analogue (O(7)-benzyl) | HeLa S3 (Cervical Cancer) | More cytotoxic than glaziovianin A | - | [6][7] |
| Glaziovianin A analogue (O(7)-propargyl) | HeLa S3 (Cervical Cancer) | More cytotoxic than glaziovianin A | - | [6][7] |
| 7,8-dihydroxy-4-arylcoumarin (6a) | MDA-MB-468 (Breast Cancer) | Anti-proliferation | 0.64 µM | [8] |
| 7,8-dihydroxy-4-arylcoumarin (6b) | MDA-MB-468 (Breast Cancer) | Anti-proliferation | 0.69 µM | [8] |
| 7,8-dihydroxy-4-arylcoumarin (6c) | MDA-MB-468 (Breast Cancer) | Anti-proliferation | 1.33 µM | [8] |
Mechanisms of Action
The biological effects of Retusin and its analogues are mediated through various mechanisms, including direct antioxidant activity and modulation of key cellular signaling pathways.
Antioxidant Mechanism
The antioxidant activity of isoflavones is attributed to their ability to scavenge free radicals. A proposed molecular mechanism for the antioxidant activity of the isoflavone Retusin involves its interaction with the mitochondrial electron transport chain. It is suggested that Retusin can accept electrons that have "leaked" from Complex III, leading to the generation of temporary negative ions. These ions can then decompose, potentially generating molecular hydrogen, a selective antioxidant.[9][10]
Anticancer Mechanisms: Modulation of Signaling Pathways
Several isoflavone analogues exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. One of the key pathways affected is the mTOR (mammalian target of rapamycin) pathway, which is often dysregulated in cancer.
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological properties of Retusin analogues.
Synthesis of Isoflavone Analogues
The synthesis of isoflavone analogues often starts from deoxybenzoin (B349326) precursors, which undergo cyclization to form the isoflavone core. Further modifications can be introduced at various positions of the flavonoid rings.
A general procedure for the synthesis of a 7-hydroxy-3',4'-dimethoxyisoflavone involves the cyclization of a deoxybenzoin precursor using a reagent mixture such as BF3.Et2O, DMF, and POCl3.[11] Subsequent methylation or acetylation can be performed to generate further analogues.[11]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoflavone analogues and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[14][15]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14][15] The absorbance is directly proportional to the number of viable cells.
Antioxidant Capacity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction in color is measured spectrophotometrically.
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is monitored.
A general protocol for these assays involves preparing a reaction mixture containing the radical or metal complex and adding different concentrations of the test compound. The change in absorbance is then measured after a specific incubation time.[9][16]
Western Blot Analysis for mTOR Pathway Proteins
Western blotting is used to detect specific proteins in a cell lysate and can be used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-mTOR, phospho-S6K1, total mTOR, total S6K1).[17][18]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.[19]
The Flavonol Retusin: A Brief Overview
Retusin is also the name given to an O-methylated flavonol, 5-hydroxy-3,3',4',7-tetramethoxyflavone. This compound is found in plants such as Origanum vulgare and Ariocarpus retusus. While flavonoids, in general, are known for their biological activities, there is limited specific research available on the structural analogues of the flavonol Retusin and their comparative properties.
Conclusion
The isoflavone Retusin and its structural analogues represent a promising class of compounds with significant antioxidant and anticancer potential. Structure-activity relationship studies have revealed that modifications to the isoflavone backbone can lead to enhanced biological activity. The data presented in this guide highlights the importance of specific functional groups and substitution patterns in determining the therapeutic efficacy of these compounds. Further research, particularly focused on the in vivo efficacy and safety of the most potent analogues, is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. repository.maranatha.edu [repository.maranatha.edu]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II activity and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of the analogues of glaziovianin A, a potent antitumor isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis Isoflavones Derivate: 7-Hydroxy-3',4’-Dimethoxyisoflavone, 7,3’,4’-Trimethoxyisoflavone and 7-O-Acetyl-3’,4’-Dimethoxyisoflavone | Scientific.Net [scientific.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Confirming the Identity of Retusin: A Comparative Guide to Analytical Standards
For researchers, scientists, and drug development professionals, the precise identification of a chemical compound is paramount. This guide provides a comprehensive comparison of analytical techniques to confirm the identity of Retusin in a sample against a standard. Experimental data and detailed protocols for key methodologies are presented to support accurate and reliable compound verification.
Clarifying the Identity of Retusin
Initial database searches for "Retusin" can yield ambiguous results, often confounding it with the more common flavonoid "Rutin" or the monoclonal antibody "Rituximab." It is crucial to establish the correct chemical identity before proceeding with any analysis.
Retusin is an O-methylated flavonol.[1] Its systematic IUPAC name is 5-Hydroxy-3,3′,4′,7-tetramethoxyflavone.[1][2] It is a distinct chemical entity and should not be confused with Rutin (a flavonol glycoside)[3][4][5][6][7], an isoflavone (B191592) also sometimes referred to as retusin, or Retusine, which is an alkaloid[8].
Retusin can be found in various plants, including Origanum vulgare (oregano), Ariocarpus retusus, and is a significant component of the lignans (B1203133) found in an aqueous extract of Talinum triangulare.[1][9]
Comparative Analysis of Identification Techniques
The confirmation of Retusin in a sample requires a multi-pronged analytical approach, comparing the sample's spectral and chromatographic properties to a certified reference standard. The most common and reliable methods for the identification of flavonoids like Retusin are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12][13]
Data Summary
| Analytical Technique | Principle | Key Parameters for Comparison | Advantages | Limitations |
| HPLC | Differential partitioning of the analyte between a stationary and a mobile phase. | Retention Time (t_R_), Peak Purity | High resolution and sensitivity, quantitative capability.[14] | Retention time can be influenced by matrix effects and experimental conditions. |
| Mass Spectrometry | Measurement of the mass-to-charge ratio (m/z) of ionized molecules. | Molecular Ion Peak (e.g., [M+H]⁺ or [M-H]⁻), Fragmentation Pattern | High sensitivity and specificity, provides molecular weight information.[15][16][17] | Isomers may not be readily distinguishable without fragmentation analysis. |
| NMR Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Chemical Shifts (δ), Coupling Constants (J), Integration | Provides detailed structural information, unambiguous identification.[18][19][20][21][22] | Lower sensitivity compared to MS, requires higher sample concentration and purity. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To compare the retention time of the analyte in the sample with that of a Retusin standard.
Methodology: A Reverse-Phase HPLC (RP-HPLC) method is commonly employed for the analysis of flavonoids.[14][23]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[23]
-
Mobile Phase: A gradient elution is typically used, for example, a mixture of acetonitrile (B52724) and water (with a small percentage of formic or acetic acid to improve peak shape). A typical gradient could be: 0-20 min, 30-70% acetonitrile; 22-30 min, 100% acetonitrile.[24]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where flavonoids exhibit strong absorbance, typically around 255 nm and 370 nm.[24]
-
Procedure:
-
Prepare a standard solution of Retusin in a suitable solvent (e.g., methanol).
-
Prepare the sample by extracting the compound of interest and dissolving it in the same solvent.
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Compare the retention times of the peaks in the chromatograms. The retention time of the analyte in the sample should match that of the Retusin standard. Co-injection of the sample and standard should result in a single, sharp peak.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and fragmentation pattern of the analyte in the sample against a Retusin standard.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification of flavonoids.[15][16]
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for flavonoids, and can be run in both positive and negative ion modes.[15]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used. High-resolution mass spectrometry (HRMS) is advantageous for determining the elemental composition.
-
Procedure:
-
Introduce the sample into the mass spectrometer, typically after separation by HPLC.
-
Acquire the full scan mass spectrum to determine the molecular weight of the analyte. For Retusin (C₁₉H₁₈O₇, Molecular Weight: 358.34 g/mol ), expect to see a protonated molecule [M+H]⁺ at m/z 359.1074 in positive mode or a deprotonated molecule [M-H]⁻ at m/z 357.0929 in negative mode.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern. This pattern is a unique fingerprint of the molecule and should be identical to that of the Retusin standard. Common fragmentations for flavonoids involve the loss of methyl groups (-15 Da) and retro-Diels-Alder (rDA) cleavage of the C-ring.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of the analyte in the sample and compare it with the known NMR spectrum of Retusin.
Methodology: ¹H NMR and ¹³C NMR are the most common NMR experiments for structural elucidation of flavonoids.[18][19][21][22]
-
Solvent: A deuterated solvent such as DMSO-d₆ or Methanol-d₄ is used to dissolve the sample.[20]
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Procedure:
-
Dissolve a sufficient amount of the purified sample and the Retusin standard in the same deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra for both the sample and the standard.
-
Compare the chemical shifts, coupling constants, and integration of the signals. The spectra of the sample and the standard should be identical. 2D NMR experiments like COSY, HSQC, and HMBC can be used for complete and unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation.
-
Visualizing the Workflow and Signaling Pathways
Experimental Workflow for Retusin Identification
Caption: Experimental workflow for confirming the identity of Retusin.
Signaling Pathways Modulated by Flavonoids
Flavonoids, including Retusin, are known to interact with various intracellular signaling pathways, contributing to their diverse biological activities.[25][26][27][28] These pathways are often implicated in cellular processes such as inflammation, proliferation, and apoptosis.
Caption: Key signaling pathways modulated by flavonoids.
References
- 1. Retusin (flavonol) - Wikipedia [en.wikipedia.org]
- 2. 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | C19H18O7 | CID 5352005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rutin | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rutin: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Rutin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. Retusine | C16H25NO5 | CID 3083583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bioactive phytochemicals in an aqueous extract of the leaves of Talinum triangulare - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Flavonoids: chemical properties and analytical methodologies of identification and quantitation in foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. | Semantic Scholar [semanticscholar.org]
- 13. azolifesciences.com [azolifesciences.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. NMR Chemical Shifts of Common Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. thieme-connect.com [thieme-connect.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. ukm.my [ukm.my]
- 23. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 25. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Retusin
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Retusin in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for Retusin, this procedure is based on established best practices for the management of research chemicals and natural products with unknown hazard profiles. Adherence to these guidelines is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.
Pre-Disposal Safety and Handling
Before initiating any disposal procedure, it is imperative to handle Retusin with appropriate personal protective equipment (PPE). As a compound with limited publicly available safety data, it must be treated as potentially hazardous.
-
Engineering Controls: Use a chemical fume hood when handling Retusin powder or preparing solutions to minimize inhalation exposure. Ensure a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety goggles with side-shields.
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. All materials contaminated with Retusin must be managed as hazardous chemical waste.
-
Do not dispose of Retusin down the drain or in regular trash. This is critical to prevent the potential contamination of waterways and ecosystems.[1]
-
Segregate Waste Streams: Keep Retusin waste separate from other laboratory waste streams to ensure proper handling and disposal.[2]
-
Solid Waste: Collect unused or expired Retusin powder, contaminated weighing papers, pipette tips, and contaminated PPE (e.g., gloves) in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing Retusin should be collected in a designated liquid hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. For instance, halogenated and non-halogenated solvent wastes should typically be kept separate.[1][2]
-
Step-by-Step Disposal Protocol
The following protocol details the procedure for the collection and disposal of Retusin waste in a laboratory.
-
Identify Waste: Identify all materials that have come into contact with Retusin. This includes:
-
Unused or expired Retusin powder.
-
Solutions containing Retusin.
-
Contaminated labware (e.g., vials, flasks, pipette tips).
-
Contaminated PPE (e.g., gloves, weighing papers).
-
Spill cleanup materials.
-
-
Containment:
-
Place all identified Retusin waste into a designated, chemically compatible, and leak-proof hazardous waste container with a secure cap.[3]
-
Do not overfill the container. It is a best practice to leave at least 10% headspace to allow for expansion.
-
-
Labeling:
-
Clearly label the container as "Hazardous Waste".
-
Specify the contents, including "Retusin" and any solvents present with their approximate concentrations.
-
Include the accumulation start date (the date the first piece of waste was added to the container).
-
Ensure your name, lab number, and contact information are on the label.
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the waste by your institution's EHS office or a licensed hazardous material disposal company.[5]
-
Follow all institutional procedures for requesting a waste pickup.
-
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative parameters based on general laboratory hazardous waste guidelines.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | Up to 55 gallons | [3] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [3] |
| Container Headspace | Minimum 10% of container volume | |
| Maximum Storage Time in SAA (Partially Filled) | Up to 1 year, provided accumulation limits are not exceeded | [3][4] |
| Removal Time for Full Containers | Within 3 calendar days of the container becoming full | [3][4] |
| pH Range for Potential Drain Disposal (Aqueous, Non-Hazardous) | Between 5.0 and 12.5 (Note: This is NOT applicable to Retusin, which must be treated as hazardous waste) | [4] |
Visualized Workflows
The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of Retusin.
Caption: Decision workflow for disposing of a chemical with unknown specific guidelines.
Caption: Step-by-step workflow for the proper disposal of Retusin waste.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
